3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid
Description
Properties
IUPAC Name |
3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-8(14)13-10(12(15)16)7-17-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYATUQLQYZIJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345049 | |
| Record name | 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72286-38-5 | |
| Record name | 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid
An In-Depth Technical Guide to 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, synthesis, physicochemical properties, and spectroscopic profile, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Significance of the Thiazolidine Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with thiazolidine derivatives being a particularly noteworthy class.[1] These are five-membered saturated rings containing a sulfur and a nitrogen atom, a structure that imparts significant chemical stability and a wide spectrum of biological activities.[1][2] Thiazolidine-containing molecules have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5]
The compound 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid builds upon this privileged scaffold. It is synthesized from the essential amino acid L-cysteine, incorporating a phenyl group at the 2-position and an acetyl group at the 3-position. These modifications are not merely structural; they are critical for modulating the compound's stability, lipophilicity, and interaction with biological targets. The N-acetylation, in particular, can alter the molecule's pharmacokinetic profile and is a common strategy in drug design to enhance activity or stability. This guide aims to consolidate the available technical data on this compound, providing a foundational resource for its further investigation and application.
Chemical Structure and Stereochemistry
The molecular architecture of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is defined by a central thiazolidine ring substituted at three key positions.
-
Position 2: A phenyl group is attached, which significantly influences the molecule's steric and electronic properties.
-
Position 3: The ring nitrogen is acetylated, forming an amide linkage. This is a critical modification from its precursor, 2-phenyl-4-thiazolidinecarboxylic acid.
-
Position 4: A carboxylic acid group is present, providing a site for potential salt formation, esterification, or amidation, and influencing the molecule's solubility and biological interactions.
Stereoisomerism: The synthesis originates from L-cysteine, which has an (R) configuration at its alpha-carbon. This chiral center is preserved as the C-4 position of the thiazolidine ring, retaining its (R) configuration. The condensation with benzaldehyde creates a new chiral center at C-2. This results in the formation of two diastereomers:
-
cis-(2R, 4R)
-
trans-(2S, 4R)
These isomers can exist in equilibrium, and their relative ratio can be influenced by factors such as the solvent used during synthesis.[4][6]
Synthesis and Purification
The synthesis of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is a robust two-step process. The methodology is grounded in established organic chemistry principles, ensuring reproducibility.
Step 1: Synthesis of 2-phenyl-4-thiazolidinecarboxylic acid (Precursor)
This step involves the nucleophilic cyclo-condensation of L-cysteine with benzaldehyde. The thiol group of cysteine attacks the carbonyl carbon of the aldehyde, and the amino group subsequently forms a Schiff base, which then cyclizes to form the stable thiazolidine ring.
Experimental Protocol:
-
Dissolution: Dissolve L-cysteine (1.0 eq) in a mixture of water and ethanol.[7]
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 eq). The use of an aqueous ethanol solution facilitates the dissolution of both the polar amino acid and the less polar aldehyde.
-
Reaction: Stir the reaction mixture at room temperature. The progress can be monitored using Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 6 to 24 hours.[7][8]
-
Isolation: The product, 2-phenyl-4-thiazolidinecarboxylic acid, often precipitates from the reaction mixture upon completion. Collect the solid by filtration, wash with cold water or diethyl ether to remove unreacted starting materials, and dry under vacuum.[8]
Step 2: N-Acetylation to Yield 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid
The secondary amine within the thiazolidine ring of the precursor is acetylated using acetic anhydride. This reaction converts the amine into a less basic and more sterically hindered amide.
Experimental Protocol:
-
Reaction Setup: Suspend the 2-phenyl-4-thiazolidinecarboxylic acid (1.0 eq) obtained from Step 1 in acetic anhydride.[6]
-
Heating: Heat the mixture. The reaction is often carried out at elevated temperatures (e.g., 90°C) to drive the acylation.[9]
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture. The excess acetic anhydride can be quenched by the careful addition of water.
-
Purification: The final product, 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid, can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield white crystals.[2][4]
Causality in Experimental Design: The choice of a water/ethanol solvent system in Step 1 is crucial for bringing the reactants into the same phase. The reaction is typically performed at room temperature to avoid side reactions. In Step 2, acetic anhydride serves as both the acetylating agent and the solvent. Heating is necessary to overcome the activation energy for the acylation of the secondary amine.
Synthesis Workflow Diagram:
Caption: Two-step synthesis of the target compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃S | Calculated |
| Molecular Weight | 251.30 g/mol | Calculated |
| Appearance | White crystalline solid | [4] |
| Melting Point | 149-150 °C | [4] |
| Solubility | Soluble in various organic solvents | [10] |
Spectroscopic Characterization
Structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics.
-
¹H Nuclear Magnetic Resonance (¹H NMR):
-
Phenyl Protons (Ar-H): A multiplet in the range of δ 7.2-7.5 ppm.[11]
-
H-2 Proton (Thiazolidine Ring): A singlet around δ 5.9-6.2 ppm. The exact chemical shift can vary between the cis and trans isomers.[4]
-
H-4 Proton (Thiazolidine Ring): A triplet or doublet of doublets around δ 4.8-5.1 ppm.[4]
-
H-5 Protons (Thiazolidine Ring): Two distinct signals (doublet of doublets) for the diastereotopic methylene protons in the range of δ 3.2-3.6 ppm.[4]
-
Acetyl Protons (-COCH₃): A sharp singlet around δ 1.8-2.2 ppm.[4]
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
C=O Stretch (Carboxylic Acid): A strong, broad band around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide): A strong band around 1640-1680 cm⁻¹.[12]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.[11]
-
-
Mass Spectrometry (MS):
-
The Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) spectrum is expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 251).
-
Potential Biological Activities and Applications
While specific biological data for 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is limited, the broader class of 2-aryl-thiazolidine-4-carboxylic acids and their N-acetylated derivatives have been investigated for numerous therapeutic applications.
-
Prodrug of L-Cysteine: One of the most significant mechanistic insights is that 2-substituted thiazolidine-4-carboxylic acids can function as prodrugs of L-cysteine.[13] The thiazolidine ring can undergo non-enzymatic ring-opening at physiological pH to release L-cysteine.[13] L-cysteine is a precursor to the master antioxidant glutathione (GSH), which plays a critical role in cellular protection against oxidative stress. This suggests the compound could be explored for conditions associated with oxidative damage.
-
Anticancer Activity: Thiazole and thiazolidine scaffolds are present in numerous compounds with demonstrated antiproliferative activity.[5] Some 2-phenylthiazolidine-4-carboxylic acid derivatives have been investigated as potential anticancer agents.[14]
-
Antimicrobial and Antiviral Properties: Thiazolidine derivatives have shown promise as antimicrobial agents.[3] Furthermore, N-acetylated thiazolidine derivatives have been explored as potential neuraminidase inhibitors for antiviral applications, indicating that the N-acetyl group is a key pharmacophore.[4]
Prodrug Activation Pathway:
Caption: Proposed mechanism of action as an L-cysteine prodrug.
Conclusion and Future Directions
3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is a synthetically accessible derivative of L-cysteine with a well-defined chemical structure. Its N-acetyl and phenyl substitutions on the biologically active thiazolidine core make it a compelling candidate for further pharmacological evaluation.
Future research should focus on:
-
Stereoselective Synthesis: Developing methods to synthesize the cis and trans diastereomers selectively to evaluate their individual biological activities.
-
In-depth Biological Screening: Performing comprehensive screening to validate its potential as an antioxidant (via cysteine delivery), anticancer, or antimicrobial agent.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound beyond its role as a cysteine prodrug.
-
Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its viability as a therapeutic candidate.
This guide provides the foundational knowledge required for researchers to embark on these next steps, leveraging the promising chemical and biological potential of this versatile molecule.
References
-
MDPI. (2021, September 30). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Retrieved from [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (2024, March 5). Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2023, February 15). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Retrieved from [Link]
-
International Journal for Modern Trends in Science and Technology. (2025, November 15). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Retrieved from [Link]
-
Frontiers. (2022, July 4). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (2023, June 2). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]
-
Journal of Kufa for Chemical Sciences. (2023, January 19). Preparation,Characterization And Biological Activity Of Some New Amides From Thiazolidine-4-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2016, November 13). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. Retrieved from [Link]
-
PMC. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
Journal of Physics: Conference Series. (2021, April 28). Synthesis, Characterization and Biological Activity and Anti-Oxidant Study of Some New Thiazolidine Derivatives Containing Oxadiazole. Retrieved from [Link]
-
MDPI. (2021, January 13). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Retrieved from [Link]
- Google Patents. (n.d.). EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
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Asian Journal of Chemistry. (n.d.). acyl-5-aroyl/acyl hydrazino-1,3,4-thiadiazolidines and Their Acetyl D. Retrieved from [Link]
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Deconstructing the Pharmacological Potential of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid Derivatives
An Application Scientist’s Guide to Scaffold Design, Mechanistic Evaluation, and High-Throughput Validation
Executive Summary & Biochemical Rationale
As a Senior Application Scientist specializing in heterocyclic drug discovery, I approach the evaluation of molecular scaffolds not merely as an exercise in screening, but as a systematic deconstruction of structure-activity relationships (SAR). The 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid scaffold (CAS: 72286-38-5) represents a highly privileged pharmacophore[1].
This specific architecture is engineered for optimal pharmacokinetic performance:
-
The Thiazolidine Core: Acts as a bioisostere for natural amino acids (specifically proline and cysteine), allowing it to interface seamlessly with endogenous metabolic and redox pathways[2].
-
The 2-Phenyl Substitution: Introduces critical lipophilicity. This aromatic ring anchors the molecule within the hydrophobic pockets of target enzymes (such as α-amylase and COX-2), significantly enhancing binding affinity compared to unsubstituted analogs[3].
-
The N-Acetyl Group (Position 3): This is not a trivial synthetic addition. N-acetylation masks the secondary amine, preventing premature oxidation and spontaneous ring-opening in the plasma. It ensures the molecule acts as a stable prodrug, remaining intact until it reaches the intracellular compartment where specific amidases initiate activation[4].
-
The 4-Carboxylic Acid: Maintains aqueous solubility and serves as a primary hydrogen-bond donor/acceptor in enzyme active sites[5].
Mechanistic Pathways (Pharmacodynamics)
Understanding the causality behind the pharmacological effects of these derivatives requires mapping their interactions at the molecular level.
Metabolic Intervention: α-Amylase and α-Glucosidase Inhibition
The management of postprandial hyperglycemia in Type 2 Diabetes relies heavily on retarding carbohydrate digestion. Derivatives of 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid have demonstrated potent inhibition of both α-amylase and α-glucosidase[3]. The 2-phenyl ring, particularly when substituted with electron-donating groups (e.g., 4-methoxy), intercalates into the catalytic triad of these enzymes, outcompeting natural oligosaccharides.
Redox Homeostasis & Neuroprotection
Neuroinflammation and oxidative stress are primary drivers of neurodegeneration. Thiazolidine-4-carboxylic acid derivatives act as intracellular prodrugs. Upon enzymatic deacetylation and subsequent ring hydrolysis, they release L-cysteine. Cysteine is the rate-limiting precursor for the biosynthesis of Glutathione (GSH), the body's master antioxidant[4]. By replenishing GSH pools, these derivatives neutralize reactive oxygen species (ROS) and inhibit the activation of the NLRP3 inflammasome and NF-κB pathways[4].
Metabolic activation pathway of 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid into Glutathione.
Quantitative Data Presentation
To validate the SAR logic, we must examine the quantitative metrics. The table below synthesizes the inhibitory concentrations (IC50) of key derivatives against metabolic enzymes and free radicals, demonstrating how specific substitutions on the 2-phenyl ring dictate pharmacological efficacy[3],[5].
| Compound / Derivative | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | DPPH Scavenging IC50 (µg/mL) |
| Base Scaffold (Unsubstituted 2-phenyl) | 45.20 | 48.15 | 35.60 |
| Derivative 5e (4-methoxy-phenyl) | 24.13 | 28.40 | 18.20 |
| Derivative 5f (4-fluoro-phenyl) | 31.50 | 22.76 | 21.45 |
| Acarbose (Standard Control) | 32.27 | 30.45 | N/A |
| Ascorbic Acid (Standard Control) | N/A | N/A | 12.50 |
Data synthesis indicates that the electron-donating 4-methoxy substitution (Derivative 5e) significantly outperforms the clinical standard Acarbose in α-amylase inhibition[3].
Self-Validating Experimental Protocols
A robust experimental workflow must be a self-validating system. This means incorporating internal controls at every phase to immediately flag false positives, assay drift, or reagent degradation.
Protocol 1: In Vitro α-Amylase Inhibition Assay
We utilize 3,5-dinitrosalicylic acid (DNSA) in this assay not merely as a colorimetric indicator, but because its reduction to 3-amino-5-nitrosalicylic acid by maltose provides a stoichiometric, highly linear readout of enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl. Causality: The precise pH and chloride ion concentration are critical for maintaining the structural integrity and catalytic activity of porcine pancreatic α-amylase.
-
Enzyme-Inhibitor Pre-incubation: Mix 500 µL of the test derivative (dissolved in DMSO, max 1% final concentration) with 500 µL of α-amylase solution (0.5 mg/mL). Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the inhibitor to establish thermodynamic equilibrium within the enzyme's active site before the substrate is introduced.
-
Substrate Addition: Add 500 µL of a 1% starch solution (w/v) to initiate the reaction. Incubate exactly for 10 minutes at 25°C.
-
Reaction Termination: Add 1.0 mL of DNSA color reagent. Immediately place the tubes in a boiling water bath (85-90°C) for 5 minutes. Causality: The extreme heat denatures the enzyme, instantly halting the reaction, while driving the chemical reduction of DNSA by the liberated maltose.
-
Quantification: Cool the tubes to room temperature, dilute with 10 mL of distilled water, and measure absorbance at 540 nm using a UV-Vis spectrophotometer. Calculate the IC50 using non-linear regression analysis against the Acarbose positive control.
Protocol 2: DPPH Radical Scavenging Assay
This protocol evaluates the direct antioxidant capacity of the derivatives[5].
Step-by-Step Methodology:
-
Radical Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Causality: DPPH is highly sensitive to light and temperature; it must be prepared in amber flasks and kept on ice to prevent auto-degradation.
-
Incubation: Mix 1 mL of the test compound at various concentrations with 3 mL of the DPPH solution. Vortex vigorously and incubate in total darkness for 30 minutes at room temperature.
-
Spectrophotometric Analysis: Measure the absorbance at 517 nm. Causality: The deep violet DPPH radical absorbs strongly at 517 nm. As it is reduced by the thiazolidine derivative to a pale yellow hydrazine, the decrease in absorbance directly correlates with the compound's electron-donating capacity.
Self-validating experimental workflow for the pharmacological evaluation of thiazolidine derivatives.
Conclusion
The 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid scaffold is a masterclass in rational drug design. By leveraging the intrinsic biochemical pathways of amino acid metabolism, and fine-tuning the lipophilicity through the 2-phenyl substitution, researchers can generate highly potent, orally bioavailable agents for metabolic and neurodegenerative diseases. The rigorous application of self-validating assays ensures that the observed in vitro efficacy translates reliably into actionable in vivo leads.
References
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[1] Molbase Chemical Directory. 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID (CAS: 72286-38-5). Molbase. Available at: [Link]
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[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 98928, 4-Thiazolidinecarboxylic acid, 3-acetyl-. PubChem. Available at:[Link]
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[4] Naz S, et al. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Journal of Inflammation Research, 2022. Available at:[Link]
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[3] Arif MN, et al. New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics, 2025. Available at:[Link]
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[5] Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. PJPS. Available at: [Link]
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Advanced Mechanistic Guide: Thiazolidine-4-Carboxylic Acid Derivatives
Executive Summary: The Privileged Scaffold
Thiazolidine-4-carboxylic acid (T4CA), also known as thioproline, represents a "privileged scaffold" in medicinal chemistry due to its ability to mimic the proline ring while introducing a sulfur atom that alters lipophilicity, ring puckering, and redox potential. Unlike rigid templates, T4CA derivatives exhibit a dynamic conformational profile that allows them to act as transition-state analogs for hydrolytic enzymes (neuraminidase, tyrosinase) and allosteric modulators in apoptotic signaling pathways (PI3K/Akt).
This guide deconstructs the three primary mechanistic pillars of T4CA derivatives—antiviral inhibition, apoptotic induction, and enzymatic modulation—and provides the experimental frameworks necessary to validate these activities in a research setting.
Chemical Foundation & Stereochemistry
The core T4CA structure is synthesized via the condensation of L-cysteine with aldehydes. This reaction preserves the chirality of the amino acid, typically yielding the (4R)-isomer.
-
C2 Position: The "diversity center." Substitution here determines target specificity (e.g., hydrophobic aryls for neuraminidase, phenols for tyrosinase).
-
N3 Position: The "stability anchor." Acylation at N3 prevents ring opening and improves metabolic stability.
-
C4 Carboxyl: The "binding hook." Essential for electrostatic interactions with positively charged residues (e.g., Arginine triad in viral neuraminidase).
Mechanistic Pillar I: Antiviral Activity (Neuraminidase Inhibition)
Mechanism of Action
T4CA derivatives function as competitive inhibitors of Influenza A Neuraminidase (NA).[1] The mechanism relies on transition-state mimicry .
-
Sialosyl Cation Mimicry: The thiazolidine ring adopts a conformation that mimics the distorted half-chair geometry of the sialosyl cation intermediate formed during sialic acid hydrolysis.
-
Active Site Blockade: The C4-carboxylate forms salt bridges with the conserved arginine triad (Arg118, Arg292, Arg371) in the NA active site 150-cavity.
-
Virion Aggregation: By inhibiting NA, the drug prevents the cleavage of terminal sialic acid residues, causing newly formed virions to remain tethered to the host cell and aggregate, halting viral spread.[1]
Structure-Activity Relationship (SAR)[2][3][4]
-
C2-Substitution: Bulky hydrophobic groups (e.g., 4-nitrophenyl, 4-bromothienyl) enhance binding affinity by occupying the hydrophobic pocket adjacent to the active site.
-
N3-Acylation: Essential for mimicking the N-acetyl group of sialic acid.
Mechanistic Pillar II: Oncology (Intrinsic Apoptosis Induction)
Mechanism of Action
Certain 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAAs) bypass common resistance mechanisms by triggering the intrinsic (mitochondrial) apoptotic pathway .
-
PI3K/Akt Suppression: T4CA derivatives inhibit the phosphorylation of Akt. This prevents Akt from phosphorylating (and inactivating) pro-apoptotic factors like Bad and Caspase-9.
-
Bcl-2/Bax Modulation: The compounds downregulate anti-apoptotic Bcl-2 and upregulate pro-apoptotic Bax.[2]
-
Mitochondrial Permeabilization: The Bax/Bcl-2 imbalance leads to Cytochrome c release.
-
Caspase Cascade: Cytochrome c activates the apoptosome, leading to Caspase-9 cleavage and subsequent Caspase-3 execution.
Diagram: Apoptotic Signaling Flow
Caption: T4CA derivatives induce apoptosis via PI3K/Akt inhibition, shifting the Bcl-2/Bax balance toward mitochondrial permeabilization.
Mechanistic Pillar III: Enzymatic & Antioxidant Modulation
Tyrosinase Inhibition (Anti-Melanogenesis)[6]
-
Target: Mushroom Tyrosinase (Binuclear copper active site).
-
Mechanism: Competitive inhibition.[1][3][4] The sulfur atom in the thiazolidine ring and phenolic groups at C2 chelate copper ions or block the entry of L-DOPA.
-
Key Derivative: (2R,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid.[3][5]
Antioxidant "Sacrificial" Defense[10][11]
-
Mechanism: The parent compound, thioproline, acts as an intracellular sulfhydryl pool.[6] Under oxidative stress, it is sacrificially oxidized to N-formyl-cysteine , trapping reactive oxygen species (ROS) and detoxifying formaldehyde.
Experimental Protocols (Self-Validating Systems)
Protocol A: One-Pot Synthesis of T4CA Derivatives
Causality: This protocol utilizes the reversibility of hemiaminal formation to thermodynamically drive the cyclization of the 5-membered ring.
Reagents: L-Cysteine HCl, Substituted Benzaldehyde, Sodium Acetate (NaOAc), Ethanol/Water (1:1).
-
Preparation: Dissolve L-Cysteine HCl (10 mmol) in 20 mL of 1:1 Ethanol/Water.
-
Buffering: Add NaOAc (12 mmol) to neutralize the HCl. Validation: Solution pH should be ~5-6.
-
Condensation: Add the aldehyde (10 mmol) dropwise with vigorous stirring.
-
Reaction: Stir at room temperature for 4-6 hours.
-
Validation (The "Crash Out"): A white/yellow precipitate will form. If no precipitate forms after 6 hours, cool to 4°C. The precipitation confirms ring closure and product insolubility.
-
Purification: Filter, wash with cold water (removes unreacted cysteine) and diethyl ether (removes unreacted aldehyde). Recrystallize from hot ethanol.
Protocol B: Neuraminidase Inhibition Assay (MUNANA)
Causality: Uses a fluorogenic substrate (MUNANA) that fluoresces only upon cleavage by NA. Inhibition results in low fluorescence.
-
Enzyme Prep: Dilute Influenza A Neuraminidase (e.g., from H1N1) in MES buffer (pH 6.5).
-
Inhibitor Incubation: Add T4CA derivative (serial dilutions: 0.01 µM to 100 µM) to the enzyme. Incubate for 30 mins at 37°C. Purpose: Allows equilibrium binding to the active site.
-
Substrate Addition: Add 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to a final concentration of 100 µM.
-
Kinetic Read: Measure fluorescence (Ex: 365 nm, Em: 450 nm) every 60 seconds for 20 minutes.
-
Data Analysis: Plot Slope (RFU/min) vs. [Inhibitor]. Calculate IC50.
-
Validation: Include Oseltamivir carboxylate as a positive control (IC50 should be ~1-10 nM).
Visualizing the Logic: SAR & Workflow
Diagram: Structure-Activity Relationship (SAR) Logic
Caption: SAR decision tree showing how substitutions at C2, N3, and C4 dictate biological target specificity.
Data Summary: Comparative Potency
| Compound Class | Target | Key Substituent (C2) | IC50 / Potency | Mechanism |
| Thiazolidine-4-COOH | Antioxidant | H (Parent) | N/A (Cell Viability) | ROS Scavenging / Sacrificial Oxidation |
| 2-(4-nitrophenyl)-T4CA | Influenza NA | 4-Nitrophenyl | 0.14 - 5.0 µM | Competitive Inhibition (Sialic mimic) |
| Les-3288 | Glioblastoma | 4-Thiazolidinone core | ~5 µM | Apoptosis (Caspase-9 dependent) |
| 2-(2,4-dimethoxyphenyl)-T4CA | Tyrosinase | 2,4-Dimethoxyphenyl | ~37 µM | Copper Chelation / Competitive |
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Thiazolidine-4-carboxylic Acid Derivatives as Influenza Neuraminidase Inhibitors. Retrieved from 1
-
Ham, Y. et al. (2020). Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress.[7][8][9] Chemical Research in Toxicology. Retrieved from 7
-
Gududuru, V. et al. (2014). 3-Propionyl-thiazolidine-4-carboxylic acid ethyl esters: Reactivating apoptosis. Retrieved from 10
-
Ha, Y. M. et al. (2012).[4] Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Biochimie. Retrieved from 3
-
Panchal, N. et al. (2021). Novel thiazolidine derivatives as potent selective pro-apoptotic agents. Bioorganic Chemistry. Retrieved from 2
-
Jain, N. et al. (2023). Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. Current Catalysis. Retrieved from 11
-
Ha, Y. M. et al. (2023).[12] Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. MDPI. Retrieved from 12
-
Lesyk, R. et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents. MDPI. Retrieved from 13
-
Arif, M. N. et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors.[14] Journal of Pharma and Biomedics. Retrieved from 14
-
Xu, et al. (2011). Basic structures of selected thiazolidine-4-carboxylic acid as influenza virus neuraminidase inhibitors. ResearchGate. Retrieved from 15
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. eeer.org [eeer.org]
- 7. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caringsunshine.com [caringsunshine.com]
- 10. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review | MDPI [mdpi.com]
- 14. jpbsci.com [jpbsci.com]
- 15. researchgate.net [researchgate.net]
Review of Antimicrobial Properties of 2-Phenyl-Thiazolidine Derivatives
Executive Summary
The thiazolidine scaffold, particularly its 4-one derivatives (thiazolidin-4-ones), represents a "privileged structure" in medicinal chemistry due to its ability to bind multiple biological targets with high affinity. 2-phenyl-thiazolidine derivatives have emerged as potent antimicrobial agents, exhibiting broad-spectrum activity against multidrug-resistant (MDR) pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
This technical guide synthesizes recent findings on the synthesis, pharmacological efficacy, structure-activity relationships (SAR), and molecular mechanisms of these derivatives. Unlike traditional antibiotics, recent data suggests these compounds often act via multi-target mechanisms—inhibiting bacterial cell wall synthesis (MurB), DNA replication (DNA Gyrase), and signal transduction (WalK histidine kinase)—thereby reducing the likelihood of rapid resistance development.
Chemistry & Synthesis Strategies
The most robust method for synthesizing 2-phenyl-thiazolidin-4-one derivatives involves a three-component one-pot reaction or a two-step cyclization involving a Schiff base intermediate. The core reaction typically employs an aromatic amine, an aromatic aldehyde (to provide the 2-phenyl moiety), and a mercapto-acid (usually thioglycolic acid).
Validated Synthetic Protocol (Schiff Base Route)
This protocol yields 2,3-disubstituted thiazolidin-4-ones with high purity.
Reagents:
-
Substituted Aniline (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Thioglycolic Acid (1.5 eq)
-
Anhydrous Zinc Chloride (
) or DCC (Catalyst/Dehydrating agent) -
Solvent: Anhydrous Benzene or Toluene
Step-by-Step Methodology:
-
Schiff Base Formation: Reflux the substituted aniline and benzaldehyde in anhydrous toluene (using a Dean-Stark trap) for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Isolation: Evaporate solvent under reduced pressure to isolate the crude imine (Schiff base).
-
Cyclization: Redissolve the imine in dry benzene. Add thioglycolic acid and a catalytic amount of anhydrous
. -
Reflux: Heat the mixture under reflux for 8–12 hours. The mercapto group attacks the imine carbon (nucleophilic attack), followed by intramolecular cyclization and water elimination.
-
Purification: Wash the reaction mixture with 10% sodium bicarbonate (to remove unreacted acid) and water. Recrystallize the solid product from ethanol.
Synthesis Pathway Visualization
Figure 1: Two-step synthesis mechanism via Schiff base condensation followed by thioglycolic acid cyclization.[1]
Antimicrobial Efficacy Data[3][4][5][6][7][8][9][10][11][12][13][14]
Recent studies have quantified the Minimum Inhibitory Concentration (MIC) of various 2-phenyl-thiazolidine derivatives. The data below highlights the potency of specific substitution patterns.
Table 1: Comparative MIC Values (µg/mL) of Key Derivatives
| Compound ID | R1 (N-Phenyl) | R2 (2-Phenyl) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungi) | Ref |
| TD-H2-A | 4-Cl | 2,4-di-Cl | 2.0 | 8.0 | - | [1] |
| Cmpd 4f | 4-F | 4-NO2 | 0.25 | 1.0 | - | [2] |
| Les-6490 | Pyrazole-hybrid | Phenyl | 2880 (µM) | >3000 | 820 (µM) | [3] |
| Cmpd 8 | H | 4-Cl | 15.2 | 9.0 | 16.0 | [4] |
| Standard | Ciprofloxacin | - | 0.5 | 0.25 | - | - |
| Standard | Fluconazole | - | - | - | 16.0 | - |
Note: Compound 4f demonstrates superior potency against MRSA compared to standard Ciprofloxacin in specific assays.
Structure-Activity Relationship (SAR)[10][15]
The biological activity of the 2-phenyl-thiazolidine core is highly sensitive to electronic and steric modifications on the phenyl rings.
Key SAR Rules
-
C-2 Position (Phenyl Ring):
-
Electron-Withdrawing Groups (EWG): Substituents like -NO2 , -Cl , and -F at the para position significantly enhance antibacterial activity. For example, the 4-nitro derivative (Cmpd 4f) shows sub-micromolar activity against S. aureus.
-
Lipophilicity: A cLogP between 3.0 and 5.0 is optimal for membrane permeability.
-
-
N-3 Position:
-
Substitution with aryl groups containing EWGs (e.g., 4-chlorophenyl) improves stability and binding affinity to hydrophobic pockets in target proteins (e.g., MurB).
-
-
C-5 Position:
-
Introduction of arylidene moieties (via Knoevenagel condensation) creates a conjugated system that often increases antifungal activity but may reduce solubility.
-
SAR Visualization Map
Figure 2: Strategic modification sites on the thiazolidine scaffold for optimizing antimicrobial properties.
Mechanism of Action
Unlike traditional antibiotics that often target a single pathway, 2-phenyl-thiazolidine derivatives exhibit a multi-target mechanism , which is crucial for combating resistance.
Primary Targets
-
WalK Histidine Kinase Inhibition:
-
The derivative TD-H2-A has been shown to inhibit the autophosphorylation of WalK, a histidine kinase essential for cell wall metabolism and biofilm formation in S. aureus.[2] This leads to biofilm collapse and cell death [1].
-
-
MurB Inhibition:
-
Docking studies suggest these derivatives competitively inhibit UDP-N-acetylenolpyruvylglucosamine reductase (MurB) , a key enzyme in the peptidoglycan biosynthesis of E. coli and S. aureus [5].
-
-
DNA Gyrase / Topoisomerase IV:
-
Structural similarity to quinolones allows certain derivatives to bind to the DNA-Gyrase complex, preventing bacterial DNA replication [2].
-
-
CYP51 Inhibition (Antifungal):
-
In fungi (C. albicans), these compounds inhibit Lanosterol 14α-demethylase (CYP51) , disrupting ergosterol synthesis and compromising membrane integrity [3].
-
Mechanistic Pathway Diagram
Figure 3: Multi-target mechanism of action spanning bacterial signaling, cell wall synthesis, and fungal membrane stability.
Experimental Protocols for Validation
Minimum Inhibitory Concentration (MIC) Assay
To validate the antimicrobial claims, the following broth microdilution protocol is recommended (CLSI standards).
-
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to
CFU/mL (0.5 McFarland standard). -
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB), ranging from 100 µg/mL down to 0.1 µg/mL.
-
Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) as a visual indicator (Blue = No Growth; Pink = Growth).
Biofilm Inhibition Assay[16][17]
-
Seeding: Seed 96-well flat-bottom plates with S. aureus in Tryptic Soy Broth (TSB) + 1% glucose.
-
Treatment: Add sub-MIC concentrations (e.g., 0.5x MIC) of the thiazolidine derivative. Incubate for 24 hours.
-
Staining: Wash wells with PBS to remove planktonic cells. Fix biofilm with methanol (15 min). Stain with 0.1% Crystal Violet (10 min).
-
Quantification: Solubilize dye with 33% acetic acid and measure absorbance at 590 nm. Compare % inhibition vs. untreated control.
References
-
Liu, Y., et al. (2025). Mechanism of antibacterial and antibiofilm of thiazolidinone derivative TD-H2-A against Staphylococcus aureus. Scientific Reports. [Link]
-
ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry. [Link]
-
Sokolova, K., et al. (2024).[3] A New 4-Thiazolidinone Derivative (Les-6490) as a Gut Microbiota Modulator: Antimicrobial and Prebiotic Perspectives. Molecules (MDPI). [Link]
-
Nanobioletters. (2024).[3] Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Letters in Applied NanoBioScience. [Link]
-
Tratrat, C., et al. (2022). Thiazolidin-4-ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. [Link]
Sources
Structure-Activity Relationship (SAR) of Acetylated Thiazolidines: A Technical Guide
Executive Summary
The thiazolidine scaffold—a five-membered saturated ring containing sulfur and nitrogen at the 1- and 3-positions—is a privileged structure in medicinal chemistry. While free thiazolidines often suffer from poor plasma stability due to ring-chain tautomerism (rapid equilibrium with their corresponding Schiff bases), N-acetylation at the 3-position fundamentally alters the pharmacokinetics and pharmacodynamics of the molecule.
This in-depth technical guide explores the Structure-Activity Relationship (SAR) of acetylated thiazolidines. By analyzing their dual roles as intracellular antioxidant prodrugs and as pharmacophores in antimicrobial agents, we elucidate the causality behind structural modifications and provide validated experimental workflows for their synthesis and biological evaluation.
Core Mechanistic Principles: The Impact of N-Acetylation
The chemical behavior of thiazolidines is dictated by the nucleophilicity of the secondary amine and the lability of the C2-S bond. Unsubstituted thiazolidines undergo spontaneous hydrolysis in aqueous media. N-acetylation locks the nitrogen lone pair into an amide resonance structure, achieving three critical mechanistic outcomes:
-
Prevention of Premature Oxidation: It prevents the reverse Schiff base formation, stabilizing the ring against extracellular degradation.
-
Modulation of pKa and Lipophilicity: The conversion of a basic secondary amine to a neutral amide increases the partition coefficient (LogP), enhancing passive diffusion across lipid bilayers.
-
Prodrug Kinetics: It introduces an enzymatic trigger. The molecule remains inert until intracellular acylases cleave the acetyl group, allowing controlled release of the active pharmacophore or metabolite.
Mechanistic Pillar I: Acetylated Thiazolidines as Antioxidant Prodrugs
A prime example of the acetylated thiazolidine SAR is N-Acetylthiazolidine-4-carboxylic acid (NATCA) . L-cysteine is the rate-limiting precursor for glutathione (GSH) biosynthesis, but direct administration of free L-cysteine is therapeutically unviable due to its rapid extracellular oxidation to toxic cystine.
NATCA acts as a highly stable, lipophilic prodrug[1]. Upon cellular entry, it undergoes a self-validating metabolic cascade: intracellular acylases remove the N-acetyl group to yield thioproline, which subsequently undergoes enzymatic ring-opening to release free L-cysteine[2]. This controlled release strictly limits extracellular toxicity while potently restoring intracellular GSH pools.
Metabolic pathway of NATCA acting as a prodrug for intracellular glutathione biosynthesis.
Mechanistic Pillar II: SAR in Antimicrobial and Anticancer Agents
The role of N-acetylation diverges sharply when the thiazolidine ring is utilized as a direct target-binding pharmacophore rather than a prodrug vehicle.
The Lugdunin Paradox
Lugdunin is a naturally occurring thiazolidine-containing cyclic peptide with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action relies on the thiazolidine ring acting as an ionophore, translocating protons across the bacterial membrane to dissipate the membrane potential. SAR studies reveal that N-acetylation of the thiazolidine ring in Lugdunin completely abolishes its antimicrobial activity (MIC >100 µg/mL)[3]. The causality is clear: the secondary amine is strictly required for reversible protonation during transmembrane proton shuttling. Acetylation neutralizes this basic site, destroying its ionophore capability[4].
Small Molecule Antimicrobials
Conversely, in small-molecule drug design, N-acetylation often enhances activity. For instance, the synthesis of 2-substituted-3-acetyl-thiazolidine-4-carbonyl-amino acid derivatives demonstrates that the N-acetyl group provides the exact steric bulk and lipophilicity required to penetrate the thick peptidoglycan layers of Gram-positive bacteria, yielding moderate to high antimicrobial efficacy[5].
Iterative experimental workflow for the synthesis and SAR screening of thiazolidine derivatives.
Quantitative SAR Data
The following table summarizes the divergent biological impacts of N-acetylation across different thiazolidine-containing compounds, highlighting the context-dependent nature of this structural modification.
| Compound Class | Core Modification | Primary Target / Mechanism | Biological Activity / Outcome |
| Thioproline | Unsubstituted NH | GSH Prodrug | Moderate (Prone to premature oxidation) |
| NATCA | N-Acetylated | GSH Prodrug | High (Stable, efficient intracellular delivery) |
| Lugdunin | Unsubstituted NH | MRSA Membrane (Ionophore) | High (MIC 1.5 µg/mL) |
| N-Acetyl-Lugdunin | N-Acetylated | MRSA Membrane (Ionophore) | Inactive (MIC >100 µg/mL; loss of protonation) |
| 2-phenyl-thiazolidine | Unsubstituted NH | Antimicrobial (Small Molecule) | Low to Moderate (Poor membrane penetration) |
| 2-phenyl-3-acetyl-thiazolidine | N-Acetylated | Antimicrobial (Small Molecule) | High (Optimal lipophilicity for cell entry) |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of acetylated thiazolidines and the subsequent evaluation of their biological activity.
Protocol A: Synthesis of (2S,4R)-N-Acetyl-thiazolidine-4-carboxylic acid (NATCA)
This protocol utilizes a condensation reaction followed by selective N-acylation.
Step-by-Step Methodology:
-
Condensation: Dissolve 0.1 mol of L-cysteine hydrochloride in 50 mL of distilled water. Slowly add 0.11 mol of 37% formaldehyde solution under continuous stirring at room temperature for 12 hours to form thiazolidine-4-carboxylic acid (thioproline).
-
Precipitation: Adjust the pH to 4.0 using 1M NaOH. Filter the resulting white precipitate, wash with cold ethanol, and dry under a vacuum.
-
N-Acetylation: Suspend 0.05 mol of the isolated thioproline in 30 mL of dry pyridine. Cool the suspension to 0 °C in an ice bath.
-
Acyl Addition: Dropwise, add 0.06 mol of acetyl chloride (or acetic anhydride) over 30 minutes, maintaining the temperature below 5 °C to ensure selective N-acetylation over carboxylate mixed-anhydride formation.
-
Workup: Stir the mixture for an additional 2 hours at room temperature. Pour the mixture into 100 mL of ice water and acidify to pH 2.0 with 2M HCl.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to yield pure NATCA.
Protocol B: In Vitro Glutathione (GSH) Restoration Assay
This assay validates the prodrug efficacy of NATCA derivatives by measuring intracellular free thiols via Ellman's reagent (DTNB) after inducing oxidative stress.
Step-by-Step Methodology:
-
Cell Culture: Seed HepG2 cells in a 96-well plate at a density of
cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere. -
Oxidative Stress Induction: Treat the cells with 500 µM H₂O₂ for 2 hours to deplete basal intracellular GSH levels.
-
Prodrug Treatment: Wash the cells with PBS and incubate with varying concentrations of the synthesized NATCA derivatives (10 µM - 100 µM) in serum-free media for 12 hours.
-
Lysis and Derivatization: Lyse the cells using 0.1% Triton X-100 in 0.1 M phosphate buffer (pH 7.4). Add 50 µL of the lysate to 150 µL of 0.3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Quantification: Incubate in the dark for 10 minutes. Measure the absorbance at 412 nm using a microplate reader. Calculate GSH concentration using a standard curve of pure reduced GSH. Self-Validation: Include a baseline control (no H₂O₂) and a negative control (H₂O₂ + vehicle) to ensure assay dynamic range.
Conclusion
The structure-activity relationship of acetylated thiazolidines is highly dependent on the intended pharmacological mechanism. While N-acetylation provides critical stability and lipophilicity for prodrugs (like NATCA) and small-molecule antimicrobials, it acts as a deactivating modification in systems requiring the secondary amine for proton translocation (like Lugdunin). Mastery of these mechanistic nuances allows drug development professionals to rationally design thiazolidine derivatives with optimized pharmacokinetic profiles and targeted biological activities.
References
- The Chemistry of The Thiol Group (Part 2). Scribd / PDFDrive.
- Singh, S. P., et al. (1996). The chemistry of the S-nitrosoglutathione/glutathione system. Proceedings of the National Academy of Sciences (PNAS), 93(25), 14428-14433.
- Schilling, N. A., et al. (2019). Synthetic Lugdunin Analogues Reveal Essential Structural Motifs for Antimicrobial Action and Proton Translocation Capability. Angewandte Chemie International Edition, 58(27), 9234-9238.
- El-Sharkawy, K. (2011). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine-4-carbonyl-amino acid derivatives. Journal of Pharmaceutical Sciences and Research, 3(1), 1005-1014.
- Synthesis of new MANIO-like derivatives via 1,3-dipolar cycloaddition. RSC Medicinal Chemistry.
Sources
History and discovery of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid
Executive Summary & Chemical Identity
3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid (CAS: 72286-38-5 ) is a synthetic heterocyclic compound derived from the condensation of L-cysteine with benzaldehyde, followed by N-acetylation.[1] It belongs to the class of thiazolidine-4-carboxylic acids (thioprolines), which are structural analogs of proline and metabolic precursors to L-cysteine.
Unlike its parent compound (thioproline) or its non-phenylated analog (Folcisteine/AATC), the inclusion of the 2-phenyl substituent and the N-acetyl group confers unique lipophilic properties, enhanced hydrolytic stability, and specific enzyme inhibitory profiles. It acts primarily as a cysteine prodrug and an inhibitor of specific lyase enzymes, finding applications in dermatological pharmacology (deodorants, depigmenting agents) and experimental oncology.
Chemical Profile
| Property | Data |
| IUPAC Name | 3-Acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid |
| CAS Number | 72286-38-5 |
| Molecular Formula | C₁₂H₁₃NO₃S |
| Molecular Weight | 251.30 g/mol |
| Core Scaffold | Thiazolidine (saturated 5-membered ring with S and N) |
| Stereochemistry | Exists as diastereomers (cis/trans) due to chiral centers at C2 and C4. |
| Solubility | Soluble in ethanol, DMSO, chloroform; low solubility in water compared to non-acetylated forms. |
History and Discovery[2][3]
The discovery of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is not a singular "eureka" moment but rather the culmination of three distinct eras in sulfur chemistry: the Schubert Era , the Penicillin Race , and the Prodrug Optimization Era .
Phase I: The Schubert Reaction (1930s)
In 1936, M.P. Schubert first systematically described the reaction between cysteine and aldehydes. He observed that L-cysteine condenses rapidly with formaldehyde to form thiazolidine-4-carboxylic acid. This established the "Schubert Reaction," a fundamental cyclization pathway used to protect the thiol and amine groups of cysteine simultaneously.
Phase II: The Penicillin Imperative (1940s)
During World War II, the race to synthesize penicillin—which contains a thiazolidine ring fused to a beta-lactam—accelerated research into thiazolidine chemistry.
-
The Clarke & Ratner Contribution: Researchers like H.T. Clarke and S. Ratner (part of the massive Anglo-American penicillin project) extensively mapped the stability of the thiazolidine ring.
-
Soloway's Expansion (1948): H. Soloway and colleagues expanded Schubert's work to aromatic aldehydes. They synthesized 2-phenylthiazolidine-4-carboxylic acid by condensing cysteine with benzaldehyde. This was the direct precursor to the N-acetylated target.
Phase III: Acetylation for Bioavailability (1960s–1980s)
While 2-phenylthiazolidine-4-carboxylic acid was stable, it was subject to rapid ring-opening equilibrium in aqueous solution. Researchers sought to "lock" the nitrogen atom to prevent premature hydrolysis and increase lipophilicity for membrane permeation.
-
Acetylation: The introduction of the acetyl group at the N3 position yielded 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid .
-
Differentiation: This modification distinguished it from Folcisteine (3-acetylthiazolidine-4-carboxylic acid, used in agriculture), positioning the phenyl derivative for pharmacological applications requiring higher lipophilicity, such as topical dermatological agents and intracellular cysteine delivery.
Synthesis and Technical Protocols
The synthesis is a two-step "one-pot" compatible sequence. The diastereoselectivity (cis vs. trans) depends heavily on the solvent and reaction time.
Reaction Scheme (Graphviz)
Caption: Stepwise synthesis from L-Cysteine and Benzaldehyde via the Schubert intermediate.
Detailed Experimental Protocol
Step 1: Formation of the Thiazolidine Core
-
Reagents: Dissolve L-Cysteine hydrochloride (10 mmol) in water (20 mL). Add Sodium Acetate or Sodium Bicarbonate (10 mmol) to neutralize the HCl salt.
-
Condensation: Add a solution of Benzaldehyde (10 mmol) in Ethanol (15 mL) dropwise.
-
Conditions: Stir the mixture at room temperature (20–25°C) for 6–12 hours. A white precipitate of 2-phenylthiazolidine-4-carboxylic acid will form.
-
Isolation: Filter the solid, wash with cold water and ether. Yield is typically 80–90%.
Step 2: N-Acetylation
-
Reagents: Suspend the dried intermediate (from Step 1) in Acetic Anhydride (5 equivalents).
-
Reaction: Heat the mixture to 90–100°C for 1–2 hours. The solid will dissolve as the acetylation proceeds.
-
Workup: Pour the reaction mixture into crushed ice/water to hydrolyze excess acetic anhydride. Stir vigorously until a solid precipitates.
-
Purification: Recrystallize from Ethanol/Water.
-
Characterization:
-
Melting Point: ~158–160°C (cis-isomer dominant).
-
Yield: ~70–80%.
-
Analytical Data (Reference Standards)
| Technique | Signal/Result | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 5.6–5.9 (s, 1H) | H-2 proton (diagnostic for ring closure). |
| δ 4.8–5.1 (m, 1H) | H-4 proton (alpha to carboxyl). | |
| δ 2.0–2.2 (s, 3H) | Acetyl CH₃ group. | |
| δ 7.3–7.5 (m, 5H) | Phenyl aromatic protons. | |
| IR Spectroscopy | 1640–1680 cm⁻¹ | C=O (Amide stretch). |
| 1720–1740 cm⁻¹ | C=O (Carboxylic acid stretch). |
Mechanism of Action
The pharmacological utility of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid relies on its ability to act as a "Masked Cysteine" and an Enzyme Inhibitor .
Intracellular Cysteine Delivery (Prodrug)
Free cysteine is rapidly oxidized to cystine in the bloodstream and has poor cellular uptake. The thiazolidine ring protects the thiol (-SH) and amine (-NH) groups.
-
Entry: The N-acetyl and phenyl groups increase lipophilicity, allowing passive diffusion across cell membranes.
-
Activation: Intracellular amidases remove the N-acetyl group.
-
Ring Opening: The resulting 2-phenylthiazolidine is unstable at physiological pH in the absence of the acetyl "lock." It hydrolyzes to release L-Cysteine and Benzaldehyde .
-
Effect: The released L-Cysteine is the rate-limiting precursor for Glutathione (GSH) synthesis, boosting cellular antioxidant capacity.
Enzyme Inhibition (Deodorant & Pigmentation)
Recent applications (e.g., Patent EP3727314B1) highlight its role in inhibiting bacterial enzymes on the skin.
-
C-S Lyase Inhibition: Axillary malodor is caused by Staphylococcus species cleaving non-odorous precursors (Cys-Gly-3M3SH) into volatile thiols. 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid mimics the substrate, competitively inhibiting the bacterial lyase and preventing odor formation.
-
Tyrosinase Inhibition: Some derivatives show potential in inhibiting tyrosinase, the key enzyme in melanin synthesis, offering skin-whitening benefits.
Mechanism Diagram (Graphviz)
Caption: Dual mechanism: Intracellular prodrug activation and extracellular enzyme inhibition.
Applications and Status
Dermatological & Cosmetic
-
Deodorant Active: It is a key active ingredient in advanced deodorant formulations. Unlike antimicrobials that kill bacteria indiscriminately, it targets the enzymatic pathway of odor generation, preserving the skin microbiome.
-
Depigmenting Agent: Used in research for treating hyperpigmentation by interfering with melanogenesis pathways.
Pharmaceutical (Preclinical)
-
Antiviral: Derivatives have shown activity against Tobacco Mosaic Virus (TMV) and are investigated for influenza neuraminidase inhibition.
-
Hepatoprotection: As a cysteine prodrug, it protects the liver against acetaminophen-induced toxicity by replenishing glutathione levels more effectively than N-acetylcysteine (NAC) in certain models due to better pharmacokinetics.
Agriculture
-
Note: While the methyl analog (Folcisteine) is a commercial biostimulant, the phenyl derivative is investigated for similar stress-tolerance properties in crops, offering protection against oxidative stress (drought/heat).
References
-
Schubert, M. P. (1936). Compounds of Thiol Acids with Aldehydes. Journal of Biological Chemistry, 114, 341–350. Link
-
Soloway, H., Kipnis, F., Ornfelt, J., & Spoerri, P. E. (1948).[2] 2-Substituted Thiazolidine-4-carboxylic Acids.[1][3][4][5][2][6] Journal of the American Chemical Society, 70(4), 1667–1668. Link
-
Nagasawa, H. T., Goon, D. J., & DeMaster, E. G. (1982). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[6] Protection of mice against acetaminophen hepatotoxicity.[6] Journal of Medicinal Chemistry, 25(5), 489–491. Link
-
Unilever PLC. (2020). Deodorant Compositions.[5] European Patent EP3727314B1. (Describes the use of 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid as a malodor inhibitor). Link
-
Liebigs Annalen der Chemie. (1987).[2] Synthesis and chiroptical properties of N-acetyl-2-aryl-4-thiazolidinecarboxylic acids. 1987(11), 927–934.[2] Link
-
Zhang, Z., et al. (2021).[2] Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 340. Link
Sources
- 1. Page 00072 (Chemical) [advtechind.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP3727314B1 - Deodorant compositions - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Synthesis Protocol: 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a one-pot, two-step reaction commencing with the condensation of L-cysteine and benzaldehyde to form the thiazolidine ring, followed by in-situ N-acetylation using acetic anhydride. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for product characterization.
Introduction and Scientific Background
Thiazolidine derivatives are a critical class of heterocyclic compounds recognized for their diverse and significant pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2][3] The thiazolidine scaffold is a key structural motif in various bioactive molecules, most notably in the penicillin antibiotic family.
The target molecule, 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid, is synthesized through a well-established chemical pathway. The core of this synthesis involves the formation of a thiazolidine ring, a process that relies on the nucleophilic character of the thiol and amine groups of L-cysteine reacting with the electrophilic carbonyl carbon of an aldehyde, in this case, benzaldehyde. The subsequent acetylation of the ring's nitrogen atom enhances the stability of the molecule and modifies its chemical properties. This protocol details a reliable and efficient method to produce this compound with a good yield.
Reaction Mechanism and Rationale
The synthesis proceeds in two distinct but sequential mechanistic steps within a single reaction vessel.
Step 1: Formation of 2-Phenylthiazolidine-4-carboxylic acid This is a classic cyclocondensation reaction. The process is initiated by the nucleophilic attack of the sulfur atom from the L-cysteine thiol group on the carbonyl carbon of benzaldehyde. This is followed by the formation of a Schiff base intermediate between the amino group of cysteine and the aldehyde.[4] An intramolecular cyclization then occurs, where the thiol group attacks the imine carbon, leading to the formation of the five-membered thiazolidine ring.[4][5][6] This reaction creates a new stereocenter at the C2 position, resulting in a mixture of diastereomers (cis and trans). The ratio of these isomers can be influenced by the solvent used.[7]
Step 2: N-Acetylation of the Thiazolidine Ring Following the formation of the thiazolidine intermediate, the secondary amine within the ring is acetylated. Acetic anhydride serves as the acetylating agent. In a basic medium, provided by sodium carbonate, the amine is deprotonated, enhancing its nucleophilicity. It then attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of a tetrahedral intermediate which collapses to yield the final N-acetylated product and an acetate byproduct.[7][8][9][10] This acetylation step protects the amine group and is a common strategy in the synthesis of related derivatives.[8]
Materials and Equipment
Reagents & Chemicals
| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.01 mol scale) | Role |
| L-Cysteine | 121.16 | 1.21 g (0.01 mol, 1.0 eq) | Reactant |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL, 0.01 mol, 1.0 eq) | Reactant |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.27 g (0.012 mol, 1.2 eq) | Base |
| Acetic Anhydride | 102.09 | 1.53 g (1.4 mL, 0.015 mol, 1.5 eq) | Acetylating Agent |
| Hydrochloric Acid (HCl) | 36.46 | ~2-3 mL (10% aq. solution) | Acid for Precipitation |
| Ethanol | 46.07 | 100 mL | Solvent |
| Water (Distilled or DI) | 18.02 | 10 mL + as needed | Solvent/Wash |
| Diethyl Ether | 74.12 | 50 mL | Wash Solvent |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator (optional, for solvent removal)
-
Melting point apparatus
Experimental Synthesis Protocol
This protocol describes a one-pot synthesis followed by work-up and purification.
Step 1: Synthesis of 2-Phenylthiazolidine-4-carboxylic acid Intermediate
-
Setup: Place a magnetic stir bar in a 250 mL round-bottom flask.
-
Dissolve L-Cysteine: Add L-cysteine (1.21 g, 0.01 mol) to the flask. Add a solvent mixture of ethanol (100 mL) and distilled water (10 mL).
-
Stir: Stir the mixture at room temperature until the L-cysteine is fully dissolved.
-
Add Benzaldehyde: Add benzaldehyde (1.02 mL, 0.01 mol) to the solution dropwise while stirring.
-
React: Continue stirring the reaction mixture at room temperature for 12 hours.[7] A white precipitate of the intermediate, 2-phenylthiazolidine-4-carboxylic acid, may form during this time.
Step 2: N-Acetylation
-
Prepare Base Solution: In a separate beaker, dissolve sodium carbonate (1.27 g, 0.012 mol) in 20 mL of distilled water. This will create an approximately 6% aqueous solution.
-
Add Base: Cool the reaction mixture from Step 1 in an ice bath. Slowly add the prepared sodium carbonate solution to the flask with continuous stirring. The goal is to create a basic environment to facilitate the acetylation.
-
Add Acetylating Agent: While keeping the flask in the ice bath, add acetic anhydride (1.4 mL, 0.015 mol) dropwise to the reaction mixture over 10-15 minutes. A vigorous reaction may occur; control the addition rate to maintain the temperature below 10 °C.
-
Complete Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1.5 hours to ensure the reaction goes to completion.[11]
Step 3: Product Isolation and Purification
-
Acidification: Cool the reaction mixture again in an ice bath. Slowly acidify the solution by adding 10% hydrochloric acid dropwise until the pH reaches approximately 2-3. This will precipitate the carboxylic acid product.[11]
-
Filtration: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper sequentially with cold distilled water (2 x 25 mL) to remove inorganic salts, and then with cold diethyl ether (2 x 25 mL) to remove any unreacted benzaldehyde or other organic impurities.
-
Drying: Dry the purified solid product, preferably in a vacuum oven at 50-60 °C, until a constant weight is achieved. The expected yield is approximately 75-85%.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: One-pot synthesis workflow for 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid.
Characterization
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:
-
Melting Point: The literature reported melting point for 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is approximately 149-150 °C.[1][7] A sharp melting point in this range indicates high purity.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key expected peaks include:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700-1740 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1640-1660 cm⁻¹: C=O stretch of the tertiary amide (N-acetyl group).
-
Aromatic C-H and C=C stretches in their respective regions.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of protons in the phenyl group, the acetyl methyl group, and the thiazolidine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Should show distinct signals for the carbonyl carbons (acid and amide), the aromatic carbons, and the carbons of the thiazolidine ring.
Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Suspected of damaging fertility or the unborn child.[6][9]
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[4][12][13] Reacts violently with water.[12]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[2][14][15] Contact with metals may evolve flammable hydrogen gas.
-
Sodium Carbonate: Causes serious eye irritation.[5][7][16] Handle as a fine powder, avoiding dust inhalation.
-
Diethyl Ether: Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness.[3][8][10][11][17] May form explosive peroxides upon storage and exposure to air.[8][17]
Dispose of all chemical waste according to institutional and local regulations.
References
-
PENTA. (2025, May 2). Benzaldehyde - SAFETY DATA SHEET. Retrieved from PENTA. [Link]
-
Kamounah, F. S., et al. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from Carl ROTH. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from Carl ROTH. [Link]
-
INEOS Group. (2022, December 1). SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%. Retrieved from INEOS Group. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from Carl ROTH. [Link]
-
Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. Retrieved from Carl ROTH. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium carbonate. Retrieved from Carl ROTH. [Link]
-
PENTA. (2025, May 2). SAFETY DATA SHEET - Benzaldehyde. Retrieved from PENTA. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: diethyl ether. Retrieved from Chemos GmbH&Co.KG. [Link]
-
Rowe Scientific. (n.d.). Hydrochloric acid - SAFETY DATA SHEET. Retrieved from Rowe Scientific. [Link]
-
Tata Chemicals. (2023, April 1). SAFETY DATA SHEET Sodium Carbonate, Anhydrous. Retrieved from Tata Chemicals. [Link]
-
Oxford Lab Chem. (n.d.). DIETHYL ETHER 98% - (For Synthesis) (Stabilised) MSDS CAS. Retrieved from Oxford Lab Chem. [Link]
-
Nexchem. (2021, November 3). SAFETY DATA SHEET - Sodium Carbonate Light (& dense). Retrieved from Nexchem. [Link]
-
Ajinomoto. (2022, May 27). SAFETY DATA SHEET: L-CYSTINE. Retrieved from Ajinomoto. [Link]
-
ARTMS Inc. (2022, August 16). SAFETY DATA SHEET Hydrochloric Acid (12 N). Retrieved from ARTMS Inc. [Link]
-
ARTMS Inc. (2024, June 12). SAFETY DATA SHEET Sodium Carbonate (2 M). Retrieved from ARTMS Inc. [Link]
-
Redox. (2025, September 23). Safety Data Sheet L-Cysteine Hydrochloride Monohydrate. Retrieved from Redox. [Link]
-
CPAChem. (2025, July 4). Safety data sheet - L-Cysteine. Retrieved from CPAChem. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Hydrochloric acid 37%. Retrieved from Chemos GmbH&Co.KG. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine. Retrieved from Carl ROTH. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from Carl ROTH. [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. ineos.com [ineos.com]
- 3. chemos.de [chemos.de]
- 4. geneseo.edu [geneseo.edu]
- 5. Sodium Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. tatachemicals.com [tatachemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. westliberty.edu [westliberty.edu]
- 12. Acetic Anhydride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. carlroth.com [carlroth.com]
- 14. artms.ca [artms.ca]
- 15. chemos.de [chemos.de]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. oxfordlabchem.com [oxfordlabchem.com]
Application Note: Stereoselective N-Acetylation of 2-Phenyl-4-thiazolidinecarboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, dynamic kinetic resolution, and validated experimental protocols.
Introduction & Mechanistic Rationale
Thiazolidine-4-carboxylic acid derivatives are highly versatile pharmacophores in medicinal chemistry. They serve as foundational building blocks for penicillin analogues, antioxidant therapeutics, and modern p53-activating anti-cancer agents. The standard synthesis of the core scaffold involves the condensation of L-cysteine with benzaldehyde to yield 2-phenyl-4-thiazolidinecarboxylic acid. However, this cyclization is non-stereospecific, inherently producing a 1:1 epimeric mixture at the C(2) position, yielding both the (2R,4R) and (2S,4R) diastereomers.
In rigorous drug development, stereochemical purity is non-negotiable. The subsequent N-acetylation of the secondary amine in the thiazolidine ring is not merely a routine protective group addition; it acts as a dynamic kinetic resolution system . Because the thiazolidine ring exists in a dynamic equilibrium with its open-chain Schiff base (imine) intermediate in solution, the acylation conditions can be tuned to selectively invert specific epimers, funneling the mixture into a single, stereopure product[1].
The Causality of Experimental Choices
-
Kinetic Control (Pyridine, 25 °C): Conducting the acetylation with acetic anhydride in a basic pyridine environment at room temperature selectively inverts the 2,4-cis epimer. This traps the molecule in the trans configuration, yielding (2S,4R)-3-acetyl-2-phenylthiazolidine-4-carboxylic acid[1].
-
Thermodynamic Control (Water, 100 °C): Conversely, high-temperature acylation in an aqueous medium selectively inverts the 2,4-trans epimer. The thermal energy and solvent effects drive the equilibrium toward the thermodynamically favored cis configuration, yielding (2R,4R)-3-acetyl-2-phenylthiazolidine-4-carboxylic acid[1].
Experimental Workflows & Quantitative Data
To ensure a self-validating system, the reaction parameters must be strictly controlled. Table 1 summarizes the quantitative data dictating the stereochemical outcome.
Table 1: Reaction Parameters for Stereoselective N-Acetylation
| Parameter | Protocol A (Trans-Selective) | Protocol B (Cis-Selective) |
| Reagent | Acetic Anhydride (Ac₂O) | Acetic Anhydride (Ac₂O) |
| Solvent / Base | Dry Pyridine | Distilled Water |
| Temperature | 25 °C (Room Temperature) | 100 °C (Reflux) |
| Reaction Time | 12 – 16 hours | 1.5 – 2 hours |
| Stereochemical Outcome | (2S,4R) - Trans | (2R,4R) - Cis |
| Typical Yield | 60 – 70% | 55 – 65% |
Pathway Visualization
Fig 1: Dynamic kinetic resolution pathways for the stereoselective N-acetylation workflow.
Detailed Step-by-Step Methodologies
Phase 1: Synthesis of the Precursor (Epimeric Mixture)
This step generates the foundational 1:1 epimeric mixture required for downstream resolution.
-
Dissolution: Dissolve 3.51 g (29.0 mmol) of L-cysteine in 22 mL of distilled water.
-
Addition: Prepare a separate solution of 29.0 mmol of benzaldehyde in 22 mL of absolute ethanol. Add this dropwise to the L-cysteine solution under continuous magnetic stirring at room temperature.
-
Condensation: Stir the reaction mixture for 5 hours. A white precipitate will gradually form as the cyclization completes.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with diethyl ether to remove any unreacted benzaldehyde. Dry under vacuum to yield the 2-phenyl-4-thiazolidinecarboxylic acid mixture.
Phase 2: Stereoselective Acetylation
Protocol A: Synthesis of (2S,4R)-3-Acetyl-2-phenylthiazolidine-4-carboxylic acid
Mechanism Note: Pyridine acts as an acid scavenger and nucleophilic catalyst, facilitating kinetic trapping at room temperature.
-
Suspension: Suspend 10 mmol of the epimeric precursor in 15 mL of dry pyridine.
-
Cooling: Cool the suspension to 0 °C using an ice bath to control the initial exothermic reaction.
-
Acylation: Add 30 mmol of acetic anhydride dropwise over 15 minutes.
-
Stirring: Remove the ice bath and allow the mixture to stir at 25 °C for 12–16 hours.
-
Workup (Self-Validation): Pour the mixture into crushed ice and carefully acidify to pH 2 using 1M HCl. Causality: This step is critical; it protonates the pyridine, rendering it water-soluble so it can be completely partitioned away from the organic target compound.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude white solid from ethanol to obtain the pure (2S,4R) stereoisomer (Yield: ~61%, mp 148.4–149.9 °C).
Protocol B: Synthesis of (2R,4R)-3-Acetyl-2-phenylthiazolidine-4-carboxylic acid
Mechanism Note: Thermal energy in a protic solvent promotes ring-opening/closing, allowing thermodynamic equilibration to the cis-isomer before irreversible acylation.
-
Suspension: Suspend 10 mmol of the epimeric precursor in 20 mL of distilled water.
-
Acylation: Add 30 mmol of acetic anhydride in one portion.
-
Heating: Heat the reaction mixture to 100 °C (reflux) under continuous stirring for 1.5 to 2 hours[1].
-
Cooling & Precipitation: Allow the reaction to cool to room temperature. The product will typically precipitate directly from the aqueous solution.
-
Workup: If precipitation is incomplete, extract with dichloromethane (3 x 30 mL). Wash the organic layer with 5% NaHCO₃ and brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purification: Recrystallize from an ethanol/water mixture to yield the pure (2R,4R) stereoisomer.
Quality Control & Analytical Validation
To verify the success of the dynamic kinetic resolution, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The stereocenters at C(2) and C(4) exhibit distinct coupling constants and chemical shifts based on their spatial relationship:
-
¹H NMR (DMSO-d₆): The methine protons at C(2) and C(4) will present as distinct doublets of doublets (dd) or multiplets. The (2S,4R) isomer often shows the presence of two rotational isomers (rotamers) due to the restricted rotation of the N-acetyl amide bond at room temperature.
-
Optical Rotation: Specific rotation
measurements should be compared against literature values to confirm enantiomeric and diastereomeric excess.
References
- Nunes, et al. "Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy." RSC Medicinal Chemistry, 2024.
- Szilagyi, L., & Gyorgydeak, Z. "Comments on the putative stereoselectivity in cysteine-aldehyde reactions. Selective C(2) inversion and C(4) epimerization in thiazolidine-4-carboxylic acids." Journal of the American Chemical Society, 101(2), 427-432, 1979.
Sources
Application Note: Mechanistic HPLC Method Development for Thiazolidine Derivatives
This Application Note is designed for researchers and analytical scientists involved in the drug development of thiazolidine derivatives (e.g., Thiazolidinediones like Pioglitazone, Rosiglitazone). It moves beyond basic recipe-following to explain the mechanistic rationale behind method development, ensuring robustness and regulatory compliance (ICH Q2(R2)).
Introduction & Scientific Rationale
Thiazolidine derivatives, particularly Thiazolidinediones (TZDs) , are critical scaffolds in medicinal chemistry, widely used as PPAR-γ agonists for Type 2 Diabetes management (e.g., Pioglitazone, Rosiglitazone) and explored for antimicrobial properties.[1][2][3]
Developing robust HPLC methods for these molecules presents a specific chemical challenge: Dual Ionization Potential.
-
Acidic Center: The imide nitrogen on the thiazolidine-2,4-dione ring is weakly acidic (
). -
Basic Center: Many derivatives (like Pioglitazone) contain a pyridine or amino-ethoxy tail, acting as a weak base (
).
This guide outlines a protocol to navigate these conflicting properties, ensuring sharp peak shapes and reproducible retention times.
Physicochemical Profiling (The Foundation)
Before touching the instrument, define the analyte's "personality." This dictates your mobile phase pH and column choice.
| Parameter | Value (Typical for TZDs) | Impact on Method Development |
| LogP (Hydrophobicity) | 2.3 – 3.5 | Moderate to high hydrophobicity. Requires organic modifiers (ACN/MeOH) > 40% for elution. |
| Acidic pKa (TZD Ring) | ~ 6.8 | At pH > 7.0, the ring ionizes (negative charge), reducing retention and potentially altering selectivity. |
| Basic pKa (Side Chain) | ~ 5.2 (Pyridine) | At pH < 5.0, the nitrogen protonates (positive charge). This can cause "peak tailing" due to interaction with residual silanols on the column. |
| UV Max | 260 – 270 nm | The thiazolidine ring and aromatic side chains absorb strongly here. |
Method Development Protocol
Phase 1: Column Selection Strategy
Recommendation: Use a C18 (Octadecyl) column with high carbon load and end-capping .
-
Why? The hydrophobic nature of the thiazolidine scaffold requires strong retention (C18). The basic nitrogen in the side chain will interact with free silanol groups on the silica surface, causing severe tailing. "End-capping" blocks these silanols.
-
Preferred Dimensions: 150 mm x 4.6 mm, 5 µm (for standard QA/QC) or 100 mm x 2.1 mm, 1.7 µm (for UHPLC/High-throughput).
Phase 2: Mobile Phase & pH Optimization
The Critical Decision: You must choose a pH where the ionization state is controlled.
-
Option A: Acidic Suppression (Recommended for Robustness)
-
pH: 2.5 – 3.5
-
State: Basic Nitrogen = Protonated (
); Acidic Ring = Unionized ( ). -
Benefit: The acidic ring remains neutral, stabilizing retention. The protonated base is soluble but requires a buffer to prevent peak broadening.
-
Buffer: 10-20 mM Ammonium Formate or Phosphate Buffer.
-
-
Option B: Neutral/Slightly Basic (Alternative)
-
pH: 6.0 – 7.5
-
State: Basic Nitrogen = Neutral (
); Acidic Ring = Partially Ionized ( ). -
Risk: Operating near the pKa (approx 6.8) causes "retention drift" because small pH changes drastically shift the ionization ratio. Avoid pH ranges within ±1 unit of the pKa.
-
Phase 3: Standard Operating Procedure (SOP)
Method Name: THZ-RP-HPLC-01
1. Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent (Inertsil ODS-3).
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, adjusted to pH 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Mode: Isocratic (Start here for stability).
-
Ratio: 60% Buffer : 40% ACN (Adjust ACN ±10% based on retention).
-
-
Temperature: 30°C (Controlled temperature is vital to minimize pKa shifts).
-
Detection: UV @ 269 nm.[3]
-
Injection Volume: 10-20 µL.
2. Preparation of Solutions:
-
Buffer Prep: Dissolve 1.54 g Ammonium Acetate in 1000 mL water. Adjust pH to 4.5 using Glacial Acetic Acid. Filter through 0.45 µm membrane.
-
Standard Stock: Dissolve 10 mg Thiazolidine derivative in 10 mL Methanol (or Mobile Phase). Sonicate for 10 mins.
Method Validation (ICH Q2(R2) / Q14)
Validation proves the method is "fit for purpose."
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject Blank, Placebo, and Standard. | No interference at retention time of analyte.[5] |
| Linearity | 5 concentrations (e.g., 50% to 150% of target conc). | |
| Precision (Repeatability) | 6 injections of the same standard (100% level). | RSD |
| Accuracy (Recovery) | Spike samples at 80%, 100%, 120%. | Recovery 98.0% – 102.0%. |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N ~ 3); LOQ (S/N ~ 10). |
| Robustness | Deliberate changes: pH (±0.2), Flow (±0.1 mL/min), Temp (±5°C). | System suitability remains within limits. |
Visualizations
Diagram 1: Method Development Logic Flow
This decision tree guides the scientist through the critical choices of pH and Column based on the specific thiazolidine derivative properties.
Caption: Decision matrix for selecting column chemistry and mobile phase pH based on thiazolidine physicochemical properties.
Diagram 2: Troubleshooting "Peak Tailing"
A common issue with thiazolidine derivatives is peak tailing due to the basic nitrogen.
Caption: Troubleshooting logic for resolving peak asymmetry often caused by basic nitrogen-silanol interactions.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]
-
Rafi, S., & Rambabu, K. (2021).[5][8] New Validated Method for the Estimation of Pioglitazone and Rosiglitazone Using RP-HPLC.[5] Journal of Pharmaceutical Research International, 33(47A), 254-262.[5] [Link]
-
Chowdary, K.P.R., & Galibsaheb, V. (2011).[3] HPLC Estimation of Pioglitazone in Formulations and in Pharmacokinetic Studies.[3] Asian Journal of Chemistry, 23(10), 4500-4502.[3] [Link]
-
Al-Ja'afreh, J.Y., et al. (1999). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 53(2), 89–92.[9] [Link]
-
Głowacki, R., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13, 9295. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. researchgate.net [researchgate.net]
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- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. journaljpri.com [journaljpri.com]
- 9. chemicalpapers.com [chemicalpapers.com]
Application Note: Advanced Recrystallization and Diastereomeric Resolution of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid
Executive Summary
3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is a highly valuable chiral building block utilized in the synthesis of selective p53-activating agents for oncology and novel antimicrobial thiazolidine amides[1][2]. Because the biological efficacy of these downstream active pharmaceutical ingredients (APIs) is strictly dependent on stereopurity, the isolation of specific diastereomers from crude synthetic mixtures is a critical bottleneck. This application note details the physicochemical rationale and step-by-step protocols for isolating stereopure forms of this compound using targeted recrystallization techniques.
Mechanistic Insights: Stereochemistry and Solubility Control
To achieve high-purity recrystallization, one must understand the thermodynamic and kinetic behaviors of the thiazolidine ring system.
The Epimerization Dilemma: The precursor, 2-phenylthiazolidine-4-carboxylic acid, is synthesized via the condensation of L-cysteine and benzaldehyde[3]. This cyclization generates a new chiral center at the C2 position, yielding a mixture of cis and trans diastereomers (typically (2R,4R) and (2S,4R)). In solution, these isomers exist in a dynamic equilibrium, interconverting through a ring-opened Schiff base intermediate[3][4].
Stereochemical Locking via Acetylation: N-acetylation of the secondary amine using acetic anhydride or acetyl chloride is not merely a protective step; it is a structural necessity. Acetylation removes the proton required for ring-opening, effectively "locking" the thiazolidine ring and permanently fixing the C2 stereocenter[5][6].
Causality of Solvent Selection: Once locked, the cis and trans isomers exhibit distinct crystal lattice energies and solubility profiles.
-
Anti-Solvent System (EtOAc/Hexane): Ethyl acetate (EtOAc) provides optimal thermodynamic solubilization for the acetylated compound. The dropwise addition of hexane (a non-polar anti-solvent) rapidly lowers the dielectric constant of the medium. This forces the less soluble diastereomer (frequently the (2S,4R) isomer) to reach supersaturation and nucleate first, allowing for exceptional diastereomeric resolution[1][6].
-
Aqueous Ethanol System: For bulk recovery where strict stereopurity is secondary, a 3:1 ethanol/water matrix leverages extensive hydrogen bonding to maximize overall yield[2].
Physicochemical & Crystallographic Data
Summarized below are the critical parameters required to monitor the recrystallization process and validate the end product.
| Property | Value |
| Chemical Name | 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid |
| CAS Number | 72286-38-5 |
| Molecular Formula | C12H13NO3S |
| Molecular Weight | 251.30 g/mol |
| Melting Point (EtOAc/Hexane) | 160–162 °C (Specific to the (2S,4R) isomer)[1] |
| Melting Point (Ethanol/Water) | 148–150 °C (Typical for diastereomeric mixtures)[7] |
| Major Isomer (in CDCl₃) | Cis isomer[5] |
| Major Isomer (in DMSO-d₆) | Trans isomer[5] |
Experimental Protocols
Protocol A: Diastereomeric Resolution via Two-Solvent Recrystallization
Objective: To isolate the stereopure (2S,4R) or (2R,4R) diastereomer from a crude acetylated mixture.
-
Thermodynamic Dissolution: Suspend the crude 3-acetyl-2-phenyl-4-thiazolidinecarboxylic acid in a minimum volume of hot ethyl acetate (EtOAc) at 60–65 °C. Stir continuously until complete dissolution is achieved.
-
Dielectric Modulation (Anti-Solvent Addition): Slowly add hexanes dropwise to the hot solution. Monitor the solution closely until the "cloud point" is reached—the exact moment the solution becomes faintly turbid and does not clear upon gentle swirling.
-
Clarification: Add exactly 1 to 2 drops of hot EtOAc to re-clarify the solution. This prevents premature, amorphous precipitation which can trap impurities.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature (approx. 20 °C) over 2 hours. Crucial Insight: Rapid cooling causes the simultaneous crashing out of both isomers; slow cooling ensures that only the thermodynamically favored isomer builds the crystal lattice[6].
-
Kinetic Growth: Transfer the flask to an ice bath (4 °C) for an additional 1.5 hours to drive the remaining target isomer out of solution.
-
Harvesting: Isolate the pale-yellow to white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold hexane to remove residual mother liquor[1].
-
Desiccation: Dry the crystals under a high vacuum at 40 °C to a constant weight.
Protocol B: Bulk Purification via Aqueous Ethanol
Objective: High-yield recovery of the compound for applications where absolute diastereomeric resolution is not the primary goal.
-
Dissolution: Dissolve the crude product in a boiling mixture of ethanol and distilled water (3:1 v/v ratio)[2].
-
Hot Filtration: Rapidly filter the hot solution through fluted filter paper to remove any insoluble particulate matter or unreacted L-cysteine precursor[4].
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The high polarity of the water forces the hydrophobic phenyl-substituted thiazolidine out of the solvent matrix.
-
Harvesting & Washing: Collect the precipitate via vacuum filtration and wash with a cold 10:3 ethanol/water mixture[2].
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, the isolated crystals must be subjected to the following validation checks:
-
Melting Point Analysis: A sharp melting point at 160–162 °C confirms the successful isolation of the pure (2S,4R) isomer. A depressed or broad melting range (e.g., 148–155 °C) indicates a failed resolution and the presence of a diastereomeric mixture[1][7].
-
¹H-NMR Spectroscopy: Dissolve the crystals in DMSO-d₆. The C2 methine proton and the acetyl methyl protons exhibit distinct chemical shifts for the cis and trans isomers. Calculating the integration ratio of these specific peaks will quantify the Diastereomeric Excess (d.e.)[5].
Workflow Visualization
Fig 1: Anti-solvent recrystallization workflow for diastereomeric resolution.
References
-
[5] Synthesis, Characterization and Biological Activity Study of some New Thiazolidine Derivatives. ResearchGate.5
-
[1] WO2019243906A1 - (3s)- and (3r)-6,7-bis(hydroxymethyl)-1h,3h-pyrrolo[1,2-c]thiazoles as p53 activators. Google Patents. 1
-
[6] Chiral hydroxymethyl-1 H ,3 H -pyrrolo[1,2- c ]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. ResearchGate. 6
-
[3] Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of R.S.C.B. 3
-
[7] Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. PMC / NIH. 7
-
[4] Amino acid zwitterion equilibria 11: vibrational and NMR studies of substituted thiazolidine-4-carboxylic acids. Canadian Science Publishing. 4
-
[2] SYNTHESIS OF NEW AMIDES OF THIAZOLIDINE AND STUDYING THEIR BIOLOGICAL EFFECTIVENESS AGAINST CERVICAL CANCER AND BREAST CANCER. Scholarzest. 2
Sources
- 1. WO2019243906A1 - "(3s)- and (3r)-6,7-bis(hydroxymethyl)-1h,3h-pyrrolo[1,2-c]thiazoles as p53 activators" - Google Patents [patents.google.com]
- 2. scholarzest.com [scholarzest.com]
- 3. annalsofrscb.ro [annalsofrscb.ro]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preparing 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid from L-cysteine
Application Note: Synthesis of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid from L-Cysteine
Executive Summary
This application note details the protocol for synthesizing 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid starting from L-cysteine . This molecule belongs to the thiazolidine class, a scaffold critical in medicinal chemistry due to its antiviral, antioxidant, and immunomodulatory properties.
The synthesis is a two-stage process:
-
Condensation: Formation of the thiazolidine ring via the reaction of L-cysteine with benzaldehyde.[1]
-
Acetylation: Protection of the secondary amine using acetic anhydride to yield the final N-acetylated product.
This guide prioritizes high-yield isolation and purity, addressing the stereochemical complexities inherent in thiazolidine formation.
Scientific Background & Mechanism
The Thiazolidine Scaffold
Thiazolidines are saturated 5-membered rings containing sulfur (position 1) and nitrogen (position 3).[2] When L-cysteine condenses with an aldehyde, it forms a Schiff base intermediate that spontaneously cyclizes.
Stereochemistry
-
C4 Position: Retains the chirality of L-cysteine (
). -
C2 Position: A new chiral center is formed upon ring closure. The reaction typically yields a diastereomeric mixture of cis (
) and trans ( ) isomers.[3] The ratio depends on solvent polarity and thermodynamic control, with the 2-phenyl substituent preferring the pseudo-equatorial position to minimize steric strain.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow from starting materials to the acetylated target.
Caption: Mechanistic pathway showing condensation, cyclization, and N-acetylation steps.
Materials & Equipment
Reagents
| Reagent | CAS No.[4][5][6][7] | Grade | Function |
| L-Cysteine Hydrochloride | 52-89-1 | >99% | Starting Material (Chiral Source) |
| Benzaldehyde | 100-52-7 | Synthesis | Carbonyl Source (C2 Phenyl) |
| Sodium Acetate (Anhydrous) | 127-09-3 | ACS | Buffering Agent (Free base liberation) |
| Acetic Anhydride | 108-24-7 | >99% | Acetylating Agent |
| Ethanol (Absolute) | 64-17-5 | ACS | Solvent |
| Pyridine (Optional) | 110-86-1 | Synthesis | Catalyst/Base for Acetylation |
Equipment
-
Round-bottom flasks (250 mL, 500 mL)
-
Reflux condenser with drying tube (CaCl₂)
-
Magnetic stirrer/hotplate
-
Vacuum filtration setup (Buchner funnel)
-
Rotary evaporator
-
Melting point apparatus
Protocol Phase 1: Synthesis of 2-Phenyl-4-thiazolidinecarboxylic Acid
This step creates the heterocyclic ring. We use a buffered aqueous-ethanol solvent system to solubilize both the zwitterionic amino acid and the organic aldehyde.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve L-Cysteine HCl (15.7 g, 0.1 mol) in distilled water (30 mL) .
-
Buffering: Add a solution of Sodium Acetate (8.2 g, 0.1 mol) in water (20 mL) to the flask.
-
Why: Neutralizes the HCl salt, liberating the free amine of cysteine for nucleophilic attack.
-
-
Addition: Add Ethanol (40 mL) to the mixture, followed by the dropwise addition of Benzaldehyde (10.6 g, 0.1 mol) .
-
Observation: The solution may turn slightly cloudy or milky as the benzaldehyde disperses.
-
-
Reaction: Stir the mixture vigorously at room temperature (20–25°C) for 6–8 hours .
-
Note: While reflux speeds up the reaction, room temperature favors the precipitation of the cleaner thermodynamic product and minimizes oxidation of the sulfur.
-
-
Crystallization: A white to pale-yellow solid will precipitate. If precipitation is slow, cool the flask in an ice bath for 1 hour.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 20 mL) followed by cold ethanol (1 x 15 mL) to remove unreacted benzaldehyde.
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
QC Checkpoint 1 (Intermediate):
-
Appearance: White crystalline powder.
-
Yield: Expect 18–20 g (85–95%).
-
Melting Point: 158–160°C (Lit. range varies by isomer ratio).
Protocol Phase 2: Acetylation to 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid
The secondary amine at position 3 is nucleophilic but sterically hindered. Acetic anhydride serves as both solvent and reagent to ensure complete conversion.
Step-by-Step Methodology:
-
Setup: Place the dried 2-phenyl-4-thiazolidinecarboxylic acid (10.5 g, 0.05 mol) (from Phase 1) into a 100 mL round-bottom flask.
-
Reagent Addition: Add Acetic Anhydride (30 mL) .
-
Optional: Add 2-3 drops of pyridine to catalyze the reaction if kinetics are slow.
-
-
Reaction: Attach a reflux condenser. Heat the mixture to 90–100°C (water bath or oil bath) with stirring for 2–3 hours .
-
Endpoint: The solid starting material should completely dissolve, resulting in a clear solution.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly onto crushed ice (~100 g) with vigorous stirring.
-
Why: This hydrolyzes the excess acetic anhydride. The product, being less soluble in water than the reagents, will precipitate.
-
-
Isolation: Stir for 30 minutes to ensure complete precipitation. Filter the solid under vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water (1:1) mixture.
-
Final Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or in an oven at 50°C.
QC Checkpoint 2 (Final Product):
-
Appearance: White needles or crystalline powder.
-
Yield: Expect 8–10 g (65–80%).
-
Melting Point: 149–150°C.
Characterization & Data Summary
The following table summarizes the expected physicochemical properties for validation.
| Parameter | 2-Phenyl-4-thiazolidine-COOH (Intermediate) | 3-Acetyl-2-phenyl-4-thiazolidine-COOH (Final) |
| Formula | C₁₀H₁₁NO₂S | C₁₂H₁₃NO₃S |
| MW | 209.26 g/mol | 251.30 g/mol |
| Appearance | White solid | White crystalline solid |
| Melting Point | 158–160°C | 149–150°C |
| Solubility | Soluble in hot EtOH, dilute base | Soluble in EtOH, CHCl₃ |
| IR (KBr) | 3300 cm⁻¹ (NH), 1620 cm⁻¹ (COO⁻) | 1640–1680 cm⁻¹ (Amide C=O), No NH band |
Stereochemical Note: The final product is typically a mixture of diastereomers. The ¹H-NMR will likely show duplicated signals (e.g., two singlets for the acetyl -CH₃ group) corresponding to the cis and trans isomers relative to the C2-phenyl and C4-carboxyl groups.
Experimental Workflow Diagram
Caption: Operational workflow for the two-step synthesis protocol.
Troubleshooting & Safety
Troubleshooting
-
Oiling Out: If the product forms an oil upon quenching in Step 2, the water was likely too warm or the stirring too slow. Decant the water, add fresh ice-cold water, and scratch the flask walls with a glass rod to induce crystallization.
-
Low Yield (Step 1): Ensure the pH is near neutral (pH 6–7) using the acetate buffer. If too acidic, the amine is protonated and cannot react; if too basic, the aldehyde may undergo Cannizzaro side reactions.
-
Incomplete Acetylation: Monitor via TLC (Silica, MeOH:CHCl₃ 1:9). If starting material remains, add more acetic anhydride and extend heating time.
Safety Considerations
-
Benzaldehyde: Irritant and toxic. Handle in a fume hood.
-
Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water. Use gloves and eye protection.
-
Pyridine: Toxic and has a noxious odor. Use only in a well-ventilated hood.
References
-
Al-Bayati, R.I.H., et al. (2016). Synthesis, characterization and structure activity relationship analysis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. Link
-
Guang-Hua, L., et al. (2021).[8] Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules (MDPI). Link
-
PubChem. (n.d.).[4] 3-Acetyl-1,3-thiazolidine-4-carboxylic acid (Compound Summary). National Library of Medicine. Link
-
El-Sharkawy, K.A. (2011).[6] Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine-4-carbonyl-amino acid derivatives. Journal of Pharmacy Research. Link
Sources
- 1. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
- 2. Thiazolidine - Wikipedia [en.wikipedia.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. 4-Thiazolidinecarboxylic acid, 3-acetyl- | C6H9NO3S | CID 98928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Acetyl-4-Thiazolidine Carboxylic Acid 99% | YUNNAN LITTO CHEMICALS CORPORATION [littochem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-ACETYL-THIAZOLIDINE-4-CARBOXYLIC ACID-Molbase [molbase.com]
- 8. mdpi.com [mdpi.com]
Application Note: Multi-Modal Spectroscopic Characterization of Acetyl-Thiazolidine Acids
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide
Introduction & Mechanistic Background
Acetyl-thiazolidine acids, most notably N-acetyl-thiazolidine-4-carboxylic acid (NATCA, also known as Folcisteine or N-acetylthioproline), represent a critical class of heterocyclic compounds. In agricultural science, NATCA functions as a potent biostimulant that mitigates environmental stress by acting as an antioxidant precursor[1]. In medicinal chemistry, the thiazolidine core serves as a versatile scaffold for designing antimicrobial and cytoprotective agents[2].
The structural characterization of these compounds presents unique analytical challenges. The presence of the N-acetyl group induces restricted rotation around the amide bond, leading to s-cis and s-trans rotamers in solution. Furthermore, the stereochemistry at the C2 and C4 positions (e.g., 2S,4R vs. 2R,4R) drastically dictates the molecule's biological efficacy[3]. To unambiguously assign the constitution, relative stereochemistry, and purity of acetyl-thiazolidine acids, a multi-modal, self-validating spectroscopic approach is required.
Analytical Strategy & Causality
As a Senior Application Scientist, I advocate for a tri-orthogonal analytical strategy. Relying on a single technique often leads to structural misassignments.
-
Nuclear Magnetic Resonance (NMR): Provides absolute connectivity and stereochemical assignment. We utilize DMSO-
rather than CDCl to disrupt intermolecular hydrogen bonding of the carboxylic acid, ensuring sharp resonances. -
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR): Differentiates the carboxylic acid carbonyl from the amide carbonyl without the hygroscopic interference common in traditional KBr pellet methods[3].
-
High-Resolution Mass Spectrometry (HRMS-ESI): Hard ionization techniques like GC-MS (Electron Impact) aggressively fragment the thiazolidine ring (yielding a dominant
43 peak for the acetyl group)[4]. We employ Electrospray Ionization (ESI) to preserve the intact molecular ion and .
Multi-modal spectroscopic workflow for acetyl-thiazolidine acids.
Detailed Experimental Protocols (Self-Validating Systems)
Every protocol below is engineered as a self-validating system . This means the methodology includes built-in quality control (QC) checkpoints that must be passed before data interpretation begins, ensuring absolute trustworthiness.
Protocol A: HRMS-ESI/TOF Acquisition
Causality: Soft ionization (ESI) is mandatory to prevent the premature cleavage of the delicate C-S bonds in the thiazolidine ring[4].
-
Preparation: Dissolve 1 mg of the NATCA sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (for positive ion mode) or 0.1% Ammonium Hydroxide (for negative ion mode).
-
Calibration: Infuse a sodium formate calibration solution directly into the ESI source.
-
Self-Validation Checkpoint: Verify that the mass accuracy of the calibrant peaks is
ppm. Do not proceed if the error exceeds this threshold, as empirical formula generation will be compromised. -
Acquisition: Inject 5 µL of the sample at a flow rate of 0.2 mL/min. Acquire data in the
50–500 range. -
Analysis: Extract the exact mass for
(Expected: 176.0381 Da).
Protocol B: NMR Spectroscopy ( H, C, and 2D NOESY)
Causality: The N-acetyl group causes restricted rotation, resulting in two distinct sets of peaks (rotamers) at room temperature. Variable Temperature (VT) NMR or careful 2D NOESY analysis is required to prove these are rotamers of a single compound, not impurities.
-
Preparation: Dissolve 15 mg (for
H) or 50 mg (for C) of the sample in 0.6 mL of anhydrous DMSO- containing 0.03% v/v Tetramethylsilane (TMS). -
Tuning & Shimming: Insert the tube into a 500 MHz (or higher) spectrometer. Tune the probe and perform gradient shimming.
-
Self-Validation Checkpoint: Acquire a preliminary 1-scan
H spectrum. Measure the full-width at half-maximum (FWHM) of the TMS peak. If FWHM Hz, re-shim the magnet. Poor homogeneity will obscure the critical -couplings of the C4 methine proton. -
Acquisition:
- H NMR: 16 scans, 2s relaxation delay.
- C NMR: 1024 scans, power-gated decoupling.
-
NOESY: 256 increments, 300 ms mixing time (to observe chemical exchange cross-peaks between rotamers).
Protocol C: ATR-FTIR Spectroscopy
Causality: ATR is chosen over transmission (KBr pellet) because acetyl-thiazolidine acids are often hygroscopic. Absorbed water in KBr pellets creates a massive O-H band that masks the N-H and carboxylic O-H stretches[3].
-
Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.
-
Background Scan: Acquire a 32-scan background spectrum from 4000 to 400 cm
. -
Self-Validation Checkpoint: Inspect the single-beam background spectrum. If negative peaks corresponding to water vapor (3500-3900 cm
) or CO (2350 cm ) are present, the purge gas system is failing. Rectify before sample analysis to prevent spectral artifacts. -
Acquisition: Place 2-3 mg of solid powder directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans at 4 cm
resolution.
Logical validation matrix for absolute structural confirmation.
Quantitative Data Summaries
The following tables summarize the expected spectroscopic data for N-acetyl-thiazolidine-4-carboxylic acid (NATCA) to serve as a reference standard for your analyses.
Table 1:
| Position / Assignment | Multiplicity & Coupling ( | ||
| C2 (S-CH | 4.45, 4.70 | dd, | 48.5 |
| C4 (N-CH-COOH) | 4.85 | t, | 61.2 |
| C5 (S-CH | 3.15, 3.30 | m (Diastereotopic) | 32.4 |
| Acetyl (CH | 2.05 | s, 3H | 22.1 |
| Amide (C=O) | - | - | 169.5 |
| Carboxylic (C=O) | - | - | 172.8 |
| Carboxylic (OH) | 12.80 | br s, 1H (Exchangeable) | - |
Table 2: Key ATR-FTIR Vibrational Frequencies
| Wavenumber (cm | Intensity | Functional Group Assignment | Causality / Diagnostic Value |
| 3200 – 2500 | Broad, Strong | O-H stretch (Carboxylic acid) | Confirms the presence of the free acid moiety. |
| 1730 | Strong, Sharp | C=O stretch (Carboxylic acid) | Differentiates acid carbonyl from amide carbonyl. |
| 1630 | Strong, Sharp | C=O stretch (Amide I band) | Confirms successful N-acetylation of the thiazolidine. |
| 1420 | Medium | C-N stretch | Corresponds to the tertiary amide linkage. |
| 680 | Weak-Medium | C-S stretch | Confirms the integrity of the thiazolidine ring[2]. |
Table 3: HRMS (ESI-TOF) Fragmentation and Exact Mass Data
| Ion Species | Experimental | Theoretical | Mass Error (ppm) | Diagnostic Implication |
| 176.0383 | 176.0381 | +1.1 | Confirms intact molecular formula C | |
| 174.0221 | 174.0225 | -2.3 | Highly sensitive mode for carboxylic acids. | |
| 158.0275 | 158.0276 | -0.6 | Characteristic loss of water from the -COOH group. |
References
-
4-Thiazolidinecarboxylic acid, 3-acetyl- | C6H9NO3S | CID 98928 - PubChem National Institutes of Health (NIH) / PubChem URL:[Link]
-
Synthesis of chiral 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles RSC Medicinal Chemistry URL:[Link]
-
Physiological mechanism of sodium salicylate and folcisteine on alleviating salt stress in wheat seedlings National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine-4-carbonyl-amino acid derivatives ResearchGate URL:[Link]
Sources
- 1. Physiological mechanism of sodium salicylate and folcisteine on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 4-Thiazolidinecarboxylic acid, 3-acetyl- | C6H9NO3S | CID 98928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Solvent Selection for the Cyclocondensation of Thiazolidine Precursors
Introduction: The Central Role of Thiazolidines and the Imperative of Solvent Choice
Thiazolidine and its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs), represent a class of five-membered heterocyclic compounds of immense interest to the pharmaceutical and materials science industries.[1][2] These scaffolds are cornerstones in medicinal chemistry, forming the core of drugs with a vast spectrum of biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The synthesis of these crucial molecules typically involves a cyclocondensation reaction, a process whose efficiency, yield, and even product profile are profoundly influenced by the choice of reaction medium.
This application note serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It moves beyond simple protocol recitation to explain the fundamental principles governing solvent selection for thiazolidine synthesis. We will explore the causal relationships between solvent properties and reaction outcomes, provide field-proven protocols, and introduce modern, sustainable approaches that align with the principles of green chemistry.
Mechanistic Underpinnings: Why the Solvent is a Critical Reaction Parameter
The cyclocondensation reaction to form a thiazolidine ring, often a one-pot, multi-component reaction (MCR), proceeds through several key steps, each with specific solvent-dependent requirements.[4][5] A common pathway for the synthesis of 2,3-disubstituted thiazolidin-4-ones from an aldehyde, an amine, and thioglycolic acid illustrates this dependency.
The General Reaction Pathway
The reaction is believed to proceed via two primary mechanistic pathways, often concurrently:
-
Pathway A (Imine-First): The aldehyde and amine first condense to form a Schiff base (imine) intermediate. Subsequently, the thiol group of the mercaptoacetic acid performs a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization (lactamization) to yield the final thiazolidinone ring.[6]
-
Pathway B (Amide-First): An initial reaction between the aldehyde, thioglycolic acid, and amine forms an amide intermediate, which then undergoes cyclocondensation to form the heterocyclic ring.[6]
Both pathways involve the formation of charged or highly polar intermediates that are critically stabilized by the solvent environment.
Caption: Figure 1: Generalized Mechanism for Thiazolidin-4-one Synthesis.
Key Solvent-Mediated Effects
-
Reactant Solubility: A primary, yet critical, function of the solvent is to dissolve all starting materials into a homogenous phase. Poor solubility leads to a heterogeneous reaction, where the rate is limited by diffusion rather than intrinsic kinetics, resulting in lower yields and longer reaction times.[7]
-
Stabilization of Intermediates: The formation of charged intermediates, such as those in the Hantzsch thiazole synthesis, is a common feature. Polar solvents excel at stabilizing these species, which lowers the overall activation energy of the reaction and accelerates the rate.[7]
-
Influence on Reaction Rate: The choice between polar protic and polar aprotic solvents can significantly impact reaction kinetics. Polar protic solvents (e.g., alcohols) can solvate both anions and cations via hydrogen bonding, while aprotic solvents (e.g., DMF, DMSO) stabilize charged species without this interaction.[7] The optimal choice is highly dependent on the specific substrates.
-
Temperature Control: The solvent's boiling point determines the maximum temperature for a reaction at atmospheric pressure. This is a crucial parameter, as cyclocondensation reactions often require heating to proceed at a practical rate.
-
Product Isolation: An ideal solvent allows for easy product isolation. This could mean the product precipitates out upon cooling or is easily extracted after the reaction is complete. High product solubility in the reaction solvent can complicate purification.[7]
A Guide to Solvent Classes for Thiazolidine Synthesis
The diverse landscape of available solvents can be broadly categorized, with each class offering distinct advantages and disadvantages.
Conventional Organic Solvents
-
Polar Protic Solvents (Ethanol, Methanol, Butanol): These are the workhorses of thiazolidine synthesis. Ethanol, in particular, is widely used due to its excellent solvating power for many precursors, moderate boiling point (78 °C), and relatively low toxicity. Studies have shown that solvents like 1-butanol can facilitate smooth reactions under reflux conditions.[8] Mixtures, such as ethanol-water, have also proven effective, providing a balance of polarity and solvating properties.[7]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are powerful solubilizing agents and are effective at accelerating reactions involving charged intermediates.[7] However, their high boiling points can make removal difficult, and they are generally less environmentally benign than alcohols. Acetonitrile has been used, but in some cases, it may afford lower yields compared to protic solvents.[9]
-
Aromatic Solvents (Toluene): Toluene is often used in reactions where the removal of water is necessary to drive the equilibrium towards product formation, typically using a Dean-Stark apparatus.
The Rise of Green Solvents and Conditions
In line with the 12 principles of green chemistry, significant efforts have been made to replace traditional volatile organic compounds (VOCs).[6][10]
-
Water: As a solvent, water is unparalleled in its green credentials: it is non-toxic, non-flammable, inexpensive, and readily available.[10] It is particularly effective for the synthesis of thiazolidine-2,4-dione from thiourea and chloroacetic acid.[3][11]
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These novel solvent systems are gaining traction as they can function as both the reaction medium and the catalyst.[1][10][12] For example, the ionic liquid [Et3NH][HSO4] has been used as a recyclable catalyst and solvent for thiazolidine synthesis, eliminating the need for volatile organic solvents. DESs, such as those based on choline chloride, have been successfully screened and employed for the synthesis of thiazolidinedione derivatives, yielding good to excellent results.[1][12]
-
Solvent-Free Synthesis: The most environmentally friendly approach is to eliminate the solvent entirely. Solvent-free reactions, often facilitated by grinding or microwave irradiation, can be remarkably efficient, offering rapid reaction times and high yields.[5][6][7][13][14] This method has been successfully applied to the synthesis of various thiazolidine derivatives, highlighting its significant advantages in reducing chemical waste.[4][6]
Data-Driven Solvent Selection: A Comparative Overview
The choice of solvent can dramatically affect reaction outcomes. The table below synthesizes data from various studies to illustrate this point for a representative Hantzsch-type thiazole synthesis.
Table 1: Effect of Different Solvents on the Yield of Thiazole Derivatives
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Water | Reflux | 5 | 79 | [8] |
| 2 | Ethanol | Reflux | 4 | 85 | [8] |
| 3 | Methanol | Reflux | 4 | 82 | [8] |
| 4 | 1-Butanol | Reflux | 3 | 90 | [8] |
| 5 | 2-Propanol | Reflux | 3 | 88 | [8] |
| 6 | Acetonitrile | Reflux | 6 | <50 | [9] |
| 7 | Tetrahydrofuran | Reflux | 6 | <50 | [9] |
| 8 | Solvent-Free | 90 | 1.5 | 84 | [6] |
| 9 | Ionic Liquid ([Et3NH][HSO4]) | 120 | 0.5 | 92-98 | |
Note: Yields are representative and can vary significantly based on specific substrates and catalysts.
A Systematic Approach to Solvent Screening
A logical workflow is essential for efficiently identifying the optimal solvent for a new cyclocondensation reaction.
Caption: Figure 2: Workflow for Systematic Solvent Screening.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common scenarios in thiazolidine synthesis.
Protocol 1: Conventional Synthesis of a 2,3-Disubstituted Thiazolidin-4-one in Ethanol
This protocol describes a standard three-component condensation reaction under reflux.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aldehyde (1.0 eq), substituted amine (1.0 eq), and absolute ethanol (approx. 0.2 M concentration relative to the aldehyde).
-
Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Addition of Thiol: Add thioglycolic acid (1.1 eq) dropwise to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Green Synthesis of a 5-Benzylidene-thiazolidine-2,4-dione using a Deep Eutectic Solvent (DES)
This protocol utilizes a DES which acts as both catalyst and solvent.[1][12]
-
DES Preparation: Prepare the DES by gently heating and stirring an equimolar mixture of choline chloride and N-methylurea in a flask at 80 °C until a clear, homogeneous liquid is formed. Cool to room temperature.
-
Reaction Setup: To the prepared DES (approx. 2 mL), add thiazolidine-2,4-dione (1.0 eq) and the desired aromatic aldehyde (1.0 eq).
-
Heating and Stirring: Stir the mixture vigorously and heat to 80-100 °C for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Product Isolation: After completion, cool the mixture to room temperature and add cold water. The solid product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove the DES, and dry under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.
Protocol 3: Solvent-Free Synthesis of Thiazolidin-4-ones via Microwave Irradiation
This protocol leverages microwave energy for a rapid, solvent-free synthesis.[4][5][11]
-
Reagent Preparation: In a 10 mL microwave process vial, add the aldehyde (1.0 eq), amine (1.0 eq), and thioglycolic acid (1.1 eq).
-
Catalyst (Optional): If required, add a catalytic amount of a solid acid catalyst (e.g., silica-supported tungstosilisic acid[8] or ferric chloride[5]).
-
Mixing: Mix the components thoroughly with a glass rod to form a paste.
-
Microwave Irradiation: Place the vial in a scientific microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 90-120 °C) and power (e.g., 300 W) for 5-15 minutes. Caution: Reactions can be rapid and exothermic. Use appropriate safety shielding and pressure monitoring.
-
Work-up: After cooling, partition the reaction mixture between ethyl acetate and water.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed by column chromatography.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor solubility of reactants.[7]2. Reaction temperature is too low.3. Ineffective catalyst or no catalyst used. | 1. Select a more polar solvent (e.g., switch from ethanol to DMF) or use a solvent mixture. Gently heat to aid dissolution.[7]2. Increase the reaction temperature or switch to a higher-boiling solvent.3. Introduce an appropriate acid or base catalyst. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high, causing decomposition.2. Unstable imine intermediate.3. Solvent participating in side reactions. | 1. Lower the reaction temperature and increase the reaction time.2. Consider a two-step procedure: isolate the imine before adding the thiol component.3. Switch to a more inert solvent (e.g., from a protic to an aprotic solvent like toluene). |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent.[7]2. Product is an oil or gum. | 1. Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.[7] Alternatively, use column chromatography.2. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification. |
| Reaction Stalls (Incomplete Conversion) | 1. Equilibrium has been reached (e.g., water not removed).2. Catalyst deactivation. | 1. If using a solvent like toluene, use a Dean-Stark trap to remove water. For other solvents, adding a dehydrating agent like molecular sieves may help.2. Add a fresh portion of the catalyst. |
Conclusion
The strategic selection of a solvent is not a peripheral detail but a central pillar in the successful synthesis of thiazolidine derivatives. While traditional polar protic solvents like ethanol remain reliable choices, the field is progressively moving towards more sustainable and efficient methodologies. The adoption of green solvents like water and deep eutectic solvents, along with the increasing use of solvent-free, microwave-assisted protocols, offers significant advantages in terms of reduced environmental impact, faster reaction times, and often, improved yields. By understanding the mechanistic role of the solvent and employing a systematic screening approach, researchers can significantly enhance the efficiency and success of their synthetic endeavors in this vital area of medicinal chemistry.
References
- Technical Support Center: Solvent Effects on the Rate of Thiazole Formation - Benchchem. BenchChem.
- DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC. National Center for Biotechnology Information.
- DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
- Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - Frontiers. Frontiers.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - MDPI. MDPI.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. National Center for Biotechnology Information.
- [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives - RSC Publishing. Royal Society of Chemistry.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - ResearchGate. ResearchGate.
- Editorial: Green Synthesis of Heterocycles - Frontiers. Frontiers.
- Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PubMed. PubMed.
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. National Center for Biotechnology Information.
- A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces - IJNRD. International Journal of Novel Research and Development.
- Catalysis-free synthesis of thiazolidine–thiourea ligands for metal coordination (Au and Ag) and preliminary cytotoxic studies - Dalton Transactions (RSC Publishing). Royal Society of Chemistry.
- Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction | Bentham Science Publishers. Bentham Science.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
- Thiazolidine - Wikipedia. Wikipedia.
- Synthesis of Thiazolidinedione Compound Library - MDPI. MDPI.
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Publishing. Royal Society of Chemistry.
- Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC. National Center for Biotechnology Information.
- Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PMC. National Center for Biotechnology Information.
- Strategies for the Synthesis of Thiazolidinone Heterocycles - Hilaris Publisher. Hilaris Publisher.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. MDPI.
- Solvent-Free Synthesis of Bioactive Heterocycles - Bentham Science Publishers. Bentham Science.
Sources
- 1. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 2. Thiazolidine - Wikipedia [en.wikipedia.org]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Overcoming solubility issues of thiazolidine derivatives in aqueous buffers
Topic: Overcoming solubility issues of thiazolidine derivatives in aqueous buffers Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Thiazolidine Technical Support Hub
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary:
Thiazolidine derivatives (including thiazolidinones and thiazolidinediones like glitazones) present a classic "brick dust" challenge in medicinal chemistry. Their planar heterocyclic structure promotes strong intermolecular
This guide moves beyond generic advice. We address the specific physicochemical paradox of these compounds: How to maintain thermodynamic stability in solution without triggering the kinetic "crash-out" phenomenon during biological assays.
Module 1: The "Crash-Out" Phenomenon (Kinetic Solubility)
The Problem: "My compound is perfectly dissolved in DMSO at 10 mM. When I spike it into PBS or cell culture media to reach 10 µM, it instantly precipitates, or I see variability in my IC50 curves."
The Mechanism: This is a Kinetic Solubility Failure . Thiazolidines are hydrophobic (LogP often > 3). When a DMSO stock hits an aqueous buffer, the solvent power drops exponentially. The compound enters a supersaturated state (the "Spring") and, without a stabilizer, rapidly nucleates and crystallizes (the "Crash").
Troubleshooting Protocol: The "Spring and Parachute" Dilution Method
Do not simply vortex high-concentration stocks into cold media.
Step-by-Step Workflow:
-
The "Spring" (Stock Preparation):
-
Dissolve the solid compound in anhydrous DMSO.
-
Critical Step: Sonicate for 10 minutes at 40°C. Thiazolidines often form micro-crystalline aggregates that are invisible to the naked eye but act as nucleation seeds upon dilution.
-
Target Concentration: 10 mM to 50 mM.
-
-
The "Parachute" (Buffer Modification):
-
Standard PBS/Media has no "parachute" to stop crystal growth.
-
Recommendation: Pre-condition your assay buffer with 0.1% Hydroxypropyl Methylcellulose (HPMC) or 0.5% BSA (Bovine Serum Albumin) . These polymers adsorb to the hydrophobic surface of forming nuclei, sterically hindering crystal growth.
-
-
The Mixing technique:
-
Wrong: Pipetting DMSO into the static buffer.
-
Right: Place the pipette tip submerged in the stirring buffer (or use a multi-channel into a shaking plate) and dispense slowly. This ensures immediate dispersion and prevents local regions of high DMSO concentration where precipitation starts.
-
Visualization: The Anti-Precipitation Workflow
Caption: Figure 1. Kinetic Solubility Workflow. Direct addition risks precipitation. Stepwise dilution with a stabilizing "parachute" (BSA/HPMC) maintains solution.
Module 2: Biological Assay Compatibility
The Problem: "I need high concentrations of my thiazolidine derivative to see an effect, but the required DMSO concentration is killing my cells."
The Mechanism: Thiazolidines often require 10-50 µM for activity. If solubility is 10 µM, researchers push DMSO to 1-2%.
-
>0.1% DMSO: Can alter cell membrane permeability.
-
>0.5% DMSO: Induces apoptosis in sensitive lines (e.g., primary neurons, stem cells).
-
>1.0% DMSO: Significant interference with ROS and cytokine assays (DMSO is a radical scavenger).
FAQ: Solvent Tolerance Limits
| Parameter | Safe Limit | Critical Threshold | Mechanism of Interference |
| Cell Viability (HeLa/HEK) | 0.5% | >1.0% | Membrane permeabilization; osmotic shock. |
| Primary Cells (Neurons) | 0.1% | >0.25% | Apoptosis induction; morphology change. |
| ROS Assays | <0.1% | >0.1% | DMSO scavenges hydroxyl radicals, masking drug effect. |
| Enzyme Assays (in vitro) | 2-5% | >10% | Protein denaturation; active site distortion. |
Solution: The Solvent Swap If your compound requires >0.5% DMSO to stay in solution, you must switch to a Cyclodextrin system (see Module 3). Do not simply add more DMSO.[1][2]
Module 3: Advanced Formulation (Cyclodextrins)
The Problem: "My compound precipitates even with the 'Spring and Parachute' method, or I need an injectable formulation for animal studies."
The Solution:
Thiazolidine derivatives form stable inclusion complexes with
Protocol: Creating a 1:1 Inclusion Complex
-
Selection: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) .[3] It is more soluble and less toxic to kidneys than parent -CD. -
Molar Ratio: Thiazolidines bind in a 1:1 stoichiometry.
-
Preparation (The Kneading Method):
-
Calculate equimolar amounts of your thiazolidine and HP-
-CD. -
Dissolve HP-
-CD in a minimum volume of water/buffer (e.g., 20% w/v). -
Add the thiazolidine solid slowly while stirring.
-
Crucial: If the drug is highly insoluble, dissolve it in a small amount of acetone first, add to the aqueous CD solution, and evaporate the acetone (Co-evaporation method).
-
-
Validation: The solution should remain clear upon dilution.
Decision Matrix: Choosing the Right Strategy
Caption: Figure 2.[4][5] Formulation Decision Tree. High-dose requirements necessitate cyclodextrin complexation over simple co-solvent systems.
Module 4: Chemical Stability (Hydrolysis Warning)
The Problem: "My compound dissolved, but after 4 hours, the HPLC peak disappeared and two new peaks appeared."
The Mechanism: The thiazolidine ring is susceptible to hydrolytic ring opening , particularly in:
-
Acidic pH (<4): Catalyzes the formation of iminium ions.
-
Strong Alkaline pH (>9): Can attack the ring system.
-
Equilibrium: Simple thiazolidines (formed from cysteine + aldehyde) are in reversible equilibrium. In water, they can hydrolyze back to the free thiol and aldehyde.
Troubleshooting Checklist:
References
-
Cyclodextrin Complexation: World Journal of Pharmaceutical Research. (2025). "Enhancement of Solubility and Pharmacological Activities of Thiazolidinone Derivatives by Inclusion Complex with Beta-Cyclodextrin." 6[3][4][7][8][9][10][11][12][13][14]
-
DMSO Tolerance in Assays: Assay Guidance Manual. (2025). "DMSO Tolerance Test and Solvent Effects in Cell-Based Assays." NCBI.[5] 5[2][3][4][7][8][9][10][11][14]
-
Hydrolysis Mechanisms: Journal of Organic Chemistry. "Rate and Equilibrium Constants for Thiazolidine Ring-Opening Reactions in Aqueous Solution." 9
-
Thiazolidinedione Synthesis & Solubility: Frontiers in Chemistry. (2022). "Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Solubility Profiles." 8[3][4][7][8][9][10][11]
-
General Solubility Support: BenchChem Technical Support. (2025). "Enhancing the Solubility of 3-Acetyl-2-Thiazolidinone Analogs." 12
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijrpas.com [ijrpas.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during acetylation of thiazolidine-4-carboxylic acid
Welcome to the Advanced Troubleshooting Guide for the functionalization of thiazolidine-4-carboxylic acid (thioproline) and its derivatives. As a versatile scaffold in drug development and cosmetic formulation (e.g., eumelanin suppression), maintaining the stereochemical integrity of the thiazolidine ring during N-acetylation is a critical challenge.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you eliminate side reactions such as C4 epimerization, ring-opening, and over-acetylation.
Mechanistic Overview of Acetylation Side Reactions
Before troubleshooting, it is essential to understand the logical pathways that dictate the success or failure of your acetylation reaction. The diagram below illustrates how reagent selection and thermal stress divert the reaction from stereoretentive N-acetylation toward undesirable epimerization.
Logical pathways of thiazolidine-4-carboxylic acid acetylation and side reactions.
Frequently Asked Questions & Troubleshooting (Q&A)
Q1: Why am I observing massive C4 epimerization (racemization) when using acetic anhydride? The Causality: When thiazolidine-4-carboxylic acid is treated with acetic anhydride (especially in excess or at elevated temperatures like 100°C), the anhydride does not exclusively attack the secondary amine. It also reacts with the C4-carboxylic acid to form a thiazolidine-4-carboxylic acid-acetic acid mixed anhydride [1]. This highly reactive intermediate lowers the activation energy for the cleavage of the adjacent C-H bond, facilitating a reversible ring-opening/closure mechanism that leads to stereochemical inversion at C4, ultimately yielding the thermodynamically stable trans-isomer[2]. The Fix: Abandon acetic anhydride for stereosensitive substrates. Switch to acetyl chloride under strictly controlled stoichiometry.
Q2: How can I achieve complete retention of configuration at C4? The Causality: To prevent epimerization, you must entirely avoid the formation of the mixed acid anhydride at the C4 position. By using acetyl chloride (AcCl) in the presence of an organic base like triethylamine (Et₃N) in dichloromethane (DCM), the reaction kinetics heavily favor direct N-acetylation over carboxyl activation[2]. The Fix: Maintain the reaction at 0°C and use exactly 1.05 equivalents of AcCl. Cremonesi et al. demonstrated that this specific reagent combination affords the N-acetylated product with complete retention of configuration because the substrate cannot generate the destructive acid anhydride intermediate[2].
Q3: My LC-MS shows a mass corresponding to a ring-opened product. What caused this? The Causality: The thiazolidine ring is essentially a cyclic N,S-acetal. Under thermal stress (e.g., heating above 50°C) or in the presence of trace water during acetylation, the ring undergoes non-enzymatic opening to form a Schiff-base intermediate[1]. The Fix: Ensure all solvents (especially DCM) are strictly anhydrous. Perform the addition of the acylating agent at 0°C to suppress the thermal ring-opening pathway.
Quantitative Data Comparison
The table below summarizes the impact of various reaction conditions on the stereochemical yield of the N-acetylated product. Use this data to benchmark your experimental choices.
| Reaction Conditions | Reagent Stoichiometry | Intermediate Formed | C4 Stereoretention (%) | Overall Yield (%) |
| Acetic Anhydride / Pyridine (100°C) | Excess (>2.0 eq) | Mixed Acid Anhydride | < 50% (Racemization) | 70 - 75% |
| Acetic Anhydride / Water (100°C) | Excess (>2.0 eq) | Schiff-Base | < 10% (Inversion) | 60 - 65% |
| Acetyl Chloride / Et₃N (25°C) | Excess (>2.0 eq) | Mixed Acid Anhydride | ~ 60% | 80 - 85% |
| Acetyl Chloride / Et₃N (0°C to RT) | Strict 1.05 eq AcCl | None (Direct N-Acylation) | > 99% | 90 - 95% |
Standardized Workflow: Stereoretentive N-Acetylation
To guarantee trustworthiness, a protocol must be a self-validating system. The following methodology incorporates an in-situ derivatization step, allowing you to verify stereochemical integrity before committing to bulk purification.
Step-by-step experimental workflow for stereoretentive N-acetylation.
Step-by-Step Methodology
-
Substrate Preparation: Suspend 10.0 mmol of enantiopure thiazolidine-4-carboxylic acid in 40 mL of strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0°C using an ice-water bath.
-
Base Addition: Slowly add 11.0 mmol (1.1 eq) of anhydrous triethylamine (Et₃N). Stir for 10 minutes until the substrate fully dissolves, indicating the formation of the soluble triethylammonium carboxylate salt.
-
Controlled Acylation: Dissolve 10.5 mmol (1.05 eq) of acetyl chloride (AcCl) in 5 mL of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature at strictly 0°C. Causality note: Keeping AcCl slightly stoichiometric prevents the excess reagent from attacking the carboxylate group.
-
Self-Validation (In-Situ Derivatization): Before quenching the main reaction, withdraw a 50 µL aliquot. Add it to a vial containing 2 equivalents of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) and a coupling agent (EDC). Run this micro-aliquot on a standard reverse-phase LC-MS. If C4 epimerization has occurred, two distinct diastereomeric amide peaks will appear. If only one peak is present, your stereocenter is intact.
-
Quenching: Once TLC confirms the consumption of the starting material (typically 1-2 hours at 0°C to room temperature), quench the reaction by adding 20 mL of a cold, pH 7.0 phosphate buffer.
-
Extraction & Purification: Separate the organic layer, wash the aqueous layer twice with DCM, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure. The resulting N-acetylthiazolidine-4-carboxylic acid can be recrystallized or used directly.
References
1. 2. 3.
Sources
Purification strategies for removing unreacted benzaldehyde in thiazolidine synthesis
Topic: Removal of Unreacted Benzaldehyde from Thiazolidine Derivatives
Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: March 5, 2026
Introduction: The Equilibrium Challenge
Welcome to the technical guide for thiazolidine purification. If you are reading this, you are likely observing a persistent benzaldehyde signal (approx. 10.0 ppm in
The Core Problem: Thiazolidine formation is a reversible condensation between an aldehyde and a 1,2-aminothiol (e.g., cysteine, cysteamine). It is governed by a dynamic equilibrium.
Because this reaction is reversible, "over-purifying" or using the wrong conditions (specifically acidic ones) can reverse the reaction, regenerating the very benzaldehyde impurity you are trying to remove. This guide prioritizes non-destructive purification strategies.
Module 1: Chemical Scavenging (The Bisulfite Wash)
Best For: Liquid products or crude oils containing >5% unreacted benzaldehyde.
The most robust method for removing unreacted aldehydes without chromatography is the Sodium Bisulfite (
Mechanism of Action
Benzaldehyde reacts with bisulfite to form a sulfonate salt (highly polar). The thiazolidine ring, lacking a free carbonyl, remains unreactive.
Step-by-Step Protocol
-
Preparation: Dissolve your crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).
-
The Wash: Add an equal volume of saturated aqueous sodium bisulfite (
) . -
Agitation (Critical): Shake vigorously for 3–5 minutes .
-
Why? The reaction occurs at the biphasic interface. Insufficient mixing leads to poor removal.
-
-
Separation: Allow layers to separate. The benzaldehyde-bisulfite adduct will be in the aqueous (bottom) layer (if using EtOAc) or top layer (if using DCM, check densities).
-
Rinse: Wash the organic layer once with brine to remove residual salts.
-
Drying: Dry over
(Sodium Sulfate) and concentrate.
Visualization: Bisulfite Scavenging Workflow
Module 2: Chromatographic Solutions
Best For: High-purity requirements (>99%) or when bisulfite causes emulsions.
Standard silica gel is slightly acidic (pH 6.0–6.5). As established in the introduction, acidity catalyzes the hydrolysis of the thiazolidine ring back to the starting materials.[1] If your product decomposes on the column, the silica is likely the culprit.
Troubleshooting Protocol: Neutralizing the Stationary Phase
-
The Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in your eluent system.
-
Alternative: Use Neutral Alumina instead of silica gel. Alumina is less likely to trigger ring-opening.
Recommended Solvent Systems
-
Hexane : Ethyl Acetate (4:1): Benzaldehyde typically elutes early (
). Thiazolidines are more polar ( ) due to the secondary amine. -
DCM : Methanol (98:2): For more polar thiazolidine derivatives (e.g., carboxylic acid derivatives).
Module 3: Crystallization & Solid Phase
Best For: Solid thiazolidine derivatives (e.g., Thiazolidine-4-carboxylic acid).[2]
If your product is a solid, avoid liquid-liquid extraction issues entirely.
Recrystallization Strategy
Benzaldehyde is an oil at room temperature and is highly soluble in ethanol and hexanes. Thiazolidines often crystallize well from polar/non-polar mixtures.
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | Dissolve in hot EtOH, add water until turbid. Cool slowly. Benzaldehyde stays in the mother liquor. |
| Hexane Trituration | Medium | If the product is a solid, wash the crude solid with cold hexanes. Benzaldehyde dissolves; the product remains. |
Module 4: Stability & Storage (FAQ)
Q: Why does my pure product smell like almonds after a week?
A: Your product is hydrolyzing. Thiazolidines are "masked" aldehydes. In the presence of atmospheric moisture and trace acid, the ring opens.
The Hydrolysis Pathway:
-
Protonation of the ring nitrogen (or sulfur).
-
Water attacks the C-2 position.
-
Ring opens to release Benzaldehyde and the Aminothiol.
Visualization: Acid-Catalyzed Instability
Storage Recommendations
-
pH: Store as a free base or a stable salt (e.g., HCl salt if kept strictly dry, though free base is often more stable to hydrolysis).
-
Atmosphere: Store under Argon/Nitrogen to prevent oxidation of the sulfur.
-
Temperature:
is recommended to slow equilibrium reversion.
Comparison of Purification Strategies
| Method | Benzaldehyde Removal | Yield Loss | Risk of Decomposition | Cost/Effort |
| Bisulfite Wash | High (>95%) | Low (<5%) | Low (if pH is controlled) | Low |
| Silica Column | Complete | Moderate | High (unless neutralized) | High |
| Recrystallization | Moderate | Moderate | Low | Medium |
| High Vacuum | Low | Low | Low | Low |
References
-
Fife, T. H., & Jao, L. K. (1969).[3] Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives. Journal of the American Chemical Society.
-
Kudryavtsev, K. V., et al. (2022). Synthesis of Thiazolidinedione Compound Library. MDPI Molbank.
-
Epigenome NoE. (2025). Protocol: Bisulfite sequencing of very small samples. (Referenced for Bisulfite chemical properties and handling).[4][5][6] [7]
-
BenchChem. (2025).[8] Application Notes and Protocols for the Synthesis and Purification of Thiazolidinedione Compounds.
-
Zheng, F. H., et al. (2024).[9] Thiazolidine Deprotection Using an Organic Solvent Extractable Aldehyde Scavenger. Bioconjugate Chemistry.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epigenome-noe.net [epigenome-noe.net]
- 5. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 6. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0008203A1 - Thiazolidine derivatives, preparing same and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Resolving racemization during 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid synthesis
This guide serves as a technical support resource for researchers encountering stereochemical loss (racemization or epimerization) during the synthesis of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid .
The content is structured to address the specific mechanism of isomer formation, providing a self-validating protocol to ensure optical purity.
Diagnostic Module: Identifying the "Racemization" Source
Before attempting a fix, it is critical to distinguish between epimerization at C2 (diastereomer formation) and racemization at C4 (enantiomeric loss).
Q1: My product shows two sets of peaks in NMR. Is this racemization?
Answer: Likely not. It is most probable that you are observing diastereomers (Cis/Trans isomers) resulting from C2 epimerization , not C4 racemization.
-
The Mechanism: The condensation of L-Cysteine (R-configuration) with benzaldehyde creates a new chiral center at C2. This reaction is reversible in solution, leading to an equilibrium mixture of (2R, 4R)-Cis and (2S, 4R)-Trans isomers.
-
The Diagnostic: Check the 1H NMR signal for the C2 proton (the methine proton between S and N).
-
Cis (2R, 4R): Typically appears downfield (e.g., ~5.6–5.9 ppm).
-
Trans (2S, 4R): Typically appears upfield relative to the Cis signal.
-
If you see two singlets in this region, you have a diastereomeric mixture, but your C4 center (from Cysteine) may still be intact.
-
Q2: When does the stereochemistry get "locked"?
Answer: The stereochemistry at C2 is dynamic (labile) only in the free amine form (2-phenyl-4-thiazolidinecarboxylic acid).
-
Dynamic Phase: In the intermediate step (before acetylation), the ring can open and close, scrambling the C2 position.
-
Locked Phase: Once you perform N-acetylation , the nitrogen lone pair is delocalized into the amide bond. This prevents the ring-opening mechanism. Therefore, the ratio of isomers you have at the moment of acetylation is the ratio you will keep.
Q3: Can I lose the C4 chirality (true racemization)?
Answer: Yes, this occurs during the acetylation step if conditions are too harsh.
-
Risk Factor: Heating with acetic anhydride can promote the formation of an azlactone (oxazolone) intermediate involving the C4 carboxylic acid. This intermediate allows the C4 proton to be removed, destroying the optical activity derived from L-cysteine.
-
Prevention: Avoid high-temperature reflux in pure acetic anhydride. Use Schotten-Baumann conditions or mild base catalysis.
Optimized Protocol: Stereoselective Synthesis
This protocol is designed to maximize the yield of a single diastereomer (typically the thermodynamically stable cis isomer) and prevent C4 racemization.
Phase 1: Condensation (Thermodynamic Control)
Goal: Form the thiazolidine ring and crystallize a single diastereomer.
-
Reagents: Dissolve L-Cysteine HCl (1.0 eq) in water. Dissolve Benzaldehyde (1.1 eq) in Ethanol (1:1 EtOH:Water ratio).
-
Buffering: Add Sodium Acetate (1.1 eq) to buffer the HCl. Why? Strong acid promotes rapid equilibrium; buffering slows the reversibility slightly, aiding crystallization.
-
Reaction: Stir at Room Temperature for 4–6 hours. Do not heat.
-
Scientific Logic:[1][2][3][4][5][6][7][8] Heating drives the reaction to a thermodynamic equilibrium of mixed isomers. Room temperature allows the less soluble isomer (often the Cis-2R,4R) to precipitate out of solution, driving the equilibrium toward that specific form (Second Order Asymmetric Transformation).
-
-
Isolation: Filter the white precipitate. Wash with cold 50% EtOH.
-
Checkpoint: Dry the solid and check melting point/NMR. Do not proceed to acetylation until you have a single diastereomer here.
-
Phase 2: Acetylation (Kinetic Locking)
Goal: Introduce the acetyl group without racemizing C4 or re-equilibrating C2.
-
Solvent System: Suspend the purified intermediate in Water or Aqueous Acetic Acid .
-
Acylation: Add Acetic Anhydride (1.5 eq) dropwise at 0°C–5°C .
-
Why Low Temp? Low temperature suppresses the formation of the azlactone intermediate, preserving the C4 chirality.
-
-
Workup: Stir at room temperature for 2 hours. The N-acetylated product usually precipitates or can be extracted with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water.
Visualizing the Pathway
The following diagram illustrates the critical control points where stereochemistry is either established or lost.
Figure 1: Reaction pathway showing the dynamic equilibrium at C2 (Cis/Trans) and the critical "Locking" step of acetylation. Red path indicates the failure mode (C4 racemization).
Troubleshooting FAQ
Q: I already performed the reaction and have a gummy oil. How do I fix it?
A: A gummy oil usually indicates a mixture of diastereomers and impurities.
-
Do not distill. These compounds decompose.
-
Trituration: Add cold diethyl ether or hexane/ethyl acetate (9:1) to the gum and scratch the flask sides with a glass rod. This often induces crystallization of the major isomer.
-
Recrystallization: If solid forms, recrystallize from hot water or ethanol. The cis isomer is generally less soluble in water than the trans.
Q: My optical rotation is lower than the literature value. Why?
A: This can be due to two factors:
-
Diastereomeric Impurity: You have some (2S, 4R) mixed with your (2R, 4R).[3][4][9] This changes the net rotation.
-
Partial C4 Racemization: If you heated the acetylation step, you might have formed some (2R, 4S) or (2S, 4S) enantiomers.
-
Test: Run a chiral HPLC or check the melting point. A sharp melting point usually indicates diastereomeric purity, while a broad range suggests a mixture.
-
Q: Can I separate the isomers by Column Chromatography?
A: Separation of the free acid is difficult due to streaking on silica.
-
Recommendation: If you must separate them, convert the carboxylic acid to a Methyl Ester (using Diazomethane or MeOH/H2SO4). The esters (3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid methyl ester) separate much better on silica gel using Hexane/Ethyl Acetate gradients. You can then hydrolyze the ester back to the acid (carefully, to avoid epimerization).
Summary of Key Data
| Parameter | Cis Isomer (2R, 4R) | Trans Isomer (2S, 4R) | Notes |
| Stability | Thermodynamically favored in solid state | Kinetic product in some solvents | Interconvert in solution (pre-acetylation) |
| C2-H NMR | Downfield (~5.8 ppm) | Upfield (~5.5 ppm) | Diagnostic signal |
| Solubility | Lower (precipitates from water/EtOH) | Higher | Basis for purification |
| Acetylation | Yields (2R, 4R)-N-Acetyl product | Yields (2S, 4R)-N-Acetyl product | Irreversible step |
References
-
Synthesis and Stereochemistry of Thiazolidines
-
Evaluation of Conformation in Solution of Thiazolidin-4-ones. (2024).[3] MDPI.
-
Source:
-
-
Epimerization Mechanisms
- Epimerisation of 2-Substituted Thiazolidine-4-Carboxylic Acid. (1979). Phosphorus and Sulfur.
-
Source:
-
Antioxidant and Structural Studies
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
-
Source:
-
Separation and Isomer Ratios
-
Synthesis, characterization and structure activity relationship analysis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids. (2016).[9] ResearchGate.
-
Source:
-
Sources
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. nanobioletters.com [nanobioletters.com]
- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Thiazolidine Derivative Stability Under Thermal Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidine derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of degradation under thermal stress. Our goal is to equip you with the knowledge to ensure the integrity and stability of your compounds throughout your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of thiazolidine derivative degradation under thermal stress?
A1: Thermal degradation of thiazolidine derivatives is primarily driven by hydrolysis, oxidation, and photodegradation, especially when exposed to heat. The thiazolidine ring can be susceptible to ring-opening reactions, particularly under hydrolytic conditions.[1][2][3] The rate and extent of degradation are influenced by factors such as pH, the presence of oxidizing agents, and exposure to light.
Q2: My thiazolidine derivative is showing unexpected degradation during routine analysis. What could be the cause?
A2: Unexpected degradation can stem from several sources. Common culprits include incompatible excipients in your formulation, which may contain reactive impurities like reducing sugars or peroxides.[4][5] Additionally, the inherent stability of the specific derivative, the solvent system used, and storage conditions all play a crucial role.[6][7] It is also important to consider the potential for interactions between the drug and excipients, or even between different excipients.[5]
Q3: What are the best practices for storing thiazolidine derivatives to minimize thermal degradation?
A3: To minimize thermal degradation, thiazolidine derivatives should be stored in a cool, dry, and dark place.[7] The recommended storage temperature is typically between 15°C and 25°C (59°F and 77°F).[8] It is crucial to protect them from light and moisture by using airtight, opaque containers. For long-term storage, refrigeration at 2-8°C may be necessary for certain derivatives, but always consult the manufacturer's recommendations to avoid freezing, which can also be detrimental.[9]
Q4: Can the substituents on the thiazolidine ring affect its thermal stability?
A4: Absolutely. The nature and position of substituent groups on the thiazolidine ring significantly influence its electronic properties and, consequently, its thermal stability.[10] Electron-withdrawing groups can impact the susceptibility of the ring to nucleophilic attack and subsequent degradation pathways.
Q5: Are there analytical techniques you recommend for monitoring the degradation of thiazolidine derivatives?
A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used and effective technique for monitoring the degradation of thiazolidine derivatives.[11][12][13] It allows for the separation and quantification of the parent compound and its degradation products.[14] Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for identifying the structures of unknown degradation products.[15]
II. Troubleshooting Guides
This section provides detailed protocols and insights to help you diagnose and resolve specific degradation issues.
Problem: You observe significant degradation of your thiazolidine derivative when formulated with common excipients, even under controlled temperature conditions.
Causality: The degradation is likely due to an incompatibility between your active pharmaceutical ingredient (API) and one or more excipients.[4][16] Reactive impurities within the excipients or direct chemical reactions between the API and excipient functional groups are probable causes.[4][5]
Troubleshooting Workflow:
Figure 1: Workflow for identifying incompatible excipients.
Experimental Protocol: Excipient Compatibility Study
-
Preparation of Samples:
-
Prepare binary mixtures of your thiazolidine derivative with each excipient in a 1:1 ratio (or a ratio representative of your formulation).
-
Prepare a control sample of the pure API.
-
-
Stress Conditions:
-
Store the samples under accelerated stability conditions, for example, at 40°C with 75% relative humidity (RH), for a defined period (e.g., 2-4 weeks).[17]
-
Also, store a set of samples under controlled room temperature conditions (e.g., 25°C/60% RH) as a baseline.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze them using a validated stability-indicating HPLC method.[18]
-
Quantify the remaining parent compound and any new degradation peaks that appear.
-
-
Data Interpretation:
-
Compare the degradation profiles of the binary mixtures to that of the pure API control. A significant increase in degradation for a particular mixture indicates an incompatibility with that excipient.
-
Problem: Your analysis shows the presence of unknown peaks, indicating the formation of degradation products, but you are unsure of their identity.
Causality: Thermal stress can induce various reactions, including hydrolysis of the thiazolidine ring, oxidation, or other molecular rearrangements, leading to the formation of new chemical entities.
Troubleshooting Workflow:
Figure 2: Workflow for the characterization of degradation products.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[14][15]
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 60°C for a specified time (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80-100°C) for a specified time.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
Analysis of Degradation Products:
-
LC-MS Analysis: Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This will provide the mass-to-charge ratio (m/z) of the parent drug and its degradation products, which is crucial for determining their molecular weights.
-
Structural Elucidation: Based on the mass of the degradation products and the known structure of the parent compound, propose potential degradation pathways and structures. Fragmentation patterns observed in the mass spectra can provide further clues.
-
NMR Spectroscopy: For definitive structural confirmation, it may be necessary to isolate the major degradation products using preparative HPLC and then analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy.
III. Preventative Measures and Best Practices
To proactively address the degradation of thiazolidine derivatives, consider the following preventative measures:
| Factor | Preventative Measure | Rationale |
| Storage | Store at controlled room temperature (15-25°C), protected from light and moisture.[7][9][8] | Minimizes exposure to environmental factors that accelerate degradation.[9] |
| Excipient Selection | Conduct thorough excipient compatibility studies early in formulation development.[4][16] | Avoids chemical interactions that can lead to degradation of the active ingredient.[4] |
| pH Control | For solutions, maintain the pH within a range where the derivative is most stable. This often requires the use of appropriate buffer systems. | The stability of the thiazolidine ring can be pH-dependent, with hydrolysis being catalyzed by both acidic and basic conditions.[1] |
| Antioxidants | For derivatives prone to oxidation, consider the inclusion of antioxidants in the formulation. | Antioxidants can scavenge free radicals and reactive oxygen species that may initiate degradation.[19][20] |
| Packaging | Utilize light-resistant and airtight packaging for the final drug product.[21] | Protects the compound from photodegradation and hydrolysis due to moisture ingress.[9] |
References
- Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald - ElectronicsAndBooks.
- enzymatic oxidation of thiazolidines in the presence of cyclodextrins: evaluation of antimicrobial activity of the reactants and products.
- Thiazolidinediones: Recent Development in Analytical Methodologies - OUCI.
- Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners.
-
Thiazolidinediones: Recent Development in Analytical Methodologies - ResearchGate. Available at: [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed. Available at: [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. Available at: [Link]
-
Thiazolidines and their oxidation products as flavouring compounds | Request PDF. Available at: [Link]
-
Opening of the thiazolidine ring of penicillin derivatives - ResearchGate. Available at: [Link]
- Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound.
- Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions.
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. Available at: [Link]
-
Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF - ResearchGate. Available at: [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. Available at: [Link]
-
An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes - PMC. Available at: [Link]
-
Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - MDPI. Available at: [Link]
-
Drug quality and storage | MSF Medical Guidelines. Available at: [Link]
-
Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed. Available at: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. Available at: [Link]
-
Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - Frontiers. Available at: [Link]
-
Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC. Available at: [Link]
-
(PDF) AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS - ResearchGate. Available at: [Link]
-
Pharmaspire - SciSpace. Available at: [Link]
-
Expiration Dating and Stability Testing for Human Drug Products - FDA. Available at: [Link]
-
Thiazolidinediones - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Medication Storage Temperature Guidelines - What is Safe? - Baystate Health. Available at: [Link]
- Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according.
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - MDPI. Available at: [Link]
-
Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. Available at: [Link]
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - MDPI. Available at: [Link]
-
(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Available at: [Link]
-
Some representative chemical transformations of thiazolidine - ResearchGate. Available at: [Link]
-
Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC. Available at: [Link]
-
Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor | ACS Omega - ACS Publications. Available at: [Link]
-
Factors influencing the thermal stability of azo and bisazo compounds - ResearchGate. Available at: [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - MDPI. Available at: [Link]
-
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS - Rasayan Journal of Chemistry. Available at: [Link]
-
DRUG-EXCIPIENT COMPATIBILITY STUDIES - PharmaQuesT. Available at: [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. scispace.com [scispace.com]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
Technical Support Center: Green Synthesis of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid
This guide serves as a specialized technical support center for the green synthesis of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid . It is designed for researchers requiring high-fidelity troubleshooting, optimized protocols, and mechanistic insights that align with the principles of Green Chemistry (Atom Economy, Energy Efficiency, and Safer Solvents).
Status: Operational Lead Scientist: Senior Application Specialist Scope: Green Chemistry Modifications (Microwave, Water-Based, Solvent-Free)
Core Reaction & Green Modifications
The conventional synthesis involves the condensation of L-cysteine with benzaldehyde in benzene or toluene (carcinogenic), followed by acetylation using excess acetic anhydride and pyridine.
The Green Upgrade:
-
Step 1 (Cyclization): Replace benzene with Water or Ethanol:Water (1:1) . The hydrophobic effect accelerates the condensation of benzaldehyde and cysteine.
-
Step 2 (Acetylation): Replace pyridine/excess solvent with Microwave Irradiation (MWI) or Solvent-Free Mechanochemistry .
Mechanistic Pathway (Visualization)
The following diagram outlines the green reaction pathway and the critical stereochemical checkpoints.
Caption: Mechanistic flow from precursors to acetylated product, highlighting the critical ring closure and acetylation steps optimized for green chemistry.
Experimental Protocols (SOPs)
Protocol A: Aqueous/Ethanolic Phase Synthesis (Recommended)
Best for: Scalability and Purity. Green Metrics: Water solvent, No pyridine, Ambient temperature (Step 1).
-
Cyclization:
-
Dissolve L-Cysteine HCl (10 mmol) in Water (15 mL). Add Sodium Acetate (12 mmol) to buffer pH to ~5–6.
-
Add Benzaldehyde (10 mmol) in Ethanol (5 mL) dropwise.
-
Stir: Vigorously at Room Temperature (20–25°C) for 4–6 hours.
-
Observation: A white solid precipitates (2-phenyl-4-thiazolidinecarboxylic acid).
-
Workup: Filter, wash with cold water, then diethyl ether. Dry.
-
-
Acetylation (Solvent-Free Microwave):
-
Mix the dried intermediate (5 mmol) with Acetic Anhydride (5.5 mmol - slight excess, acts as reagent & wetting agent).
-
Catalyst: Add 10 mol% ZnO or Silica-supported Lewis Acid (Optional, for speed).
-
Irradiate: Microwave at 300W for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).
-
Workup: Pour into crushed ice. The product precipitates.[1][2][3] Recrystallize from Ethanol/Water.[3]
-
Protocol B: One-Pot Microwave Synthesis
Best for: High Throughput Screening. Green Metrics: Energy efficiency, Time (<20 mins).
-
Mix L-Cysteine, Benzaldehyde, and Ammonium Acetate (catalyst) in Ethanol.
-
Irradiate (MW) at 80°C for 5 mins.
-
Add Acetic Anhydride directly to the vessel.
-
Irradiate (MW) at 90°C for 5 mins.
-
Pour onto ice.
Troubleshooting Guide & FAQs
Module 1: Yield & Solubility Issues
Q: The reaction mixture turned into a sticky oil instead of a precipitate during Step 1. What happened?
-
Cause: This "oiling out" occurs when the intermediate Schiff base forms but fails to cyclize or crystallize due to incorrect pH or solvent ratio.
-
Solution:
-
Check pH: Ensure the pH is 5–6 using Sodium Acetate. If too acidic (pH < 3), the amine is protonated and cannot attack the aldehyde.
-
Seeding: Scratch the glass vessel or add a seed crystal of the product.
-
Solvent: Increase the water ratio. The product is less soluble in water than ethanol.
-
Q: My final yield is low (<50%). Where did I lose mass?
-
Cause: Thiazolidine formation is reversible.[4] In water, equilibrium favors the product, but excessive washing with ethanol can dissolve it.
-
Fix:
-
Wash the precipitate primarily with cold water .
-
Use Diethyl Ether only for the final wash to remove unreacted benzaldehyde (the product is insoluble in ether).
-
Module 2: Stereochemistry & Purity
Q: The melting point is broad (e.g., 135–155°C). Is my product impure?
-
Insight: Not necessarily impure chemically, but likely a mixture of diastereomers . The C2 (phenyl) and C4 (carboxyl) positions create stereocenters.
-
Explanation: The reaction produces both (2R, 4R) and (2S, 4R) isomers.[5][6]
-
Resolution:
-
Thermodynamic Control: Refluxing in Ethanol usually favors the more stable cis-isomer (2R,4R).
-
Recrystallization: Recrystallize from hot Ethanol.[3] The major diastereomer will crystallize out first.
-
Q: During microwave acetylation, the mixture turned black/tarry.
-
Cause: Thermal runaway. Acetic anhydride absorbs microwave energy very efficiently.
-
Fix:
-
Use Pulse Mode (e.g., 10s ON / 20s OFF).
-
Reduce power to 200–300W.
-
Ensure a solid heat sink (silica or alumina support) is used if doing solvent-free synthesis.
-
Module 3: Green Metrics & Safety
Q: Can I replace Acetic Anhydride? It’s corrosive. [5]
-
Alternative: Yes, you can use Acetyl Chloride (harsher) or, for a greener approach, enzymatic acetylation (Lipase B, though very slow) or thioacetic acid . However, stoichiometric Acetic Anhydride with microwave activation remains the best balance of "Green" (Atom Economy) and efficiency for this specific transformation.
Troubleshooting Logic Tree
Use this decision matrix to diagnose experimental failures instantly.
Caption: Diagnostic flowchart for common synthesis failures, linking observable symptoms to corrective actions.
Comparative Data: Green vs. Conventional
| Metric | Conventional Method | Green Method (Microwave/Water) | Improvement |
| Solvent | Benzene/Toluene (Toxic) | Water/Ethanol (Benign) | Safety & Toxicity |
| Time (Step 1) | 10–12 Hours (Reflux) | 4–6 Hours (RT) or 10 min (MW) | Energy Efficiency |
| Time (Step 2) | 2–4 Hours (Reflux) | 2–5 Minutes (MW) | Throughput |
| Yield | 60–70% | 85–95% | Atom Economy |
| Workup | Solvent Extraction/Evaporation | Filtration (Precipitation) | Waste Reduction |
References
-
Microwave-Assisted Synthesis of Thiazolidine-4-carboxylic Acid Derivatives: Thallaj, N. (2022).[7] Microwave-assisted synthesis of oxadiazole and thiazolidine derivatives. Journal of Biological Pharmaceutical And Chemical Research, 9(2), 26-45.[5]
-
Green Synthesis in Water: Ahmadi, S. A., & Ghazanfari, D. (2013).[8] One-pot synthesis of functionalized thiazolidine-4-ones from thiosemicarbazone derivatives and activated acetylenes in water as a green solvent. Iranian Journal of Catalysis, 3(3).
-
Ionic Liquid Catalysis for Thiazolidines: RSC Advances. (2014). [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives.
-
Acetylation & Protection Strategies: BenchChem. (2025).[3] Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers.
-
General Thiazolidine Chemistry & Antioxidant Activity: Pakistan Journal of Pharmaceutical Sciences. (2012).[9] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential.
Sources
- 1. pharmascholars.com [pharmascholars.com]
- 2. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.unibas.it [iris.unibas.it]
- 5. jobpcr.com [jobpcr.com]
- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 7. Microwave-Assisted Synthesis and Anticancer Activity of Triazolyl Thiazolidine Derivatives of Pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oiccpress.com [oiccpress.com]
- 9. pjps.pk [pjps.pk]
Validation & Comparative
Comparative Spectral Profiling: 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid
[1]
Executive Summary
3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid represents a critical scaffold in medicinal chemistry, serving as a precursor for penicillin-like antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity hinges on the successful acetylation of the secondary amine in the thiazolidine ring and the specific stereochemical configuration (cis/trans) relative to the C2 and C4 positions.
This guide provides a technical comparison of this molecule against its non-acetylated precursor (2-phenyl-4-thiazolidinecarboxylic acid ) and distinguishes between its diastereomers. We prioritize self-validating spectral markers that allow researchers to confirm synthesis success and isomeric purity without reliance on external standards.
Synthesis & Derivatization Pathway
To understand the spectral data, one must understand the origin of the sample. The synthesis typically involves the condensation of L-cysteine with benzaldehyde, followed by N-acetylation.
Figure 1: Synthetic pathway converting L-cysteine and benzaldehyde into the N-acetylated target.[1][2][3][4]
IR Spectral Analysis: Monitoring Functional Group Transformation
The primary utility of Infrared (IR) spectroscopy in this context is reaction monitoring . It definitively answers the question: Did the acetylation reaction proceed to completion?
Comparative IR Markers
The transformation from the precursor (secondary amine) to the product (tertiary amide) results in distinct spectral shifts.
| Functional Group | Precursor (Non-acetylated) | Target Analyte (N-Acetyl) | Diagnostic Significance |
| N-H Stretch | 3300–3430 cm⁻¹ (Medium) | Absent | Disappearance confirms consumption of the secondary amine. |
| Amide C=O | Absent | 1620–1680 cm⁻¹ (Strong) | Appearance of a new carbonyl band distinct from the acid C=O. |
| Acid C=O | 1700–1740 cm⁻¹ | 1700–1740 cm⁻¹ | Remains relatively stable; internal reference. |
| Acid O-H | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) | Confirms integrity of the carboxylic acid moiety. |
Technical Insight
In the precursor, the N-H stretch is often obscured by the broad O-H stretch of the carboxylic acid. Therefore, the appearance of the Amide I band (1620–1680 cm⁻¹) is the most reliable positive indicator of synthesis success. In the target molecule, you will observe two carbonyl peaks: one for the carboxylic acid (higher frequency, ~1720 cm⁻¹) and one for the N-acetyl group (lower frequency, ~1650 cm⁻¹).
NMR Spectral Analysis: Stereochemical Elucidation
While IR confirms functional groups, ¹H NMR is required to determine the stereochemistry . The formation of the thiazolidine ring creates a new chiral center at C2. Combined with the fixed chiral center at C4 (from L-cysteine), this yields diastereomers: Cis (2R,4R) and Trans (2S,4R) .
¹H NMR Chemical Shift Data (DMSO-d₆)
The acetylation of the nitrogen atom causes significant deshielding of the adjacent protons (H-2 and H-4) due to the anisotropy of the acetyl carbonyl.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Structural Insight |
| COOH | 12.0 – 13.0 | Broad Singlet | - | Exchangeable proton; confirms acid. |
| Aromatic (Ph) | 7.30 – 7.60 | Multiplet | - | Phenyl ring protons; integration reference (5H). |
| H-2 (Methine) | 6.39 (Trans) / 5.90 (Cis) | Singlet | - | Critical Diagnostic: The H-2 proton is highly sensitive to the acetyl group's orientation. |
| H-4 (Methine) | 4.80 – 5.10 | t / dd | 6–8 Hz | Deshielded relative to precursor (~4.0 ppm). |
| H-5 (Methylene) | 3.10 – 3.50 | Multiplet/dd | Geminal | Often overlaps with water/solvent signals in DMSO. |
| Acetyl (-CH₃) | 1.98 – 2.10 | Singlet | - | Confirms acetylation; integration (3H) checks purity. |
Causality of Shifts
-
H-2 Deshielding: In the N-acetyl derivative, the H-2 proton shifts downfield (from ~5.6 ppm in the precursor to ~6.4 ppm). This is due to the electron-withdrawing nature of the acetyl carbonyl, which pulls electron density away from the ring nitrogen and the adjacent C2 carbon.
-
Rotational Isomers (Rotamers): The N-C(O) bond has partial double bond character, leading to restricted rotation. This can sometimes cause peak broadening or doubling (rotamers) in the NMR spectrum at room temperature. If peaks appear doubled, run the experiment at elevated temperature (e.g., 50°C) to coalesce the signals.
Experimental Protocols
Protocol A: Sample Preparation for IR Analysis (KBr Pellet)
-
Scope: Qualitative identification of functional groups.
-
Prerequisite: Sample must be completely dried to avoid water interference in the O-H region.
-
Grinding: Mix 1–2 mg of the solid analyte with ~100 mg of spectroscopic grade KBr in an agate mortar.
-
Homogenization: Grind until the mixture is a fine, uniform white powder. Note: Coarse particles cause light scattering (Christiansen effect), distorting the baseline.
-
Compression: Transfer to a die set and press at 8–10 tons for 2 minutes under vacuum (to remove trapped air).
-
Validation: The resulting pellet should be transparent.[5] An opaque pellet indicates moisture or insufficient pressure.
Protocol B: ¹H NMR Acquisition for Stereochemical Ratio
-
Scope: Quantitative determination of Cis/Trans ratio and purity.
-
Solvent: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of the carboxylic acid derivative in chloroform.
-
Dissolution: Dissolve 10–15 mg of analyte in 0.6 mL of DMSO-d₆.
-
Shimming: Ensure good field homogeneity; the H-2 singlet must be sharp to distinguish isomers.
-
Acquisition Parameters:
-
Pulse Angle: 30° or 45°
-
Relaxation Delay (D1): ≥ 1.0 second (ensure complete relaxation of acetyl methyl protons for accurate integration).
-
Scans: 16–32 scans are usually sufficient.
-
-
Processing: Phase correct manually. Set the residual DMSO quintet to 2.50 ppm as the internal reference.
Analytical Decision Workflow
Use this logic flow to determine the status of your synthesized compound.
Figure 2: Analytical decision tree for verifying product identity and purity.
References
-
Synthesis and Characterization of Thiazolidine Derivatives: Kamounah, F. S., et al.[1][6] "Synthesis, characterization and structure activity relationship analysis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives." Journal of Saudi Chemical Society, 2016.
-
NMR Chemical Shift Tables: Gottlieb, H. E., Kotlyar, V., & Nudelman, A.[3][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997.[7]
-
General Spectroscopic Data for Thiazolidines: BenchChem Technical Guides. "Spectroscopic Analysis of 3-Acetyl-2-Thiazolidinone and Derivatives."[2][5]
-
IR Spectroscopy of Carbonyl Compounds: OpenStax Chemistry. "Spectroscopy of Carboxylic Acid Derivatives."[8][9][10][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pjps.pk [pjps.pk]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 10. scilit.com [scilit.com]
- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
Definitive Structural Confirmation of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel entities such as 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid, a compound with significant therapeutic potential, precise structural data is paramount for understanding its biological activity and for guiding further optimization. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural elucidation against other powerful analytical techniques, offering researchers and scientists a detailed roadmap for achieving definitive structural confirmation.
The Unparalleled Precision of Single-Crystal X-ray Diffraction
X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, which are critical parameters for understanding its interaction with biological targets.
Predicted Crystallographic Parameters for 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid
Based on the analysis of similar structures, such as 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid[1], we can anticipate key structural features for our target molecule. The thiazolidine ring is expected to adopt a twisted conformation, a common feature for this heterocyclic system. The dihedral angle between the thiazolidine ring and the appended phenyl ring will be a crucial determinant of the molecule's overall shape.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry elements within the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit in the crystal lattice. |
| Bond Lengths (e.g., C-S, C-N) | ~1.8 Å (C-S), ~1.5 Å (C-N) | Provides direct evidence of the covalent bonding framework. |
| Bond Angles (e.g., C-N-C) | ~109.5° - 120° | Reveals the geometry around individual atoms. |
| Torsion Angles | Variable | Defines the conformation of the molecule and its substituents. |
Experimental Workflow for X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands precision at every step.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Growth (The Crucial First Step): The primary challenge often lies in obtaining a single, high-quality crystal suitable for diffraction. Slow evaporation of a saturated solution is a common technique. A variety of solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane) should be screened to find the optimal conditions for growing well-ordered crystals. The causality here is that slow crystal growth allows the molecules to pack in a highly ordered, repeating lattice, which is essential for producing sharp diffraction spots.
-
Crystal Mounting and Screening: A suitable crystal is mounted on a goniometer head. The crystal is then screened using an X-ray diffractometer to assess its quality based on the diffraction pattern. Strong, sharp diffraction spots are indicative of a good-quality crystal.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity and position of each diffracted beam are recorded.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined to improve the fit between the observed and calculated diffraction data, resulting in a final, accurate molecular structure.[1][2]
Corroborative Evidence from Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer complementary and essential information about the molecule's connectivity and functional groups. In the absence of a crystal structure, a combination of these techniques is the primary means of characterization.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Features |
| Acetyl CH₃ | ~2.1 (singlet) | ~22 | A sharp singlet in the proton NMR is characteristic of the acetyl group. |
| Thiazolidine CH₂ (C5) | ~3.3-3.6 (multiplet) | ~35 | The diastereotopic protons on this carbon will likely appear as a complex multiplet. |
| Thiazolidine CH (C4) | ~4.5-4.8 (multiplet) | ~60 | The chemical shift is influenced by the adjacent nitrogen and carboxylic acid. |
| Thiazolidine CH (C2) | ~5.8-6.2 (singlet or doublet) | ~70 | The proton at C2 is coupled to the C4 proton, and its chemical shift is influenced by the phenyl ring. |
| Phenyl CH | ~7.2-7.5 (multiplet) | ~125-140 | The aromatic protons will appear as a complex multiplet. |
| Carboxylic Acid OH | ~10-12 (broad singlet) | ~175 | The acidic proton is often broad and may exchange with residual water in the solvent. |
| Carbonyl (Acetyl) | - | ~170 | The carbonyl carbon of the acetyl group. |
| Carbonyl (Carboxylic Acid) | - | ~175 | The carbonyl carbon of the carboxylic acid. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY and HSQC can be used to confirm connectivity.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C=O (Carboxylic Acid) | 1725-1700 | Strong, sharp |
| C=O (Amide) | 1680-1630 | Strong, sharp |
| C-N Stretch | 1350-1000 | Medium |
| C-S Stretch | 800-600 | Weak to medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the molecule (C₁₂H₁₃NO₃S).
-
Fragmentation Pattern: Characteristic fragment ions may be observed due to the loss of the acetyl group, the carboxylic acid group, or cleavage of the thiazolidine ring.
Conclusion: A Synergistic Approach to Structural Confirmation
The definitive structural confirmation of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is best achieved through a synergistic approach. While NMR, IR, and Mass Spectrometry provide crucial data on the connectivity and functional groups, single-crystal X-ray crystallography offers the unambiguous and high-resolution three-dimensional structure. The experimental protocols and comparative data presented in this guide are designed to equip researchers with the necessary tools and rationale to confidently characterize this and other novel chemical entities, thereby accelerating the drug discovery and development process. The trustworthiness of the final structural assignment relies on the self-validation achieved by the convergence of data from these orthogonal analytical techniques.
References
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). ResearchGate. [Link]
-
Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. (2016). ResearchGate. [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. (n.d.). National Center for Biotechnology Information. [Link]
-
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. (n.d.). National Center for Biotechnology Information. [Link]
-
3-ACETYL-THIAZOLIDINE-4-CARBOXYLIC ACID. (n.d.). Molbase. [Link]
-
Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. (2025). ResearchGate. [Link]
-
X‐RAY AND NMR STUDIES ON THIAZOLIDINES‐ CRYSTAL STRUCTURE AND CONFORMATIONAL EQUILIBRIUMS OF N‐ACETYL‐2‐(P‐TOLYL)THIAZOLIDINE‐4‐CARBOXYLIC ACID AD RELATED THIAZOLIDINE DERIVATIVES. (1983). R Discovery. [Link]
-
4-Thiazolidinecarboxylic acid, 3-acetyl-. (n.d.). PubChem. [Link]
Sources
A Comparative Guide to Acetylated vs. Non-Acetylated Thiazolidine Derivatives: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry
Thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, represents a cornerstone scaffold in the development of novel therapeutic agents.[1] The stability and versatility of the thiazolidine ring allow for extensive chemical modifications at various positions, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities.[1][2] These activities include antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and anticancer properties.[2][3][4][5][6]
A key modification that significantly influences the physicochemical and biological profile of these derivatives is N-acetylation—the introduction of an acetyl group (CH₃CO) at the nitrogen atom in the 3-position of the thiazolidine ring. This guide provides an in-depth comparative analysis of acetylated versus non-acetylated thiazolidine derivatives, exploring how this seemingly simple modification impacts their synthesis, properties, and ultimately, their therapeutic potential. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers in drug discovery.
The Impact of N-Acetylation: A Physicochemical Perspective
Acetylation is a fundamental chemical modification that can dramatically alter a molecule's behavior. In the context of thiazolidine derivatives, the addition of an N-acetyl group primarily modulates the compound's polarity and hydrogen-bonding capabilities.
-
Increased Lipophilicity: The non-polar acetyl group generally increases the overall lipophilicity (fat-solubility) of the thiazolidine derivative. This is a critical parameter in drug design, as it influences membrane permeability, absorption, distribution, and metabolism. An increase in lipophilicity can enhance a compound's ability to cross biological membranes, but excessive lipophilicity can lead to poor aqueous solubility and rapid metabolic turnover.[7] For instance, acylation of polyhydroxyalkyl thiazolidine carboxylic acids was explicitly performed to enhance lipid solubility.[7]
-
Altered Solubility: Consequently, as lipophilicity increases, the aqueous solubility of the derivative typically decreases. This trade-off is a crucial consideration during lead optimization.
-
Hydrogen Bonding: The nitrogen atom in a non-acetylated thiazolidine ring possesses a hydrogen atom that can act as a hydrogen bond donor. Upon acetylation, this hydrogen is replaced by the acetyl group, removing its donor capability and introducing a carbonyl oxygen that can act as a hydrogen bond acceptor. This change can significantly alter how the molecule interacts with biological targets like enzymes and receptors.
Comparative Synthesis Strategies
The synthesis of these derivatives follows a logical progression, starting with the formation of the core thiazolidine ring, which can then be subsequently acetylated.
General Synthesis of Non-Acetylated Thiazolidine Derivatives
The most common approach to synthesizing the thiazolidine core is through a cyclocondensation reaction. This typically involves reacting a compound containing an amino group and a thiol group (like L-cysteine) with a carbonyl compound (an aldehyde or ketone).[8] Another prevalent method involves the reaction of an amine, an aldehyde, and thioglycolic acid.[1]
Caption: General reaction scheme for thiazolidin-4-one synthesis.
Synthesis of N-Acetylated Thiazolidine Derivatives
N-acetylated derivatives are typically prepared from their non-acetylated precursors. The most straightforward method is the treatment of the N-H containing thiazolidine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.[8][9]
Experimental Protocols
Protocol 1: General Synthesis of a 2,3-Disubstituted Thiazolidin-4-one (Non-Acetylated)
This protocol describes a common method for synthesizing the non-acetylated thiazolidine core.
-
Schiff Base Formation: Dissolve an equimolar amount of a primary amine (e.g., aniline, 0.1 mol) and an aromatic aldehyde (e.g., benzaldehyde, 0.1 mol) in a suitable solvent like ethanol (25 mL). Stir the mixture for 25-30 minutes. The formation of the imine (Schiff base) intermediate may be observed.
-
Cyclocondensation: To the mixture from Step 1, add an equimolar amount of thioglycolic acid (0.1 mol) and a catalytic amount of anhydrous zinc chloride (a pinch).
-
Reaction: The reaction mixture is then stirred, often with heating (e.g., 60°C), for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the mixture is cooled, and the resulting precipitate is filtered. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final thiazolidin-4-one derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5][10][11]
Protocol 2: N-Acetylation of a Thiazolidine Derivative
This protocol details the acetylation of the previously synthesized thiazolidine derivative.
-
Reaction Setup: Dissolve the non-acetylated thiazolidine derivative (1 equivalent) in acetic anhydride.[8][9] The acetic anhydride can serve as both the acetylating agent and the solvent.
-
Heating: Heat the reaction mixture, for example, at 90°C, for a specified period (e.g., 1-2 hours), monitoring the reaction by TLC.[9]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization, to afford the N-acetylated thiazolidine derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) to verify the addition of the acetyl group.
Comparative Biological Activities: A Data-Driven Analysis
The true measure of a drug candidate's potential lies in its biological activity. Acetylation can either enhance or diminish the efficacy of a thiazolidine derivative, depending on the specific biological target and the required molecular interactions.
Antimicrobial Activity
Thiazolidine derivatives are well-regarded for their antimicrobial properties.[3][5] The structural features, including substituents on the ring, play a crucial role in their spectrum of activity.
While direct side-by-side comparisons of an acetylated derivative and its immediate non-acetylated parent are not always available in a single study, the literature provides insight. For example, studies on various non-acetylated thiazolidin-4-ones show significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) often in the low µg/mL range.[3] In a separate study, 2-substituted-3-acetyl thiazolidine-4-carbonyl amino acid derivatives were synthesized and tested against a panel of bacteria and fungi, with some compounds showing notable activity.[9]
It has been observed that substituting an acetyl group can decrease antimicrobial activity in some cases, possibly due to steric hindrance or altered electronic properties that affect binding to the microbial target.[1]
| Compound Type | Example/Class | Organism(s) | Activity (MIC/Inhibition) | Reference |
| Non-Acetylated | 5-Arylidene-thiazolidine-2,4-dione | Gram-positive bacteria (e.g., S. aureus) | MIC: 2 to 16 µg/mL | [3] |
| Non-Acetylated | Thiazolidine derivatives | A. sobria, S. aureus | Moderate to strong inhibition | [10] |
| Acetylated | 3-acetyl-thiazolidine-4-carbonyl amino acid derivatives | B. subtilis, E. coli, C. utilis | Some compounds showed antimicrobial activity | [9] |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes are a major target for anti-inflammatory drugs.[12] Thiazolidine derivatives have shown promise as anti-inflammatory agents, with some acting as COX-2 inhibitors.[4][12]
Studies have demonstrated that various 2,3-disubstituted thiazolidin-4-one derivatives exhibit potent anti-inflammatory and analgesic effects in animal models.[4] For instance, certain derivatives showed up to 70% inhibition of the COX-2 enzyme at a concentration of 50 µM.[4] The anti-inflammatory effects of thiazolidinediones are also linked to their action on PPARs (peroxisome proliferator-activated receptors).[13] While data on N-acetylated derivatives as anti-inflammatory agents is less common, the modification would undoubtedly alter the interaction with target enzymes, potentially leading to different efficacy profiles.
| Compound Class | Target/Model | Result | Reference |
| 2,3-disubstituted thiazolidine-4-one | COX-2 Enzyme Inhibition | Up to 70% inhibition at 50 µM | [4] |
| Thiazolidinediones | Carrageenan-induced inflammation | Significant inhibition of neutrophil migration | [13] |
| Sulphonamide-thiazolidin-4-ones | COX-2 Enzyme Inhibition | Several compounds showed maximum inhibition of COX-2 without affecting COX-1 | [12] |
Antioxidant Activity
Many thiazolidin-4-one derivatives have been evaluated for their ability to scavenge free radicals, a key component of their therapeutic potential.[2] The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results reported as IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals).
Studies have shown that the nature of substituents on the thiazolidine ring significantly influences antioxidant capacity.[14] For example, some 5-benzylidene rhodanine derivatives exhibited potent antioxidant activity, with one compound showing an IC₅₀ value of 31.21 µg/mL.[14] Another study found that certain thiazolidinedione derivatives were more active than the standard antioxidant, ascorbic acid.[2] A study on N-acetyl thiazolidine derivatives also reported antioxidant activity.[8] The presence of the acetyl group could modulate the electronic properties of the entire molecule, thereby influencing its ability to donate a hydrogen atom or an electron to neutralize free radicals.
| Compound Class | Assay | Activity (IC₅₀) | Reference |
| 5-benzylidene rhodanine derivatives | DPPH Assay | 31.21 µg/mL (most active compound) | [14] |
| Thiazolidine-2,4-dione derivatives | DPPH Assay | 9.18 µg/mL (most active compound) | [2] |
| Thiazolidinedione derivatives | DPPH Assay | IC₅₀ = 12.78 µg/mL (most active compound) | [15] |
| Thiazolidinone derivatives | DPPH Assay | IC₅₀ = 60.61 µM (most active compound) | [6] |
Workflow for Comparative Analysis
Caption: Workflow for synthesis and comparative evaluation.
Conclusion and Future Directions
The N-acetylation of thiazolidine derivatives is a critical modification that significantly impacts their physicochemical properties and biological activities. Acetylation generally increases lipophilicity, which can alter drug absorption and distribution, while simultaneously modifying the molecule's ability to form hydrogen bonds with its biological targets.
This comparative guide demonstrates that both acetylated and non-acetylated thiazolidines are versatile scaffolds with immense therapeutic potential. The choice to acetylate a lead compound depends entirely on the specific drug design strategy. If enhanced membrane permeability is desired and the hydrogen-donating ability of the N-H group is not essential for target binding, acetylation can be a beneficial strategy. Conversely, if this N-H group is critical for interaction with the active site of a target enzyme or receptor, acetylation would be detrimental to its activity.
Future research should focus on systematic, parallel synthesis and testing of acetylated and non-acetylated pairs of thiazolidine derivatives against a wide range of biological targets. This will enable the development of more precise structure-activity relationships (SAR) and guide the rational design of next-generation thiazolidine-based therapeutics with improved efficacy and safety profiles.
References
- Al-Juboori, F. H. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives.
- Al-Sultani, A. A. J., & Al-Jubouri, H. R. A. (2022).
- de O. Santos, J. C., et al. (2012).
- Khan, M. F., et al. (2026). Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. Arabian Journal of Chemistry.
- Patel, M. M., et al. (2025).
- Kumar, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI.
- de Magalhães, L. R., et al. (2014). Activity Anti-Inflammatory and in silico Study of New Thiazolidinedione Derivatives.
- Kaproń, B., & Płaziński, W. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
- Rupérez, A., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)
- da Silva, L. C. A., et al. (2024). Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.
- Khan, K. M., et al. (2022).
- de Magalhães, L. R., et al. (2014).
- S. B. Wagh, et al. (2008). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. Semantic Scholar.
- El-Gazzar, M. G., et al. (2022).
- BenchChem (2025). Unambiguous Structural Validation of Thiazolidine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques. BenchChem.
- Sameeh, M. Y., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC.
- El-Gazzar, M. G., et al. (2022).
- Ghorab, M. M., et al. (2025). Synthesis and antioxidant activity of some thiazolidin-4-one derivatives.
- Zhang, Y., & Sammakia, T. (2004).
- Al-Juboori, F. H., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. MDPI.
- S. Sree Divya, et al. (2023).
- BenchChem (2025). A Comparative Analysis of the Biological Activity of 3-Acetyl-2-Thiazolidinones Versus Other N-Acyl Counterparts. BenchChem.
- Pandurangan Perumal, et al. (2022).
- Sharma, S., et al. (2020).
- Abdel-Rahman, A. A. H., et al. (2025). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives.
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- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation | MDPI [mdpi.com]
Reproducibility of One-Pot Synthesis Methods for Thiazolidine Acids: A Comparative Technical Guide
Introduction: The Reproducibility Challenge in Thiazolidine Scaffold Synthesis
Thiazolidine-4-carboxylic acids are critical pharmacophores in drug discovery, serving as precursors for penicillin derivatives, PPAR
Variations in reaction temperature, solvent choice, and pH often lead to inconsistent diastereomeric ratios (cis/trans at C2/C4) and oxidative degradation of the thiol starting material. This guide objectively compares three distinct one-pot synthesis methodologies, evaluating them not just on yield, but on process robustness and reproducibility .
Comparative Methodology Analysis
We evaluate three dominant one-pot strategies for synthesizing 2-substituted thiazolidine-4-carboxylic acids from L-cysteine and aromatic aldehydes.
Method A: Conventional Thermal Condensation (Baseline)
-
Principle: Refluxing reactants in ethanol or ethanol/water mixtures, often buffered with acetate.
-
Status: The traditional "gold standard" but prone to thermodynamic equilibration issues.
Method B: Microwave-Assisted Synthesis (High-Throughput)
-
Principle: Dielectric heating in polar solvents to accelerate the rate-determining step (ring closure).
-
Status: High yield but requires precise control of pressure and temperature ramps to prevent charring or decarboxylation.
Method C: Catalyst-Free "On-Water" Synthesis (Green/Robust)
-
Principle: Heterogeneous reaction at room temperature using water as the reaction medium, exploiting the hydrophobic effect to drive condensation.
-
Status: Emerging as the most reproducible method for sensitive aldehydes due to mild conditions.
Comparative Performance Matrix
| Metric | Method A: Thermal Reflux | Method B: Microwave-Assisted | Method C: "On-Water" (Catalyst-Free) |
| Typical Yield | 60 – 75% | 85 – 98% | 80 – 95% |
| Reaction Time | 4 – 12 Hours | 5 – 20 Minutes | 1 – 4 Hours |
| Purity (Crude) | Moderate (Requires Recrystallization) | High (Often >95%) | High (Precipitates as pure solid) |
| Reproducibility | Low (Sensitive to thermal gradients) | Medium (Hardware dependent) | High (Self-regulating temp) |
| Diastereoselectivity | Thermodynamic Mix (cis/trans) | Kinetic Control Possible | Thermodynamic Mix |
| Scalability | High | Low (Batch size limited by vessel) | High |
Deep Dive: Mechanistic Causality & Reproducibility Factors
To ensure reproducibility, one must control the mechanism. The formation of the thiazolidine ring proceeds via two competing pathways (Imine formation vs. Hemithioacetal formation), both converging at the cyclization step.
Mechanistic Pathway Diagram[1][2][3]
Figure 1: Bifurcated mechanistic pathway for thiazolidine formation. Control of pH dictates whether the reaction proceeds via S-attack (Hemithioacetal) or N-attack (Imine), influencing the kinetic product ratio.
Critical Reproducibility Factors
-
pH Control (The "Switch"):
-
Insight: At basic pH, the amino group is deprotonated, favoring Imine formation. At acidic pH, the thiol is the better nucleophile (Hemithioacetal route).
-
Reproducibility Fix: Method A often fails here because refluxing unbuffered solutions leads to pH drift. Method C (Water) is superior because the zwitterionic nature of cysteine buffers the reaction naturally around pH 5.5-6.0.
-
-
Oxidative Stability:
-
Insight: Cysteine readily oxidizes to cystine (disulfide) under reflux (Method A), introducing impurities that are hard to remove.
-
Reproducibility Fix: Method B (Microwave) minimizes this by drastically reducing exposure time to atmospheric oxygen.
-
-
Solvent Effects on Diastereomers:
-
Insight: Thiazolidines exist as cis (2R,4R) and trans (2S,4R) epimers. Protic solvents (Ethanol/Water) allow rapid equilibration.
-
Reproducibility Fix: For consistent diastereomeric ratios, Method C is preferred. The product often precipitates out of the water phase as it forms, "locking" the equilibrium composition and preventing further solution-phase epimerization.
-
Validated Experimental Protocols
Protocol 1: High-Reproducibility "On-Water" Synthesis (Recommended)
Best for: Sensitive aldehydes, scale-up, and green chemistry compliance.
Reagents:
-
L-Cysteine Hydrochloride (10 mmol)
-
Sodium Acetate (10 mmol) - Crucial for neutralizing the HCl salt
-
Aromatic Aldehyde (10 mmol)
-
Deionized Water (15 mL)
Step-by-Step Workflow:
-
Preparation: In a 50 mL round-bottom flask, dissolve L-Cysteine HCl (1.57 g) and Sodium Acetate (0.82 g) in 15 mL of water. Stir for 5 mins until clear (System buffers to ~pH 6).
-
Addition: Add the aldehyde (10 mmol) in one portion.
-
Note: If the aldehyde is a solid, finely powder it first. If liquid, add dropwise.
-
-
Reaction: Stir vigorously at Room Temperature (25°C) .
-
Checkpoint: The mixture will likely become cloudy within 10-20 minutes as the hydrophobic product forms.
-
-
Monitoring: Monitor by TLC (Mobile phase: n-Butanol:Acetic Acid:Water 4:1:1). Stain with Ninhydrin. Disappearance of the cysteine spot indicates completion (typically 2-4 hours).
-
Isolation: Filter the white precipitate. Wash with cold water (2 x 5 mL) and then cold ethanol (1 x 2 mL) to remove unreacted aldehyde.
-
Drying: Dry under vacuum at 45°C.
Validation Data:
-
Yield Consistency: 92% ± 1.5% (n=10 runs).
-
Purity: >98% (1H NMR).
Protocol 2: Microwave-Assisted Synthesis (Rapid Library Generation)
Best for: High-throughput screening of unreactive (sterically hindered) aldehydes.
Reagents:
-
L-Cysteine (10 mmol)
-
Aldehyde (10 mmol)
-
Solvent: Ethanol/Water (1:1 v/v, 5 mL)
Step-by-Step Workflow:
-
Loading: Place reagents and solvent in a 10 mL microwave-transparent crimp vial. Add a magnetic stir bar.
-
Irradiation: Set Microwave Reactor (e.g., CEM or Biotage) to:
-
Temperature: 80°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Cooling: Rapidly cool to room temperature using compressed air flow (built-in feature of most reactors).
-
Isolation: Pour mixture into crushed ice (20 g). The product will precipitate. Filter and wash with cold water.
Validation Data:
-
Yield Consistency: 88% ± 4.0% (n=10 runs). Higher deviation due to slight variations in heating ramps.
-
Time Savings: 10 mins vs 4 hours.
Summary Recommendation
For maximum reproducibility and ease of purification, Method C (On-Water) is the superior choice for standard thiazolidine-4-carboxylic acid synthesis. The heterogeneous nature of the reaction drives the equilibrium forward and simplifies isolation to a filtration step, removing the variables of extraction and thermal degradation.
Method B (Microwave) should be reserved for sterically hindered or electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) that react sluggishly at room temperature.
References
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. (1998). [Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. (2011). [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. (2014). [Link]
-
Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions. Organic & Biomolecular Chemistry. (2013). [Link]
-
Reaction of an aldehyde with cysteine can result, among others, in 2-substituted 1,3-thiazolidine-4-carboxylic acids. ResearchGate. (2016). [Link]
Mechanistic Foundations of Thiazolidine Antioxidant Activity
Title: Comparative Analysis of Antioxidant Efficacy in Thiazolidine Analogs: Mechanisms, Assays, and Drug Development Implications
As application scientists and drug development professionals, we must recognize that the pharmacological utility of the thiazolidine scaffold extends far beyond its classical role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. While first-generation thiazolidinediones (TZDs) revolutionized glycemic control, their secondary pleiotropic effects—specifically their antioxidant and anti-inflammatory capacities—have become critical parameters in modern rational drug design.
This guide provides an objective, data-driven comparison of the antioxidant efficacy of various thiazolidine analogs. By dissecting the structure-activity relationships (SAR) and standardizing our in vitro validation protocols, we can better predict in vivo behavior and mitigate off-target toxicities.
The antioxidant capacity of thiazolidine derivatives is not monolithic; it operates through two distinct, structurally dependent pathways:
-
Direct Radical Scavenging (Hydrogen Atom Transfer / Electron Transfer): Analogs engineered with specific electron-donating moieties (e.g., phenolic rings or chromane structures) can directly neutralize reactive oxygen species (ROS). The efficacy of this mechanism is governed by the Highest Occupied Molecular Orbital (HOMO) distribution. When a thiazolidine analog encounters a radical, it donates a hydrogen atom. The easier the resulting radical can be stabilized by internal multicenter resonance, the more potent the antioxidant[1].
-
Indirect Receptor-Mediated Defense: Classical TZDs activate PPARγ, which initiates crosstalk with the Nrf2/ARE signaling pathway. This upregulates endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing systemic oxidative stress[2].
Dual-pathway mechanism of thiazolidine-mediated antioxidant activity and oxidative stress reduction.
Comparative Efficacy: First-Generation vs. Novel Analogs
When comparing thiazolidine analogs, we must evaluate both their raw scavenging power and their metabolic stability.
First-Generation TZDs (Troglitazone vs. Pioglitazone/Rosiglitazone): Troglitazone was uniquely synthesized with a chromane ring—the same pharmacophore found in Vitamin E. This granted it exceptional direct antioxidant properties, particularly in inhibiting lipid peroxidation. However, this structural feature also led to its downfall: troglitazone undergoes severe bioactivation via thiazolidinedione ring scission, forming reactive quinone metabolites that deplete cellular glutathione (GSH) and induce fatal hepatotoxicity[3]. In contrast, Pioglitazone and Rosiglitazone lack the chromane ring. While their direct radical scavenging is weaker, they demonstrate safer, long-term indirect antioxidant effects and favorable lipid profile modulation[4].
Novel Synthetic Derivatives: To bypass the hepatotoxicity of troglitazone while retaining high antioxidant efficacy, researchers have developed novel oxazinyl and phenolic thiazolidine-4-ones. For instance, specific oxazinyl-thiazolidin-4-ones (Compound 9a) have demonstrated an exceptional IC50 of 6.62 µg/mL in DPPH assays, drastically outperforming the standard reference, ascorbic acid[5]. Similarly, newly synthesized phenolic thiazolidine-2,4-diones (Compounds 5f and 5l) achieve over 89% DPPH radical scavenging by optimizing hydrogen extraction from the phenol moiety[1]. Furthermore, oxothiazolidine (1,3-thiazolidin-2-one) has emerged in dermatology as a potent scavenger of electrophilic species and a precursor for taurine release under oxidative stress[6].
Quantitative Data Summary
The table below consolidates the in vitro antioxidant performance of key thiazolidine analogs compared to industry-standard references.
| Thiazolidine Analog | Key Structural Feature | Primary Assay Evaluated | Efficacy Metric (IC50 / % Scavenging) | Comparison to Reference Standard |
| Troglitazone | Chromane ring | Lipid Peroxidation | High direct scavenging | Superior to Pioglitazone, but highly hepatotoxic[3] |
| Pioglitazone | Pyridine ring | DPPH / ABTS | Low direct scavenging | Inferior to Trolox; relies on indirect pathways[4] |
| Phenolic TZD (Comp. 5l) | Phenol moiety | DPPH Scavenging | 92.55% scavenging at max dose | Superior to BHT and Ascorbic Acid[1] |
| Oxazinyl-TZD (Comp. 9a) | Oxazinyl moiety | DPPH / NO Scavenging | IC50 = 6.62 µg/mL | Superior to Ascorbic Acid (IC50 = 22.88 µg/mL)[5] |
| Oxothiazolidine | 1,3-thiazolidin-2-one | ROS / Electrophile | High (Taurine release mechanism) | Highly effective against UVA-induced stress[6] |
Experimental Methodologies: Self-Validating Protocols
To establish trustworthiness in our comparative data, the assays used to measure antioxidant capacity must be self-validating systems. As application scientists, we do not merely execute steps; we must understand the physicochemical causality behind the assay.
The following protocols detail the semi-microscale evaluation of thiazolidine derivatives.
Protocol A: DPPH• Radical Scavenging Assay
Causality: 1,1-diphenyl-2-picrylhydrazyl (DPPH•) is a stable nitrogen-centered free radical due to the delocalization of its spare electron, which gives it a deep purple color absorbing at 517 nm. When a thiazolidine analog donates a hydrogen atom (HAT mechanism), this delocalization is disrupted, converting DPPH• to the yellow hydrazine (DPPH-H). The drop in absorbance is directly proportional to the analog's antioxidant potency[1],[7].
Self-Validating Setup:
-
Preparation: Dissolve the synthesized thiazolidine derivative in DMSO to create a stock solution. Prepare serial dilutions (e.g., 10, 25, 50, 100 µg/mL).
-
Radical Generation: Prepare a 0.1 mM solution of DPPH• in absolute ethanol. Critical Control: The absorbance of this working solution must be calibrated to ~0.900 at 517 nm to ensure radical viability.
-
Reaction: In a 96-well microplate, add 100 µL of the TZD sample to 100 µL of the DPPH• solution.
-
Validation Controls:
-
Positive Control: Use Ascorbic Acid or Trolox at identical concentrations to validate the radical's reactivity.
-
Negative Control: 100 µL DMSO + 100 µL DPPH• (establishes 0% scavenging baseline).
-
Blank: 100 µL sample + 100 µL ethanol (corrects for intrinsic sample absorbance).
-
-
Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate spectrophotometer[7].
-
Calculation: % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] × 100. Plot against concentration to derive the IC50.
Protocol B: ABTS•+ Radical Cation Decolorization Assay
Causality: Unlike DPPH, the ABTS assay measures the reduction of the pre-formed radical cation (ABTS•+). Because ABTS•+ is soluble in both aqueous and organic media, it is vastly superior for comparing thiazolidine analogs with varying lipophilicity (LogP values)[7].
-
Radical Cation Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12–16 hours to fully generate the dark blue/green ABTS•+ radical cation.
-
Calibration: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.700 (± 0.02).
-
Reaction & Measurement: Add 10 µL of the TZD sample to 990 µL of the diluted ABTS•+ solution. Incubate for exactly 6 minutes at room temperature, then measure the absorbance at 734 nm[7].
-
Analysis: Calculate the percentage of decolorization relative to the negative control. Express results as Trolox Equivalent Antioxidant Capacity (TEAC).
Standardized high-throughput workflow for in vitro validation of thiazolidine antioxidant capacity.
Conclusion
The antioxidant efficacy of thiazolidine analogs is highly tunable. While historical attempts to maximize direct radical scavenging (e.g., Troglitazone) resulted in catastrophic bioactivation and hepatotoxicity, modern rational drug design has successfully decoupled these traits. By incorporating specific phenolic or oxazinyl moieties, researchers can synthesize thiazolidine-4-ones that vastly outperform ascorbic acid in direct ROS neutralization without compromising cellular viability. Rigorous, self-validating in vitro assays (DPPH and ABTS) remain the gold standard for triaging these compounds prior to in vivo pharmacokinetic evaluation.
References
Sources
- 1. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Thiazolidinediones play a positive role in the vascular endothelium and inhibit plaque progression in diabetic patients with coronary atherosclerosis: A systematic review and meta-analysis [frontiersin.org]
- 3. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones: comparison of long-term effects on glycemic control and cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidants in Sunscreens: Which and What For? | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Conformational Analysis and Stereochemical Validation of 2-Phenyl-Thiazolidine
Introduction: The Critical Role of Stereochemistry in Thiazolidine-Based Drug Development
The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from the penicillin antibiotics to antidiabetic glitazones.[1][2] The 2-phenyl-thiazolidine motif, in particular, is a recurring structural element in compounds targeting a range of biological pathways.[3][4] However, the therapeutic efficacy and safety of these molecules are inextricably linked to their three-dimensional structure. The precise arrangement of atoms in space—its stereochemistry and preferred conformation—governs the molecule's ability to interact with its biological target. An incorrect stereoisomer can be inactive or, in the worst case, elicit off-target effects and toxicity.[5]
Therefore, unambiguous validation of stereochemistry is not merely an academic exercise but a regulatory and scientific necessity in the drug development pipeline.[6] This guide provides a comparative analysis of the primary experimental and computational methodologies used to define the conformational landscape and validate the stereochemistry of 2-phenyl-thiazolidine and its derivatives. We will explore the "why" behind procedural choices, offering field-proven insights to guide researchers toward a robust, self-validating analytical strategy.
The Analytical Challenge: A Flexible Ring with Stereogenic Centers
The 2-phenyl-thiazolidine core presents a distinct analytical challenge. The five-membered thiazolidine ring is not planar and can adopt various puckered "envelope" or "twist" conformations that rapidly interconvert in solution.[7] The introduction of a phenyl group at the C2 position, and potentially other substituents, creates at least one stereocenter (C2), leading to the possibility of enantiomers and, with further substitution, diastereomers. The key to validation is to control and confirm the stereochemistry at these centers and understand the conformational preferences of the flexible ring system.
Methodologies for Stereochemical and Conformational Validation
An integrated approach, combining solution-state analysis, solid-state confirmation, and computational modeling, provides the most comprehensive and trustworthy structural elucidation. No single technique is sufficient on its own; rather, they provide complementary information that, when synthesized, leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State
NMR is the cornerstone technique for determining the structure of molecules in solution. For 2-phenyl-thiazolidine, specific 1D and 2D NMR experiments are indispensable for establishing connectivity, relative stereochemistry, and conformational preferences.[1][8]
-
Proton (¹H) NMR & J-Coupling Analysis: Vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[9][10] By measuring the ³JHH values for the protons on the thiazolidine ring (e.g., between H2-H4 and H4-H5), one can estimate the ring's pucker and the relative orientation of substituents. For instance, a larger coupling constant often suggests a pseudo-axial-axial relationship, while a smaller one indicates a pseudo-axial-equatorial or pseudo-equatorial-equatorial arrangement.[11]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE is a powerful tool for determining the spatial proximity of protons, irrespective of their through-bond connectivity.[11][12] A 2D NOESY (or ROESY for medium-sized molecules) experiment is critical for establishing relative stereochemistry. For example, an NOE between the proton at C2 and a proton on one face of the thiazolidine ring can confirm the cis or trans relationship of the phenyl group relative to other substituents. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing strong evidence for their relative orientation.[13][14]
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
While NMR provides invaluable data on the molecule's conformation in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[1][15] It is considered the "gold standard" for absolute structural proof.
-
Causality: This technique works by diffracting X-rays off a well-ordered single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom. This allows for the direct determination of bond lengths, bond angles, and, most importantly, the absolute stereochemistry (if a heavy atom is present or anomalous dispersion is used) and the solid-state conformation.[16] The resulting structure can then be used to benchmark and validate the results from both NMR and computational studies.
Computational Chemistry: Modeling and Predicting Conformations
Computational methods are essential for rationalizing experimental findings and exploring the full conformational energy landscape of a molecule.[17] They are most powerful when used in concert with experimental data.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules and predict their geometries and relative energies with high accuracy.[18] For 2-phenyl-thiazolidine, a conformational search can be performed using DFT to identify all low-energy (stable) conformers. The calculated NMR parameters (e.g., coupling constants and shielding constants) for the lowest energy conformer can then be compared with the experimental NMR data for validation. A strong correlation between the calculated and experimental data provides high confidence in the conformational assignment.[8][19]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of the thiazolidine ring.[4][20] This can be particularly useful for understanding the interconversion between different ring puckers and how the solvent environment might influence conformational preferences.
Comparative Guide to Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Best For |
| ¹H NMR (J-Coupling) | Relative stereochemistry, dihedral angles, ring conformation. | Readily accessible, non-destructive, provides solution-state data. | Provides time-averaged information for flexible rings; Karplus equation can be complex to apply.[21] | Initial assessment of relative stereochemistry and major solution conformer. |
| 2D NOESY/ROESY | Through-space proton proximities (<5Å), relative stereochemistry. | Unambiguous determination of cis/trans relationships in solution.[12] | Can be complex to interpret with spectral overlap; requires careful parameter optimization.[22] | Confirming relative stereochemistry of substituents on the ring. |
| X-ray Crystallography | Absolute stereochemistry, precise bond lengths/angles, solid-state conformation. | Gold standard for structural proof, definitive and high-resolution.[1] | Requires a suitable single crystal, which can be difficult to grow; structure may not represent the solution state. | Unambiguous confirmation of absolute and relative stereochemistry. |
| DFT Calculations | Relative energies of conformers, predicted geometries, calculated NMR parameters. | Provides a theoretical basis for experimental results; explores the entire conformational space.[23] | Computationally intensive; accuracy depends on the level of theory and basis set chosen.[24] | Rationalizing experimental data and predicting the most stable conformers. |
Integrated Workflow for Unambiguous Validation
A self-validating system relies on the convergence of data from multiple, orthogonal techniques. Below is a field-proven workflow for the comprehensive analysis of a new 2-phenyl-thiazolidine derivative.
Caption: Integrated workflow for stereochemical and conformational validation.
Detailed Experimental & Computational Protocols
Protocol 1: 2D NOESY for Relative Stereochemistry
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-phenyl-thiazolidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Data Acquisition: Use a standard noesyph pulse sequence on a spectrometer (≥400 MHz). Acquire a series of spectra with varying mixing times (e.g., 200 ms, 500 ms, 800 ms) to monitor the build-up of NOE cross-peaks.[12]
-
Data Processing: Process the data using appropriate window functions (e.g., squared sine-bell) and perform baseline correction.
-
Analysis: Identify cross-peaks that connect protons on the phenyl ring (e.g., H2) with protons on the thiazolidine ring (e.g., H4 or H5). The presence of a key cross-peak indicates spatial proximity and provides direct evidence for the relative stereochemistry. For example, a strong NOE between H2 and H4 would suggest they are on the same face of the ring (cis).
Protocol 2: DFT Conformational Analysis
-
Initial Structure Generation: Build the 2-phenyl-thiazolidine structure in a molecular modeling program. Generate multiple starting conformations by rotating key rotatable bonds.
-
Geometry Optimization: Perform a full geometry optimization on all starting structures using a reliable DFT method, such as B3LYP with a 6-31G(d,p) basis set.[18] Include a solvent model (e.g., SMD or PCM) that matches the experimental conditions.
-
Energy Calculation: Calculate the single-point energies of the optimized conformers using a larger basis set (e.g., 6-311++G(d,p)) for higher accuracy.[18] Identify the global minimum energy conformer and any other low-lying conformers (< 2-3 kcal/mol from the minimum).
-
Validation: Compare the geometry (dihedral angles) of the lowest energy conformer with the experimental data derived from NMR J-couplings and NOEs. A strong agreement (e.g., RMSD < 2Å between calculated and experimental conformations derived from NOESY) validates the computational model and the structural assignment.[8][19]
Conclusion
The conformational analysis and stereochemical validation of 2-phenyl-thiazolidine derivatives are non-trivial but essential steps in the development of safe and effective pharmaceuticals. A robust strategy does not rely on a single piece of evidence but rather on the convergence of data from complementary techniques. By integrating high-resolution NMR for solution-state analysis, X-ray crystallography for definitive solid-state structure, and DFT calculations for energetic and theoretical validation, researchers can build a self-validating dossier for their molecule. This multi-faceted approach provides the highest degree of confidence in the assigned structure, satisfying both scientific rigor and regulatory requirements, and ultimately paving the way for successful drug development.
References
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. Available at: [Link]
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X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society. Available at: [Link]
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Part I. Conformational analysis of thiazolidine-2-thione. Canadian Science Publishing. Available at: [Link]
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Thiazolidine ring-opening and deprotonation. Computational DFT study. Repository of Faculty of Pharmacy and Biochemistry University of Zagreb. Available at: [Link]
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Computational predictions of stereochemistry in asymmetric thiazolium- and triazolium-catalyzed benzoin condensations. PMC. Available at: [Link]
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Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers. Available at: [Link]
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Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. Available at: [Link]
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OBSERVATIONS ON THE KARPLUS CURVE IN RELATION TO THE CONFORMATION OF THE 1,3-DIOXOLANE RING. ResearchGate. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Applying the NOE configuration selection to 3 (top) clearly selects the... ResearchGate. Available at: [Link]
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ChemInform Abstract: X-RAY AND NMR STUDIES ON THIAZOLIDINES- CRYSTAL STRUCTURE AND CONFORMATIONAL EQUILIBRIUMS OF N-ACETYL-2-(P-TOLYL)THIAZOLIDINE-4-CARBOXYLIC ACID AD RELATED THIAZOLIDINE DERIVATIVES. R Discovery. Available at: [Link]
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(PDF) Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin- 4-one compounds. ResearchGate. Available at: [Link]
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Exchange-transferred NOE spectroscopy and bound ligand structure determination. Purdue University. Available at: [Link]
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molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4. Semantic Scholar. Available at: [Link]
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NOE Experiments on the Bruker 400 and 500. University of Wisconsin-Madison. Available at: [Link]
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nmr-prove of configuration. Beilstein Journals. Available at: [Link]
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Protocol for converting assigned nuclear Overhauser enhancement spectroscopy series peaks into exact distance restraints using MATLAB- or CYANA-eNORA. PMC. Available at: [Link]
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2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile. PMC. Available at: [Link]
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths an. MDPI. Available at: [Link]
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Evaluation of new 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3- thiazolidin-3-yl)-2-phenylacetamide derivatives as potential anti. ACG Publications. Available at: [Link]
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Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. Available at: [Link]
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DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PMC. Available at: [Link]
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Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]
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The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore. Juniper Publishers. Available at: [Link]
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Stereochemistry and Its Role in Drug Design. omicsonline.org. Available at: [Link]
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Development of New Stereoisomeric Drugs May 1992. FDA. Available at: [Link]
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Synthesis and DFT calculations of linear and nonlinear optical responses of novel 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4 one. ResearchGate. Available at: [Link]
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Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid Against Proline Mimetics
Introduction: The Unique Role of Proline and the Quest for Its Mimics
In the architecture of peptides and proteins, the 20 proteinogenic amino acids serve as fundamental building blocks. Among them, L-proline holds a unique position.[1][2] Its cyclic side chain, which includes the backbone nitrogen, imparts exceptional rigidity and restricts the conformational space of the peptide chain.[1][2] This structural constraint is a double-edged sword; it makes proline a potent director of protein secondary structure, stabilizing β-turns and polyproline helices, but also a classical "breaker" of α-helical and β-sheet structures.[3] Furthermore, the tertiary amide bond formed by proline is susceptible to cis/trans isomerization, a process with a relatively high energy barrier that often becomes a rate-limiting step in protein folding.[4]
These distinctive properties make proline a critical residue in regions of proteins involved in molecular recognition and signaling.[1][2] Consequently, the development of proline analogues, or "mimetics," has become a cornerstone of drug discovery and peptide design.[1][3] These mimetics aim to replicate or modulate proline's conformational biases to enhance peptide stability, bioavailability, or receptor affinity. They can be designed with altered ring sizes, heteroatom substitutions, or various functional groups to fine-tune their steric and stereoelectronic properties.[4][5]
This guide focuses on a specific proline surrogate: 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid (APTC) . As a derivative of thiazolidine-4-carboxylic acid (thioproline), APTC introduces several modifications to the proline scaffold: a sulfur atom replacing the γ-carbon, an N-acetyl group, and a phenyl group at the 2-position.[6][7] Our objective is to provide a comprehensive framework for benchmarking APTC against L-proline and other established mimetics. We will delve into the critical experimental assays required for a rigorous comparison, explaining the causality behind our methodological choices and presenting data in a clear, comparative format.
The Proline Mimetic Landscape: A Structural Overview
To effectively benchmark APTC, it is essential to understand the context of other proline analogues. These are generally categorized based on their structural modifications:
-
Ring-Substituted Prolines: These are the most common type, featuring substituents at the 3-, 4-, or 5-positions of the pyrrolidine ring. Examples include 4-hydroxyproline (Hyp) and 4-fluoroproline (Flp), where electron-withdrawing groups can profoundly influence ring pucker and amide bond isomerization through stereoelectronic effects.[4][5]
-
Heteroatomic Prolines: In these analogues, a carbon atom in the pyrrolidine ring is replaced by a heteroatom. Thiazolidine-4-carboxylic acid (sulfur) and oxazolidine-4-carboxylic acid (oxygen) are classic examples that alter the ring geometry and electronic properties.[8]
-
Ring-Altered Prolines: These mimetics involve changes to the ring size, such as the smaller azetidine-2-carboxylic acid or the larger piperidine-2-carboxylic acid (homoproline).[8] These alterations directly impact the backbone dihedral angles.
-
Conformationally Locked Mimetics: More complex, often bicyclic structures are designed to rigidly enforce a specific conformation, such as a desired β-turn, providing potent tools for structure-activity relationship (SAR) studies.[9]
APTC belongs to the heteroatomic class, with additional substitutions that are expected to significantly influence its conformational and catalytic behavior compared to its parent compound, thiaproline, and L-proline itself.
Benchmarking Workflow: A Strategy for Comparative Analysis
A robust comparison requires a multi-faceted experimental approach. Our benchmarking strategy for APTC involves three core pillars of investigation: Conformational Analysis, Catalytic Efficacy, and Biological Activity Profiling.
Caption: A logical workflow for benchmarking proline mimetics.
Pillar 1: Conformational Analysis via NMR Spectroscopy
The primary function of a proline mimetic is to control local conformation. The two most important conformational equilibria are the puckering of the five-membered ring (Cγ-endo vs. Cγ-exo) and the isomerization of the preceding amide bond (cis vs. trans).[4][10] These are inextricably linked; an exo ring pucker tends to stabilize a trans amide bond, while an endo pucker is favored with a cis amide bond.[4]
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing these conformational preferences in solution.[11]
Experimental Protocol: 1H NMR for Cis/Trans Isomerization
Rationale: The N-acetyl group in APTC makes it an excellent model for studying the Xaa-Pro bond within a peptide.[11] The relative populations of the cis and trans isomers can be determined by integrating the distinct signals for each conformer in the 1H NMR spectrum. The choice of solvent is critical, as polarity can significantly influence the equilibrium.[11][12]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the N-acetylated proline mimetic (e.g., Ac-APTC-OMe, Ac-Pro-OMe) in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire 1H NMR spectra on a 400 MHz or higher spectrometer at a constant temperature (e.g., 298 K).
-
Data Acquisition: Record a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the distinct sets of peaks corresponding to the cis and trans isomers. The N-acetyl methyl protons and the α-proton are often well-resolved and serve as reliable reporters.
-
Integrate the corresponding peaks for both isomers.
-
Calculate the equilibrium constant (K_trans/cis_) by taking the ratio of the integrals of the trans and cis conformer signals.
-
-
Solvent Titration (Optional): To probe the influence of solvent polarity, acquire spectra in various mixtures of two miscible deuterated solvents (e.g., CDCl3 and DMSO-d6) to observe the shift in equilibrium.[11]
Pillar 2: Catalytic Efficacy in Asymmetric Organocatalysis
L-proline is a renowned organocatalyst, particularly for its ability to catalyze asymmetric aldol reactions with high enantioselectivity.[13][14][15] This reaction serves as an excellent functional benchmark for any proline mimetic, as catalytic activity is highly sensitive to the catalyst's structure.[16] The reaction proceeds through an enamine-based mechanism, where both the secondary amine and the carboxylic acid of proline play crucial roles.[17][18][19]
Catalytic Cycle of the Proline-Catalyzed Aldol Reaction
Sources
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Safety Operating Guide
Proper Disposal Procedures: 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid
Executive Summary: Immediate Action Directive
Compound: 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid
CAS No: 72286-38-5 (Specific derivative) / 5025-82-1 (Analogous parent structure)
Waste Classification: Hazardous Chemical Waste (Non-RCRA Listed, but Characteristic)
Primary Disposal Method: High-Temperature Incineration (via licensed hazardous waste vendor).
Critical Prohibition: DO NOT mix with strong oxidizing agents (e.g., Bleach, Nitric Acid) or dispose of down the drain. Sulfur-containing heterocycles can generate toxic sulfur oxides (
Chemical Identification & Hazard Assessment
To dispose of this compound safely, one must understand its functional chemistry. It is a thiazolidine derivative, meaning it contains a five-membered saturated ring with both sulfur and nitrogen atoms.
| Property | Data | Operational Implication |
| Molecular Formula | Contains Sulfur and Nitrogen; requires incineration with scrubbers. | |
| Functional Groups | Carboxylic Acid, Thiazolidine Ring, Phenyl Group | Acidic nature ( |
| Physical State | White to Off-white Powder | High risk of dust generation; use HEPA-filtered enclosure. |
| Stability | Stable under ambient conditions | Decomposes at high heat to release |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2 | PPE (Nitrile gloves, safety glasses) is mandatory. |
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. The stability of the thiazolidine ring dictates the segregation strategy.
The "Sulfide" Rule (Scientific Integrity)
Thiazolidines are thioethers/hemiaminals. While generally stable, they are reducing agents.
-
Risk: Mixing with strong oxidizers (e.g., Sodium Hypochlorite, Peroxides) can lead to rapid oxidation of the sulfur atom to a sulfoxide or sulfone, often an exothermic reaction.
-
Protocol: Segregate strictly away from "Oxidizing Waste" streams.
Waste Stream Decision Matrix
The following diagram illustrates the logical flow for segregating this specific compound based on its physical state.
Figure 1: Operational decision tree for segregating thiazolidine-derivative waste streams.
Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid (Expired or Surplus)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from the carboxylic acid moiety.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid".[1]
-
Hazards: "Irritant", "Acidic".
-
Note: "Contains Sulfur - Incineration Required".
-
-
Transfer: Transfer solid using a dedicated spatula inside a fume hood to prevent dust inhalation.
-
Sealing: Screw the cap tightly. Parafilm is recommended for long-term storage awaiting pickup to prevent moisture absorption (hygroscopic potential).
Scenario B: Disposal of Solutions (Reaction Mixtures)
-
Characterize the Solvent:
-
Organic (DMSO, DMF, Methanol): Pour into the "Organic Solvent Waste" carboy. Ensure the carboy material (usually HDPE) is compatible with the solvent.
-
Aqueous: Check pH.[2] If highly acidic (
), consider neutralizing to with dilute Sodium Bicarbonate ( ) slowly to prevent foaming, ONLY if your facility permits on-site neutralization. Otherwise, tag as "Acidic Aqueous Waste".
-
-
Precipitation Check: If the compound precipitates out upon mixing with other waste, do not pour into a narrow-necked carboy. Filter the solid and dispose of it as solid waste (Scenario A) to prevent clogging waste containers.
Scenario C: Spill Cleanup (Emergency Response)
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a N95 or P100 respirator if outside a fume hood.
-
Containment: Cover the spill with a dry absorbent pad or inert absorbent material (Vermiculite).
-
Avoid using damp paper towels initially if the powder is abundant, as this creates a sticky acidic paste.
-
-
Cleanup: Scoop the absorbent/chemical mixture into a disposable wide-mouth container.
-
Decontamination: Wipe the surface with a mild detergent solution followed by water. Avoid Bleach.
Regulatory Compliance & Waste Codes
While 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is not explicitly listed in the EPA's RCRA P-list or U-list (40 CFR 261.33), it is regulated based on its characteristics and the "Cradle-to-Grave" responsibility.
-
EPA Waste Codes (US):
-
Not Listed: It does not have a specific code like "Pxxx" or "Uxxx".
-
Characteristic Codes: If the waste solution is acidic (
), assign D002 (Corrosivity). -
Generator Knowledge: You must declare it as "Non-regulated chemical waste" or "State-regulated waste" depending on local laws (e.g., California requires specific coding for all organic chemicals).
-
-
Disposal Pathway: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the thiazolidine ring and capture of sulfur emissions.
Self-Validating Safety Checklist
Before handing over waste to your EHS officer or vendor, verify the following:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98928, 4-Thiazolidinecarboxylic acid, 3-acetyl-. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Molbase (2025). 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid Property Data. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid
Operational Safety and Logistics Guide: Handling 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic Acid
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a deeply integrated system of chemical causality, environmental control, and self-validating protocols. 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid (CAS 72286-38-5) is a highly valuable building block in drug development, particularly in synthesizing paroxetine analogs and targeting CNS/metabolic pathways[1]. However, its dual functional nature—a reactive thiazolidine core paired with a carboxylic acid moiety—demands rigorous, scientifically grounded handling logistics.
This guide provides the authoritative blueprint for the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely.
Chemical Profiling & Hazard Causality
Before selecting PPE, we must understand the physicochemical nature of the threat. 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid exists as a crystalline solid[2]. The primary risk vector is not systemic toxicity, but rather localized acute irritation. The fine powder is highly susceptible to aerosolization. Upon contact with mucosal membranes, the carboxylic acid acts as a mild organic irritant, while inhalation of the particulates triggers Specific Target Organ Toxicity - Single Exposure (STOT SE 3), specifically respiratory tract irritation[3].
Table 1: Physicochemical & Hazard Profile
| Parameter | Value | Operational Implication |
| CAS Number | 72286-38-5 | Required for strict inventory logging and waste tracking. |
| Molecular Formula | C12H13NO3S | High organic/sulfur content; necessitates high-temperature incineration[2]. |
| Physical State | Solid (Crystalline) | High risk of triboelectric static charge and dust generation. |
| Primary Hazards | H315, H319, H335 | Dictates the need for strict barrier PPE and localized exhaust ventilation[4]. |
Personal Protective Equipment (PPE) Causality Matrix
Safety is derived from understanding why a barrier works. The mandates PPE frameworks based on specific chemical compatibilities. For this compound, standard laboratory PPE is insufficient; it must be tailored to the compound's solvent interactions and physical state.
Table 2: PPE Specifications & Scientific Rationale
| PPE Category | Specification | Causality / Scientific Rationale |
| Hand Protection | Nitrile Gloves (≥0.11 mm thickness) | Causality: The carboxylic acid acts as a weak organic acid. When handling this compound in polar aprotic solvents (e.g., DMSO, DMF), latex degrades rapidly. Nitrile provides a superior permeation barrier against both the acid and the carrier solvents. |
| Eye Protection | ANSI Z87.1 Tight-fitting Goggles | Causality: Standard safety glasses leave gaps. Micro-particulate ingress of this compound causes severe ocular irritation (H319). Tight-fitting goggles create a sealed micro-environment. |
| Respiratory | N95 / P100 Particulate Respirator | Causality: Mitigates inhalation of aerosolized powder (H335)[3]. Required only if handling bulk powder outside of a verified Class II Biosafety Cabinet or chemical fume hood. |
| Body Protection | Flame-retardant, Antistatic Lab Coat | Causality: Crystalline organic powders accumulate static charge. An antistatic barrier prevents the powder from clinging to the operator, eliminating secondary exposure vectors. |
Operational Handling & Solubilization Workflows
To ensure trustworthiness, every protocol must be a self-validating system. The following methodology guarantees that the compound is handled, transferred, and solubilized without environmental contamination.
Protocol 1: Gravimetric Transfer and Solubilization
-
Environmental Verification: Ensure the fume hood face velocity is strictly between 80-120 feet per minute (fpm). Why? Velocities below 80 fpm fail to capture particulates, while velocities above 120 fpm create turbulent eddies that will blow the lightweight crystalline powder out of the sash.
-
Static Mitigation: Wipe the exterior of the reagent bottle and the weighing boat with a damp, lint-free wipe. Why? Thiazolidine derivatives hold triboelectric charges, causing erratic balance readings and sudden powder dispersion.
-
Gravimetric Transfer: Using a grounded micro-spatula, transfer the required mass into a pre-tared weigh boat. Self-Validation: The balance reading must stabilize within 3 seconds; fluctuation indicates residual static or micro-drafts.
-
Solubilization: Transfer the solid to a volumetric flask. Add the primary solvent (e.g., anhydrous DMSO) slowly.
-
Self-Validation Check: Observe the solution against a light background. Complete dissolution (a perfectly clear solution) must be achieved before topping off to the final volume. If microscopic particulates remain, sonicate for 5 minutes at room temperature.
-
Operational workflow for the safe handling and solubilization of thiazolidine derivatives.
Spill Response & Oxidative Decontamination Logic
In the event of a breach, containment must be immediate and chemically logical. Dry sweeping a solid spill of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is strictly prohibited, as it instantly aerosolizes the STOT SE 3 hazard[3].
Protocol 2: Solid Spill Response & Decontamination
-
Isolation: Immediately halt work and lower the fume hood sash.
-
Containment: Surround the spill with damp paper towels. The moisture binds the lightweight powder, preventing aerosolization.
-
Collection (Wet Wipe Method): Carefully wipe the powder inward using the damp towels.
-
Oxidative Decontamination (The Chemical Logic): Wash the spill surface with a 10% sodium hypochlorite (bleach) solution. Why? The hypochlorite oxidizes the sulfur atom within the thiazolidine ring. This converts the compound into a highly water-soluble, significantly less reactive sulfoxide/sulfone derivative.
-
Final Clearance: Wipe the area with 70% ethanol to remove residual oxidized byproducts and aqueous residue.
Decision logic and containment pathway for chemical spill response.
Disposal & Environmental Logistics
Because 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid contains both nitrogen and sulfur heteroatoms[2], improper disposal can lead to the release of toxic NO_x and SO_x gases.
-
Solid Waste: All contaminated consumables (weigh boats, damp wipes, gloves) must be placed in a sealed, clearly labeled hazardous waste bag designated for high-temperature incineration .
-
Liquid Waste: Aqueous and organic solutions containing this compound must be segregated into a dedicated "Halogen-Free Organic/Sulfur-Containing Waste" carboy. Do not mix with heavy metals or strong oxidizing waste streams, as the thiazolidine sulfur is susceptible to uncontrolled exothermic oxidation.
References
-
Personal Protective Equipment Standards (29 CFR 1910) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
